4,6-dimethyl-1,3,5-triazin-2-amine Hydrate
Description
Properties
IUPAC Name |
4,6-dimethyl-1,3,5-triazin-2-amine;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4.H2O/c1-3-7-4(2)9-5(6)8-3;/h1-2H3,(H2,6,7,8,9);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZKUOCRCKNMNTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(=N1)N)C.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4,6-dimethyl-1,3,5-triazin-2-amine and its Hydrated Form
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential biological relevance of 4,6-dimethyl-1,3,5-triazin-2-amine and its hydrated form. Due to the limited availability of specific experimental data for the hydrated compound, this guide also includes information on the closely related anhydrous form and general methodologies applicable to the synthesis of similar 1,3,5-triazine derivatives.
Core Chemical Properties
4,6-dimethyl-1,3,5-triazin-2-amine is a heterocyclic organic compound belonging to the triazine family. It is available commercially in both anhydrous and hydrated forms. The presence of a water molecule in the hydrate affects its molecular weight and potentially other physical properties.
Table 1: Summary of Quantitative Data
| Property | Value | Notes |
| Chemical Formula | C5H10N4O | For the hydrated form.[1] |
| C5H8N4 | For the anhydrous form. | |
| Molecular Weight | 142.16 g/mol | For the hydrated form.[1] |
| 124.14 g/mol | For the anhydrous form. | |
| CAS Number | 175278-59-8 | For the hydrated form.[1] |
| 1853-90-3 | For the anhydrous form. | |
| Purity | ≥95% | As commercially available.[1][2] |
| Melting Point | Data not available | For the hydrated form. |
| Boiling Point | Data not available | For the hydrated form. |
| Solubility | Data not available | For the hydrated form. The solubility of a related compound, N-methyl-4,6-diphenyl-1,3,5-triazin-2-amine, is limited in water and higher in organic solvents like DMSO and acetone. |
| pKa | Data not available |
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 4,6-dimethyl-1,3,5-triazin-2-amine hydrate was not found in the reviewed literature, the synthesis of structurally similar 1,3,5-triazines typically follows established chemical pathways. These methods can likely be adapted for the synthesis of the target compound.
General Synthesis Approach for 2-Amino-4,6-disubstituted-1,3,5-triazines
A common and versatile method for the synthesis of 1,3,5-triazine derivatives involves the condensation of a biguanide with a suitable carbonyl compound or the reaction of dicyandiamide with nitriles.
Example Experimental Workflow (General)
-
Reaction Setup: A solution of an appropriate starting material, such as a substituted biguanide, is prepared in a suitable solvent (e.g., methanol or ethanol).
-
Condensation: The second reactant, such as a ketone or ester, is added to the solution, often in the presence of a base (e.g., sodium methoxide) to facilitate the reaction.
-
Reflux: The reaction mixture is heated under reflux for a specified period to drive the cyclization and formation of the triazine ring.
-
Isolation: Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve neutralization, precipitation, and filtration.
-
Purification: The crude product is then purified, typically by recrystallization from a suitable solvent to yield the final, pure compound.
This generalized workflow is depicted in the following diagram:
Biological Activity and Signaling Pathways
Specific biological activities or interactions with signaling pathways for this compound have not been reported in the available literature. However, the 1,3,5-triazine scaffold is a well-known pharmacophore present in numerous biologically active compounds.
Derivatives of 1,3,5-triazine have been reported to exhibit a wide range of biological activities, including:
-
Anticancer: Some triazine derivatives have shown potential as inhibitors of enzymes involved in cancer progression.
-
Antiviral: Certain substituted triazines have demonstrated activity against various viruses.
-
Antibacterial and Antifungal: The triazine ring is a core component of some antimicrobial agents.
-
Herbicidal: Triazine derivatives are widely used as herbicides in agriculture.
Given the lack of specific data for this compound, a diagram of a signaling pathway cannot be provided. Research into the biological effects of this specific compound would be necessary to elucidate its mechanism of action and potential therapeutic applications. The following diagram illustrates a logical relationship for investigating the biological activity of a novel compound like the one .
Conclusion
This compound is a chemical for which basic identifying information is available. However, there is a notable lack of detailed, publicly accessible data regarding its specific physical properties, a precise experimental protocol for its synthesis, and its biological activities. Researchers interested in this compound may need to perform their own characterization and synthesis optimization based on the general principles outlined in this guide for the broader class of 1,3,5-triazines. The diverse biological activities of other triazine derivatives suggest that this compound could be of interest for further investigation in various fields, particularly in medicinal chemistry and drug development.
References
In-depth Technical Guide: 4,6-dimethyl-1,3,5-triazin-2-amine hydrate (CAS: 175278-59-8) - A Compound Awaiting Exploration
Despite a thorough review of available scientific literature and chemical databases, detailed technical information regarding the biological activity, experimental protocols, and quantitative data for 4,6-dimethyl-1,3,5-triazin-2-amine hydrate remains elusive. This compound, identified by the CAS number 175278-59-8, is commercially available and possesses the molecular formula C₅H₁₀N₄O. However, it appears to be a relatively uncharacterized molecule within the public domain of scientific research.
While specific data for this compound is not available, this guide will provide a comprehensive overview of the broader class of 1,3,5-triazine derivatives to offer context and potential avenues for future research for scientists and drug development professionals. The 1,3,5-triazine scaffold is a well-established pharmacophore, and its derivatives have demonstrated a wide range of biological activities.
Physicochemical Properties
Based on its chemical structure, the following properties can be inferred for this compound.
| Property | Value | Source |
| CAS Number | 175278-59-8 | Chemical Supplier Catalogs |
| Molecular Formula | C₅H₁₀N₄O | Chemical Supplier Catalogs |
| Molecular Weight | 142.16 g/mol | Chemical Supplier Catalogs |
| Appearance | Typically a white to off-white solid | General knowledge of similar compounds |
| Solubility | Expected to have some solubility in water and polar organic solvents | Inferred from the presence of amine and hydrate groups |
Synthesis of the 1,3,5-Triazine Core
The synthesis of the 1,3,5-triazine ring is a well-documented process in organic chemistry. A common and versatile method involves the cyclotrimerization of nitriles. For 4,6-dimethyl-1,3,5-triazin-2-amine, a plausible synthetic route would involve the reaction of acetonitrile with a source of the 2-amino group, such as dicyandiamide, often catalyzed by a base.
A generalized workflow for such a synthesis is depicted below.
Caption: Generalized synthetic workflow for 2-amino-4,6-disubstituted-1,3,5-triazines.
Potential Biological Activities of 1,3,5-Triazine Derivatives
The 1,3,5-triazine nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The specific substitutions on the triazine ring are crucial in determining the pharmacological profile.
Anticancer Activity
Numerous 1,3,5-triazine derivatives have been investigated for their potential as anticancer agents. The proposed mechanisms of action are diverse and include:
-
Kinase Inhibition: Many triazine-based compounds have been designed to target various protein kinases that are overactive in cancer cells, such as those in the PI3K/Akt/mTOR signaling pathway.
-
Tubulin Polymerization Inhibition: Some derivatives interfere with the dynamics of microtubules, leading to cell cycle arrest and apoptosis.
-
Topoisomerase Inhibition: Certain triazines can inhibit topoisomerase enzymes, which are essential for DNA replication and repair.
The diagram below illustrates a simplified signaling pathway that is often targeted by anticancer drugs, including some 1,3,5-triazine derivatives.
Caption: Simplified PI3K/Akt/mTOR signaling pathway, a common target for anticancer 1,3,5-triazines.
Monoamine Oxidase (MAO) Inhibition
Certain 1,3,5-triazine derivatives have been explored as inhibitors of monoamine oxidases (MAO-A and MAO-B). These enzymes are involved in the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine. MAO inhibitors are used in the treatment of depression and neurodegenerative diseases such as Parkinson's disease. The selectivity for MAO-A or MAO-B is dependent on the substituents on the triazine ring.
Experimental Protocols: A General Framework
While specific experimental protocols for this compound are not available, a general workflow for the initial biological screening of a novel compound is presented below. This can serve as a template for researchers interested in investigating the properties of this molecule.
Caption: A general experimental workflow for the initial biological evaluation of a novel compound.
Future Directions
The lack of published data on this compound presents an opportunity for original research. Based on the known activities of related compounds, future investigations could focus on:
-
Anticancer Screening: Evaluating its cytotoxicity against a panel of cancer cell lines and investigating its effects on key cancer-related signaling pathways.
-
Neuropharmacological Profiling: Assessing its potential as a MAO inhibitor or its interaction with other neurological targets.
-
Antimicrobial Activity: Screening for activity against a range of bacterial and fungal strains.
Technical Guide: Synthesis and Characterization of 4,6-dimethyl-1,3,5-triazin-2-amine Hydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 4,6-dimethyl-1,3,5-triazin-2-amine hydrate (C₅H₈N₄·H₂O). Due to the limited availability of direct experimental data for the hydrated form of this compound, this document outlines a proposed synthetic route based on the established synthesis of the anhydrous form, followed by hydration. Furthermore, this guide details the expected characterization profile of the hydrate utilizing various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and thermal analysis (Thermogravimetric Analysis/Differential Scanning Calorimetry - TGA/DSC). Detailed experimental protocols for these characterization methods are provided. The information is supported by data from analogous triazine derivatives and the known anhydrous form of the title compound.
Introduction
The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities and functional properties. 4,6-dimethyl-1,3,5-triazin-2-amine, as a substituted aminotriazine, holds potential as a building block for the synthesis of novel therapeutic agents and functional materials. The hydrated form of this compound is of particular interest as the presence of water molecules in the crystal lattice can significantly influence its physicochemical properties, such as solubility, stability, and bioavailability. This guide aims to provide a foundational resource for the synthesis and in-depth characterization of this compound.
Synthesis of this compound
A proposed two-step synthesis for this compound is presented, based on the known synthesis of the anhydrous form followed by a hydration step.
Synthesis Pathway
Caption: Proposed synthesis pathway for this compound.
Experimental Protocol
Step 1: Synthesis of Anhydrous 4,6-dimethyl-1,3,5-triazin-2-amine
-
To a round-bottom flask equipped with a reflux condenser, add acetamidine hydrochloride (1.0 eq) and dicyandiamide (1.0 eq).
-
Add 2-methoxyethanol as the solvent.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product is expected to precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove any residual impurities.
-
Dry the product under vacuum to obtain anhydrous 4,6-dimethyl-1,3,5-triazin-2-amine.
Step 2: Preparation of this compound
-
Dissolve the crude anhydrous 4,6-dimethyl-1,3,5-triazin-2-amine in a minimal amount of a hot water/ethanol mixture.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to promote crystallization.
-
Collect the resulting crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold water.
-
Air-dry the crystals to a constant weight to obtain this compound.
Characterization of this compound
The following sections detail the expected characterization data for the hydrated compound.
Physical Properties
| Property | Expected Value |
| Molecular Formula | C₅H₁₀N₄O |
| Molecular Weight | 142.16 g/mol |
| Appearance | White to off-white crystalline solid |
Spectroscopic Characterization
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons and the amine protons of the triazine ring, in addition to a signal for the water of hydration. The amine protons may appear as a broad singlet. The water peak can be confirmed by D₂O exchange.
-
¹³C NMR: The carbon NMR spectrum should display signals for the methyl carbons and the aromatic carbons of the triazine ring.
| ¹H NMR (Predicted) | δ (ppm) | Multiplicity | Integration | Assignment |
| DMSO-d₆ | ~2.2 | s | 6H | -CH₃ |
| ~6.5 | br s | 2H | -NH₂ | |
| ~3.3 | s | 2H | H₂O (hydrate) |
| ¹³C NMR (Predicted) | δ (ppm) | Assignment |
| DMSO-d₆ | ~25 | -CH₃ |
| ~165 | C-NH₂ (triazine) | |
| ~170 | C-CH₃ (triazine) |
3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum is expected to show characteristic absorption bands for the N-H and C-N bonds of the aminotriazine ring, as well as a broad O-H stretching band indicative of the water of hydration.
| FTIR (Predicted) | Wavenumber (cm⁻¹) | Assignment |
| 3400 - 3200 | O-H stretch (broad, hydrate) | |
| 3300 - 3100 | N-H stretch (amine) | |
| ~1650 | N-H bend (amine) | |
| ~1550 | C=N stretch (triazine ring) | |
| ~800 | Triazine ring vibration |
3.2.3. Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum in a suitable solvent (e.g., ethanol or methanol) is expected to exhibit absorption maxima characteristic of the π-π* transitions of the triazine ring.
| UV-Vis (Predicted) | λ_max (nm) | Solvent |
| ~220-240 | Ethanol |
Thermal Analysis
3.3.1. Thermogravimetric Analysis (TGA)
TGA is crucial for confirming the presence and stoichiometry of water of hydration. A two-step weight loss is predicted: the first corresponding to the loss of water, and the second to the decomposition of the anhydrous compound. For a monohydrate, the initial weight loss would be approximately 12.7%.
3.3.2. Differential Scanning Calorimetry (DSC)
The DSC thermogram is expected to show an endothermic peak corresponding to the dehydration of the compound, followed by a sharp endotherm indicating the melting point of the anhydrous form, which may be followed by exothermic decomposition at higher temperatures.
| Thermal Analysis (Predicted) | Temperature (°C) | Event |
| TGA | 80 - 120 | Weight loss due to dehydration |
| > 200 | Decomposition of the anhydrous compound | |
| DSC | 80 - 120 | Endotherm (dehydration) |
| > 200 | Endotherm (melting) / Exotherm (decomposition) |
Experimental Workflows
Characterization Workflow
Caption: General workflow for the characterization of the synthesized hydrate.
Thermal Analysis Workflow
Caption: Workflow for thermal analysis of the hydrate.
Detailed Experimental Protocols for Characterization
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: Acquire the proton NMR spectrum. To confirm the water and amine peaks, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The water and amine signals should diminish or disappear.
-
¹³C NMR: Acquire the carbon NMR spectrum.
FTIR Spectroscopy
-
Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for solid samples. Ensure the crystal is in good contact with the ATR diamond.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic peaks and compare them with the predicted values.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol) of a known concentration.
-
Data Acquisition: Record the absorbance spectrum from 200 to 400 nm.
-
Data Analysis: Determine the wavelength of maximum absorbance (λ_max).
Thermal Analysis (TGA/DSC)
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum TGA or DSC pan.
-
TGA: Heat the sample from room temperature to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
DSC: Heat the sample from room temperature to 300 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Data Analysis: Analyze the resulting thermograms to determine the temperatures of dehydration, melting, and decomposition, as well as the percentage of water content.
Conclusion
An In-depth Technical Guide to 4,6-dimethyl-1,3,5-triazin-2-amine and its Hydrated Form
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4,6-dimethyl-1,3,5-triazin-2-amine and its hydrated form. While specific experimental data for the hydrate is limited in publicly accessible literature, this document compiles available information on the anhydrous compound and structurally related analogs to serve as a valuable resource for researchers. This guide also explores the well-documented role of substituted triazines as modulators of critical cellular signaling pathways, such as the EGFR and PI3K/Akt cascades, which are of significant interest in drug discovery and development. Detailed experimental protocols, structured data tables, and visualizations of relevant biological pathways and experimental workflows are provided to facilitate further investigation and application of this class of compounds.
Molecular Structure and Properties
4,6-dimethyl-1,3,5-triazin-2-amine is a heterocyclic organic compound featuring a triazine ring substituted with two methyl groups and one amine group. The hydrate form incorporates one or more water molecules into its crystal structure.
General Properties
| Property | Value | Source |
| Molecular Formula | C₅H₁₀N₄O (Hydrate) | [1] |
| C₅H₈N₄ (Anhydrous) | ||
| Molecular Weight | 142.16 g/mol (Hydrate) | [1] |
| 124.14 g/mol (Anhydrous) | ||
| CAS Number | 175278-59-8 (Hydrate) | [1] |
| 1853-90-3 (Anhydrous) | ||
| Appearance | White crystalline solid (typical for related compounds) | N/A |
Physicochemical Properties (Predicted and from Analogs)
| Property | Predicted/Analog Value | Method/Analog Compound |
| Melting Point | >300 °C (decomposes) | 2,4,6-Triamino-1,3,5-triazine[2] |
| Boiling Point | >354 °C (sublimes) | 2,4,6-Triamino-1,3,5-triazine |
| Solubility | 3.2 g/L in water | 2,4,6-Triamino-1,3,5-triazine |
| pKa | Not available | N/A |
| LogP | 0.40940 | 2-amino-4-dimethylamino-6-methyl-1,3,5-triazine[3] |
Spectroscopic Data (Predicted and from Analogs)
Specific spectroscopic data for 4,6-dimethyl-1,3,5-triazin-2-amine hydrate is not available. The following are expected characteristic signals based on the analysis of similar triazine compounds.
¹H NMR:
-
Methyl protons (C-CH₃): A singlet is expected around δ 2.0-2.5 ppm.
-
Amine protons (N-H₂): A broad singlet is anticipated, with a chemical shift that can vary depending on the solvent and concentration.
¹³C NMR:
-
Triazine ring carbons (C-N): Signals are expected in the range of δ 160-175 ppm.
-
Methyl carbons (CH₃): A signal is expected around δ 20-25 ppm.
FT-IR:
-
N-H stretching (amine): Strong, broad bands are expected in the region of 3100-3500 cm⁻¹.
-
C=N stretching (triazine ring): Characteristic sharp peaks are anticipated around 1550-1650 cm⁻¹.
-
C-N stretching: Bands are expected in the 1300-1400 cm⁻¹ region.
-
O-H stretching (hydrate): A broad band around 3200-3600 cm⁻¹ would indicate the presence of water of hydration.
Experimental Protocols
While a specific, validated protocol for the synthesis of this compound is not detailed in the available literature, a general synthetic route can be proposed based on established methods for analogous triazines.[4]
Proposed Synthesis of 2-Amino-4,6-dimethyl-1,3,5-triazine
A common method for synthesizing substituted triazines involves the condensation of amidines with esters or other carbonyl compounds.
Materials:
-
Acetamidine hydrochloride
-
Dimethyl carbonate
-
Sodium methoxide
-
Methanol
-
Diethyl ether
Procedure:
-
A solution of sodium methoxide in methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, under an inert atmosphere (e.g., nitrogen or argon).
-
Acetamidine hydrochloride is added to the stirred solution.
-
Dimethyl carbonate is then added dropwise to the reaction mixture.
-
The mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting residue is triturated with diethyl ether, and the solid product is collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
To obtain the hydrate, the purified anhydrous compound can be recrystallized from water or exposed to a humid atmosphere.
Characterization Workflow
The following diagram illustrates a typical workflow for the characterization of the synthesized compound.
Biological Activity and Signaling Pathways
While 4,6-dimethyl-1,3,5-triazin-2-amine is primarily listed as an intermediate for the synthesis of pharmaceuticals and agrochemicals, the broader class of substituted 1,3,5-triazines is known to possess a wide range of biological activities.[5] Of particular interest to drug development professionals is their activity as inhibitors of key protein kinases involved in cancer progression.
Inhibition of EGFR and PI3K/Akt Signaling Pathways
Numerous studies have demonstrated that various 1,3,5-triazine derivatives can act as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways.[6][7][8][9][10] These pathways are frequently dysregulated in various cancers, leading to uncontrolled cell growth, proliferation, and survival. The triazine scaffold serves as a versatile platform for designing specific inhibitors that can target the ATP-binding sites of these kinases.
The diagram below illustrates the general mechanism of action of triazine-based inhibitors on the EGFR and PI3K/Akt signaling cascades.
Conclusion
4,6-dimethyl-1,3,5-triazin-2-amine and its hydrated form represent a foundational molecule within the broader class of biologically active triazine derivatives. While specific, detailed experimental data for this particular compound is sparse, a wealth of information on analogous structures provides a strong basis for its synthesis, characterization, and potential applications. The known interaction of the triazine scaffold with key oncogenic signaling pathways, such as EGFR and PI3K/Akt, underscores its relevance in modern drug discovery. This guide serves as a starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this and related triazine compounds. Further experimental investigation is warranted to fully elucidate the specific properties and biological activities of this compound.
References
- 1. labsolu.ca [labsolu.ca]
- 2. 2,4,6-Triamino-1,3,5-triazine for synthesis 108-78-1 [sigmaaldrich.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines [mdpi.com]
- 5. 2-Amino-4,6-dimethyl-1,3,5-triazine | Alzchem Group [alzchem.com]
- 6. Anti-breast cancer activity of selected 1,3,5-triazines via modulation of EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral 1,3,5-Triazines as Potential EGFR Inhibitors: Pharmacophore Modeling, Synthesis, Molecular Docking, Molecular Dynamics Simulation, and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Solubility Profile of 4,6-dimethyl-1,3,5-triazin-2-amine hydrate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4,6-dimethyl-1,3,5-triazin-2-amine hydrate, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Due to the limited availability of direct quantitative solubility data for this specific hydrate, this document leverages data from the closely related analog, acetoguanamine (2-amino-4,6-dimethyl-1,3,5-triazine), and other substituted triazines to project a representative solubility profile. Furthermore, this guide details the standardized experimental protocol for accurately determining solubility and provides a visual workflow for this procedure.
Predicted Solubility of this compound
The solubility of a compound is a critical physicochemical property influencing its bioavailability, formulation, and reaction kinetics. For this compound, its solubility is expected to be influenced by the polarity of the solvent and its ability to form hydrogen bonds. Based on data from analogous structures, a qualitative and quantitative estimation of solubility in various common organic solvents is presented below. Symmetrical di-substituted phenylamino-s-triazine derivatives are generally reported to be well soluble in polar aprotic solvents like DMSO and moderately soluble in polar protic solvents like alcohols, with poor solubility in non-polar solvents.[1]
Table 1: Predicted Solubility of this compound in Selected Organic Solvents at Ambient Temperature
| Solvent Category | Solvent | Predicted Solubility | Rationale / Supporting Data for Analogs |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Triazine derivatives often exhibit good solubility in DMSO.[1] |
| N,N-Dimethylformamide (DMF) | High | Acetoguanamine shows its highest solubility in DMF among many common solvents.[2][3] | |
| Acetonitrile | Low | Acetoguanamine exhibits its lowest solubility in acetonitrile.[2][3] | |
| 1,4-Dioxane | Moderate to High | Reported as a good solvent for substituted triazines.[1] Acetoguanamine is soluble in 1,4-dioxane.[2][3] | |
| Ethyl Acetate | Moderate | Acetoguanamine is soluble in ethyl acetate.[2][3] | |
| Polar Protic | Methanol | Moderate | Substituted triazines are often soluble in methanol.[1] Acetoguanamine is soluble in methanol.[2][3] |
| Ethanol | Moderate | Substituted triazines are moderately soluble in ethanol.[1] Acetoguanamine is soluble in ethanol.[2][3] | |
| n-Propanol | Moderate | Acetoguanamine's solubility is in the moderate range for this solvent.[2][3] | |
| Isopropanol | Moderate | Acetoguanamine's solubility is in the moderate range for this solvent.[2][3] | |
| n-Butanol | Moderate | Acetoguanamine's solubility is in the moderate range for this solvent.[2][3] | |
| Water | Low | Triazine derivatives generally have poor water solubility.[1] Acetoguanamine has low water solubility.[2][3] | |
| Non-Polar | Hexane | Very Low | Expected poor solubility due to the polar nature of the triazine. Substituted triazines are poorly soluble in hexane.[1] |
| Toluene | Very Low | Expected poor solubility based on the "like dissolves like" principle. |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The equilibrium solubility of a compound in a specific solvent is typically determined using the well-established shake-flask method.[4][5] This procedure involves equilibrating an excess amount of the solid compound with the solvent at a constant temperature until the solution is saturated.
Materials and Apparatus:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials or flasks with screw caps
-
Constant temperature shaker bath or incubator
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent. The excess solid ensures that saturation is reached.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be precisely controlled throughout the experiment.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. To separate the saturated solution from the undissolved solid, either centrifuge the vials at a constant temperature or filter the solution using a syringe filter.[4][6] It is crucial to avoid any temperature change during this step to prevent precipitation or further dissolution.
-
Sample Dilution: Accurately pipette a known volume of the clear, saturated supernatant and dilute it with the same solvent in a volumetric flask to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted solution using a calibrated HPLC or UV-Vis spectrophotometry method.[5][6]
-
HPLC Method: A reversed-phase C18 column is often suitable for the analysis of nitrogen-containing heterocyclic compounds. The mobile phase composition (e.g., a mixture of acetonitrile and water with a buffer) should be optimized for good peak separation and shape. Detection is typically performed using a UV detector at a wavelength where the compound has maximum absorbance.
-
UV-Vis Spectrophotometry: A calibration curve of absorbance versus concentration must be prepared using standard solutions of known concentrations. The absorbance of the diluted sample is then measured, and the concentration is determined from the calibration curve.
-
-
Calculation of Solubility: The solubility (S) is calculated using the following formula:
S = (C_diluted × Dilution_Factor)
where C_diluted is the concentration of the diluted sample determined by the analytical method, and the Dilution_Factor is the ratio of the final volume after dilution to the initial volume of the supernatant taken.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
References
- 1. Symmetrical di-substituted phenylamino- s -triazine derivatives as anticancer agents: in vitro and in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08508F [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. enamine.net [enamine.net]
The Elusive Mechanism: A Technical Guide to the 1,3,5-Triazine Scaffold, with a Focus on 4,6-dimethyl-1,3,5-triazin-2-amine hydrate
Disclaimer: This technical guide addresses the broader mechanism of action of the 1,3,5-triazine chemical scaffold due to the current lack of publicly available scientific literature detailing a specific pharmacological mechanism of action for 4,6-dimethyl-1,3,5-triazin-2-amine hydrate. Information on this specific compound is primarily limited to its role as a chemical intermediate. The data and experimental protocols presented herein are based on studies of various substituted 1,3,5-triazine derivatives and should be considered as illustrative of the potential activities of this chemical class, not as direct evidence for the activity of this compound.
Introduction: The 1,3,5-Triazine Privileged Scaffold
The 1,3,5-triazine ring system, a six-membered heterocycle with alternating carbon and nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from its ability to serve as a versatile core for the design of ligands that can interact with a wide variety of biological targets, leading to a broad spectrum of pharmacological activities.[1] While 4,6-dimethyl-1,3,5-triazin-2-amine is primarily documented as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and technical products, its structural relatives have been extensively investigated and developed as therapeutic agents.[2] This guide explores the diverse mechanisms of action exhibited by these substituted 1,3,5-triazine derivatives.
Anticancer Activity of 1,3,5-Triazine Derivatives
The 1,3,5-triazine core is a prominent feature in several approved and investigational anticancer drugs.[3] The planar, electron-deficient nature of the triazine ring allows for diverse substitutions at the 2, 4, and 6 positions, enabling the fine-tuning of activity against various cancer-related targets.
Inhibition of Protein Kinases
A primary mechanism of anticancer action for many 1,3,5-triazine derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.
The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Several 1,3,5-triazine derivatives have been developed as potent inhibitors of PI3K and/or mTOR.[4] For instance, gedatolisib is a dual PI3K/mTOR inhibitor that has been investigated in clinical trials for metastatic breast cancer.[3]
Table 1: Quantitative Data for 1,3,5-Triazine Derivatives as PI3K/mTOR Inhibitors
| Compound | Target | IC50 | Cell Line | Reference |
| Gedatolisib | PI3K/mTOR | Not specified | Not specified | [3] |
| ZSTK474 | PI3K | Not specified | Not specified | |
| AMG 511 | PI3K | Not specified | Not specified | |
| Compound 6h | PI3Kα | Not specified | HeLa | [4] |
| Compound 6 | PI3Kγ | 6.90 µM | Not specified |
Experimental Protocol: In Vitro Kinase Inhibition Assay (General)
A common method to determine the inhibitory activity of a compound against a specific kinase is a biochemical assay. Briefly, the purified recombinant kinase enzyme is incubated with the substrate (e.g., a peptide or protein) and ATP in a suitable buffer. The test compound, dissolved in a solvent like DMSO, is added at various concentrations. The reaction is allowed to proceed for a defined period at a specific temperature. The extent of substrate phosphorylation is then measured, often using methods like fluorescence resonance energy transfer (FRET), luminescence (measuring remaining ATP), or radioactivity (if using ³²P-ATP). The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated from the dose-response curve.
Caption: PI3K/mTOR signaling pathway and points of inhibition by 1,3,5-triazine derivatives.
The EGFR is a tyrosine kinase that, upon activation, triggers downstream signaling pathways involved in cell proliferation and survival. Overexpression or mutation of EGFR is common in various cancers. Certain 1,3,5-triazine derivatives have shown significant inhibitory activity against EGFR tyrosine kinase (EGFR-TK).[3]
Table 2: Quantitative Data for 1,3,5-Triazine Derivatives as EGFR-TK Inhibitors
| Compound | IC50 | Reference |
| Compound 12 | 36.8 nM | [3] |
| Compound 14 | 2.54 ± 0.22 µM | [3] |
| Compound 17 | 229.4 nM | [3] |
Other Anticancer Mechanisms
Beyond kinase inhibition, 1,3,5-triazine derivatives exhibit anticancer effects through various other mechanisms.
-
Topoisomerase Inhibition: These enzymes are essential for managing DNA topology during replication and transcription. Their inhibition leads to DNA damage and cell death. Some triazine compounds have been identified as topoisomerase inhibitors.[3]
-
Isocitrate Dehydrogenase 2 (IDH2) Inhibition: Mutant IDH2 is an emerging cancer target. Enasidenib, a 1,3,5-triazine derivative, is an approved drug that inhibits mutant IDH2.[3]
-
DNA Alkylation: Triazene compounds, which are structurally related to triazines, act as alkylating agents that methylate DNA, leading to cytotoxic lesions.[5] Altretamine, a 1,3,5-triazine derivative, is also believed to exert its anticancer effect through DNA modification.[3]
Neuroprotective and Neuromodulatory Activities
The 1,3,5-triazine scaffold has been explored for the treatment of neurodegenerative diseases like Alzheimer's disease.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition
Inhibition of AChE and BChE, enzymes that break down the neurotransmitter acetylcholine, is a key strategy in the symptomatic treatment of Alzheimer's disease. Several 1,3,5-triazine derivatives have been synthesized and shown to be potent inhibitors of these enzymes.[6][7][8]
Table 3: Quantitative Data for 1,3,5-Triazine Derivatives as Cholinesterase Inhibitors
| Compound | Target | IC50 | Reference |
| Compound A | AChE | 0.051 µM | [6] |
| Compound 4a | AChE | 0.055 µM | [6] |
| Compound 2b | AChE | >90% inhibition | [7] |
| Compound 3d | AChE | >90% inhibition | [7] |
| Compound 3h | AChE | >90% inhibition | [7] |
Experimental Protocol: Ellman's Method for AChE Inhibition
This colorimetric assay is widely used to screen for AChE inhibitors. The enzyme AChE hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoic acid. The rate of color formation is measured spectrophotometrically at 412 nm and is proportional to the enzyme's activity. To test for inhibition, the enzyme is pre-incubated with the test compound before the addition of the substrate. A decrease in the rate of color formation indicates inhibition.
Caption: Workflow for the Ellman's method to screen for AChE inhibitors.
Monoamine Oxidase (MAO) Inhibition
MAO enzymes are involved in the metabolism of neurotransmitters like serotonin and dopamine. MAO inhibitors are used as antidepressants and for treating Parkinson's disease. Certain amino acid derivatives of 1,3,5-triazine have shown selective inhibitory activity against MAO-A.[9][10][11]
Other Therapeutic Applications
The versatility of the 1,3,5-triazine scaffold extends to other therapeutic areas:
-
Antidiabetic Activity: Inspired by the triazine-containing drug imeglimin, novel 1,3,5-triazine derivatives have been developed as potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes treatment.[12]
-
Antimicrobial and Antifungal Activity: Various substituted 1,3,5-triazines have demonstrated significant activity against a range of bacteria and fungi.[13][14]
-
Herbicidal Activity: Triazine herbicides, such as atrazine, function by inhibiting photosynthesis in plants. They block the electron transport chain in photosystem II, leading to the death of the weed.[15][16]
Conclusion
While the specific mechanism of action for this compound remains to be elucidated, the broader family of 1,3,5-triazine derivatives represents a remarkably versatile and pharmacologically significant class of compounds. Their ability to be readily functionalized has led to the development of agents that can inhibit a wide array of biological targets, including kinases, enzymes involved in neurotransmission, and key players in metabolic pathways. The diverse activities of this scaffold, from anticancer to neuroprotective and antidiabetic effects, underscore its importance in drug discovery. Further investigation into the biological properties of this compound is warranted to determine if it too possesses therapeutic potential beyond its current role as a chemical intermediate.
References
- 1. 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Amino-4,6-dimethyl-1,3,5-triazine | Alzchem Group [alzchem.com]
- 3. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triazene compounds: mechanism of action and related DNA repair systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulphonamides incorporating 1,3,5-triazine structural motifs show antioxidant, acetylcholinesterase, butyrylcholinesterase, and tyrosinase inhibitory profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of novel 1,3,5-triazine derivatives as an antidiabetic agent in Wistar rats via inhibition of DPP-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Triazine herbicides [m.chemicalbook.com]
- 16. researchgate.net [researchgate.net]
The Multifaceted Biological Activities of 4,6-dimethyl-1,3,5-triazin-2-amine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3,5-triazine scaffold, a six-membered heterocyclic ring containing three nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for the development of novel therapeutic agents. This technical guide focuses on the diverse biological profile of derivatives of 4,6-dimethyl-1,3,5-triazin-2-amine, providing a comprehensive overview of their anticancer, antimicrobial, antiviral, and enzyme-inhibiting properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to facilitate further research and drug development in this promising area.
Anticancer Activity
Derivatives of 4,6-dimethyl-1,3,5-triazin-2-amine have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines. The mechanism of action often involves the inhibition of key cellular processes such as cell proliferation, migration, and invasion, as well as the induction of apoptosis.
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of various 1,3,5-triazine derivatives, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Imamine-1,3,5-triazine Derivatives | |||
| 4f | MDA-MB-231 (Breast) | 6.25 | [1] |
| 4k | MDA-MB-231 (Breast) | 8.18 | [1] |
| Imatinib (Control) | MDA-MB-231 (Breast) | 35.50 | [1] |
| 4,6-diamino-1,3,5-triazine-2-carbohydrazides | |||
| 3a-e | MDA-MB-231 (Breast) | Low micromolar | [2] |
| 2,4-diamino-1,3,5-triazine Derivative | |||
| 19 | MALME-3M (Melanoma) | 0.033 | [3] |
| 4-amino-6-(arylamino)-1,3,5-triazine-2-carbohydrazides | |||
| 6a-c | Various | 3.3 - 22 | [4][5] |
| Thiophene-triazine derivative | |||
| 47 | A549 (Lung) | 0.20 | [6] |
| 47 | MCF-7 (Breast) | 1.25 | [6] |
| 47 | Hela (Cervical) | 1.03 | [6] |
| 4-aminoquinoline-1,3,5-triazine derivative | |||
| 11 | Various | Not specified (96.4% inhibition at 10 µM) | [6] |
| Quinazoline-1,3,5-triazine derivative | |||
| 12 | EGFR enzyme | 0.0368 | [6] |
| 1,3,5-triazine-based pyrazole derivatives | |||
| 15 | EGFR enzyme | 0.3051 | [7] |
| 16 | EGFR enzyme | 0.2869 | [7] |
| 17 | EGFR enzyme | 0.2294 | [7] |
Signaling Pathways in Cancer
The anticancer effects of these triazine derivatives are often attributed to their ability to modulate critical signaling pathways involved in cancer cell growth and survival. Two prominent pathways are the Epidermal Growth Factor Receptor (EGFR) pathway and the PI3K/mTOR pathway.
Caption: EGFR and PI3K/mTOR Signaling Pathways Inhibition.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
4,6-dimethyl-1,3,5-triazin-2-amine derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the triazine derivatives in culture medium. Replace the medium in the wells with 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Caption: MTT Assay Experimental Workflow.
Antimicrobial Activity
Certain derivatives of 4,6-dimethyl-1,3,5-triazin-2-amine have shown promising activity against a variety of pathogenic bacteria and fungi. Their mechanism of action is believed to involve the disruption of essential cellular processes in microorganisms.
Quantitative Antimicrobial Data
The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 2,4,6-trisubstituted-s-triazines | |||
| 13 | Various bacteria & fungi | 6.25 - 25 | [8] |
| 15 | Various bacteria & fungi | 6.25 - 25 | [8] |
| 4,6-di(substituted)amino-1,2-dihydro-1,3,5-triazines | |||
| 4-alkyl-6-aralkyl derivatives | Gram-positive & Gram-negative bacteria | Not specified (pronounced activity) | [9] |
| 4-alkyl-6-aryl derivatives | Gram-positive & Gram-negative bacteria | Not specified (pronounced activity) | [9] |
| 4,6-dialkyl derivatives | Gram-positive & Gram-negative bacteria | Not specified (pronounced activity) | [9] |
| 5,6-dimethyl-1,2,4-triazin-3-amine derivatives | |||
| 9 | B. cereus | 3.91 | [10] |
| 5 | E. coli | 1.95 | [10] |
| 9 | E. coli | 1.95 | [10] |
| 9 | S. cerevisiae | 7.81 | [10] |
| 5 | C. albicans | 7.81 | [10] |
Experimental Protocol: Agar Dilution Method for MIC Determination
The agar dilution method is a standardized technique used to determine the MIC of an antimicrobial agent.
Materials:
-
Mueller-Hinton agar (or other suitable agar medium)
-
Petri dishes
-
Bacterial or fungal strains
-
4,6-dimethyl-1,3,5-triazin-2-amine derivatives
-
Solvent for dissolving compounds (e.g., DMSO)
-
Inoculator
Procedure:
-
Prepare Antimicrobial Plates: Prepare serial twofold dilutions of the triazine derivatives in molten agar. Pour the agar containing the different concentrations of the compound into separate Petri dishes and allow them to solidify.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).
-
Inoculation: Inoculate a small, standardized volume of the microbial suspension onto the surface of each agar plate, including a growth control plate without any antimicrobial agent.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Caption: Agar Dilution MIC Test Workflow.
Antiviral Activity
Several 1,3,5-triazine derivatives have demonstrated inhibitory effects against a range of viruses, including DNA and RNA viruses. Their mechanisms of action can vary, but often involve the inhibition of viral replication at different stages.
Quantitative Antiviral Data
The antiviral activity is often expressed as the EC50 (50% effective concentration) or IC50 (50% inhibitory concentration).
| Compound ID | Virus | EC90 (µg/mL) | IC50/EC50 | Reference |
| 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(alkyl, aryl)hydrazine-1-carbothioamides | Yellow Fever Virus (YFV) | 0.06 - 2.2 | Not specified | [11][12] |
| C3-symmetrical trialkoxy-TAZ derivative (4bbb) | Herpes Simplex Virus type 1 (HSV-1) | Not specified | 256.6 | [13] |
| 1-(S)-[3-hydroxy-2-(phosphonomethoxy)propyl]-5-azacytosine (1) | DNA viruses (Adeno, Pox, Herpes) | Not specified | Not specified (strong activity) | [14] |
Potential Mechanism of Antiviral Action
The antiviral activity of triazine derivatives can be attributed to the inhibition of various stages of the viral life cycle. The following diagram illustrates potential points of intervention in the influenza virus replication cycle.
Caption: Potential Inhibition of Viral Replication.
Enzyme Inhibition
Derivatives of 4,6-dimethyl-1,3,5-triazin-2-amine have been investigated as inhibitors of various enzymes that play crucial roles in different pathological conditions. Notable examples include Monoamine Oxidase (MAO) and Rad6B ubiquitin-conjugating enzyme.
Quantitative Enzyme Inhibition Data
| Compound ID | Enzyme | IC50 (µM) / Inhibition | Reference |
| 4,6-dimethoxy-1,3,5-triazin-2-yl amino acid derivatives | |||
| 7 | MAO-A | Comparable to clorgyline | [15] |
| 18 | MAO-A | Comparable to clorgyline | [15] |
| 25 | MAO-A | Comparable to clorgyline | [15] |
| Pyridazinobenzylpiperidine derivatives | |||
| S5 | MAO-B | 0.203 | [16] |
| S15 | MAO-A | 3.691 | [16] |
| 4,6-diamino-1,3,5-triazine-2-carbohydrazides | |||
| 6a-e | Rad6B | Superior to TZ9 | [4] |
| Thiophene-triazine derivative | |||
| 47 | PI3K | 0.007 | [6] |
| 47 | mTOR | 0.048 | [6] |
Signaling Pathway: Rad6B-Mediated Ubiquitination
The Rad6B enzyme is involved in post-translational modification of proteins through ubiquitination, a process critical for DNA repair and protein degradation. Inhibition of Rad6B can lead to apoptosis in cancer cells.
References
- 1. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis and in vitro anticancer evaluation of 4,6-diamino-1,3,5-triazine-2-carbohydrazides and -carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro anticancer evaluation of some 4,6-diamino-1,3,5-triazine-2-carbohydrazides as Rad6 ubiquitin conjugating enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro anticancer evaluation of some 4,6-diamino-1,3,5-triazine-2-carbohydrazides as Rad6 ubiquitin conjugating enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of novel 4,6-di(substituted)amino-1,2-dihydro-1,3,5-triazine derivatives as topical antiseptic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The synthesis and antiviral activity against yellow fewer virus of 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(alkyl, aryl)hydrazine-1-carbothioamides | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 12. View of The synthesis and antiviral activity against yellow fewer virus of 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(alkyl, aryl)hydrazine-1-carbothioamides [ophcj.nuph.edu.ua]
- 13. Synthesis and antiviral activities of some 2,4,6-trisubstituted 1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antiviral activity of triazine analogues of 1-(S)-[3-hydroxy-2-(phosphonomethoxy)propyl]cytosine (cidofovir) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Safe Handling of 4,6-dimethyl-1,3,5-triazin-2-amine hydrate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). A complete and official SDS for 4,6-dimethyl-1,3,5-triazin-2-amine hydrate (CAS 175278-59-8) with exhaustive quantitative data could not be located in publicly available resources. The information herein is compiled from available data for the compound and structurally similar chemicals. All laboratory personnel must consult the official SDS provided by the supplier before handling this chemical and adhere to all institutional and regulatory safety protocols.
Introduction
This compound is a heterocyclic organic compound. Triazine derivatives are a class of compounds with a wide range of applications in pharmaceuticals, agriculture, and materials science. Due to the potential biological activity and reactivity of such compounds, a thorough understanding of their safety and handling requirements is paramount for ensuring the well-being of laboratory personnel and the integrity of research. This guide provides a summary of the known safety information and general best practices for handling this compound in a research and development setting.
Hazard Identification and Classification
Potential Hazards:
-
Acute Toxicity (Oral): May be harmful if swallowed.
-
Skin Irritation: May cause skin irritation upon contact.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation if inhaled.
It is crucial to handle this compound with the appropriate precautions to minimize exposure.
Quantitative Data Summary
A comprehensive set of quantitative safety data from an official SDS for this compound is not available at the time of this writing. The following tables are provided as a template and are populated with available data. Researchers must refer to the supplier-specific SDS for complete and verified information.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 175278-59-8 | [1][2] |
| Molecular Formula | C₅H₁₀N₄O | [2] |
| Molecular Weight | 142.16 g/mol | [2] |
| Appearance | Data not available | - |
| Odor | Data not available | - |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Flash Point | Data not available | - |
| Solubility | Data not available | - |
Table 2: Toxicological Information
| Parameter | Value | Species | Route | Source |
| LD50 (Oral) | Data not available | - | - | - |
| LD50 (Dermal) | Data not available | - | - | - |
| LC50 (Inhalation) | Data not available | - | - | - |
Table 3: Exposure Controls and Personal Protection
| Parameter | Recommendation |
| Engineering Controls | Use in a well-ventilated area, preferably in a chemical fume hood. |
| Eye/Face Protection | Chemical safety goggles or face shield. |
| Skin Protection | Compatible chemical-resistant gloves (e.g., nitrile), lab coat. |
| Respiratory Protection | If dusts are generated, a NIOSH-approved respirator is recommended. |
Experimental Protocols: Safe Handling Procedures
The following are general best-practice protocols for handling chemical reagents like this compound. These should be adapted to specific experimental contexts and institutional safety guidelines.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the label information matches the order details.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
Keep the container tightly sealed when not in use.
Weighing and Dispensing
-
Perform all weighing and dispensing operations within a chemical fume hood or a ventilated balance enclosure to minimize inhalation of dust.
-
Use appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.
-
Use dedicated spatulas and weighing boats. Clean all equipment thoroughly after use.
-
Avoid generating dust. If the material is a fine powder, handle it gently.
In-Experiment Handling
-
Conduct all reactions and manipulations involving this compound in a chemical fume hood.
-
Be aware of the potential for reaction with other reagents. Consult chemical compatibility charts.
-
Keep the reaction setup clearly labeled.
-
In case of any spills, follow the emergency procedures outlined in Section 5.
Waste Disposal
-
Dispose of all waste materials (including empty containers, contaminated gloves, and reaction byproducts) in accordance with local, state, and federal regulations.
-
Do not dispose of this chemical down the drain.
-
Collect waste in a designated, properly labeled, and sealed container.
Emergency Procedures
First-Aid Measures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
In case of skin contact: Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation develops.
-
If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.
Spill Response
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
For large spills, follow your institution's emergency spill response protocol.
-
Ventilate the area and wash the spill site after material pickup is complete.
Visualizations
The following diagrams illustrate general workflows for chemical safety.
Caption: General workflow for safely handling chemical reagents.
Caption: Logical steps for an emergency response to a chemical spill.
References
Spectroscopic Analysis of 4,6-dimethyl-1,3,5-triazin-2-amine Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 4,6-dimethyl-1,3,5-triazin-2-amine hydrate, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this exact hydrate, this document synthesizes information from analogous triazine derivatives to present a predictive spectroscopic profile and detailed analytical protocols.
Predicted Spectroscopic Data
The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for this compound. These predictions are based on the analysis of similar triazine structures and general spectroscopic principles.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Methyl Protons (-CH₃) | ~2.1 - 2.4 | ~20 - 25 |
| Amine Protons (-NH₂) | ~5.0 - 7.0 (broad) | N/A |
| Triazine Ring Carbons | N/A | ~165 - 175 |
Note: Chemical shifts can vary based on the solvent and concentration. The amine proton signal is often broad and may exchange with D₂O.
Table 2: Predicted IR Absorption Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| N-H Stretching (Amine) | 3100 - 3500 | Medium-Strong, broad |
| O-H Stretching (Water of Hydration) | 3200 - 3600 | Broad |
| C-H Stretching (Methyl) | 2900 - 3000 | Medium |
| C=N Stretching (Triazine Ring) | 1500 - 1600 | Strong |
| N-H Bending (Amine) | 1600 - 1650 | Medium |
Experimental Protocols
Detailed methodologies for acquiring NMR and IR spectra for this compound are provided below. These protocols are generalized for triazine derivatives and may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure.
Materials:
-
This compound
-
Internal standard (e.g., Tetramethylsilane - TMS)[1]
-
5 mm NMR tubes[1]
-
NMR Spectrometer (300 MHz or higher)[1]
Procedure:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent in a clean vial.[1] Due to the potential for poor solubility of triazine derivatives, DMSO-d₆ is a recommended starting solvent.[1] For less polar solvents like CDCl₃, the addition of a small amount of trifluoroacetic acid (TFA) may be necessary to achieve dissolution.[2]
-
Once fully dissolved, transfer the solution to a 5 mm NMR tube.
-
Add a small amount of TMS as an internal standard for chemical shift referencing (0.00 ppm).[1]
-
-
Data Acquisition (¹H NMR):
-
Spectrometer Frequency: ≥ 300 MHz
-
Pulse Sequence: Standard single-pulse
-
Spectral Width: 0 - 15 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 16-64
-
Temperature: 298 K (25 °C)[1]
-
-
Data Acquisition (¹³C NMR):
-
Data Processing:
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound
-
Potassium bromide (KBr), spectroscopic grade
-
Agate mortar and pestle
-
Pellet press
-
FTIR Spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the compound with approximately 100-200 mg of dry KBr in an agate mortar.[3]
-
Transfer the powdered mixture to a pellet press.
-
Apply pressure to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000 - 400 cm⁻¹.
-
Collect a background spectrum of a blank KBr pellet to subtract from the sample spectrum.
-
-
Data Processing:
-
Perform a background correction.
-
Identify and label the major absorption bands corresponding to the functional groups of the molecule.
-
Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Logical relationship for structural confirmation using integrated spectroscopic data.
References
Unlocking the Potential of Substituted 1,3,5-Triazines: A Technical Guide to Their Diverse Applications
For Researchers, Scientists, and Drug Development Professionals
The 1,3,5-triazine scaffold, a six-membered heterocyclic ring with alternating carbon and nitrogen atoms, has emerged as a privileged structure in modern chemistry. Its unique electronic properties, synthetic tractability, and ability to engage in various biological interactions have made substituted 1,3,5-triazine compounds a focal point of research in medicinal chemistry, materials science, and agriculture. This in-depth technical guide provides a comprehensive overview of the potential applications of these versatile compounds, with a focus on quantitative data, detailed experimental protocols, and the elucidation of their mechanisms of action.
Medicinal Chemistry: A Scaffold for Novel Therapeutics
Substituted 1,3,5-triazines have demonstrated a remarkable breadth of pharmacological activities, positioning them as promising candidates for the development of new drugs to combat a range of diseases.
Anticancer Activity
A significant body of research has focused on the development of 1,3,5-triazine derivatives as potent anticancer agents. These compounds have been shown to exhibit cytotoxicity against a variety of cancer cell lines, often with impressive potency. The mechanism of their anticancer action is frequently attributed to the inhibition of key enzymes and signaling pathways that are crucial for cancer cell proliferation and survival.[1]
Two of the most prominent targets for 1,3,5-triazine-based anticancer agents are the PI3K/Akt/mTOR and the Dihydrofolate Reductase (DHFR) signaling pathways.
PI3K/Akt/mTOR Pathway Inhibition: The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many types of cancer. Several substituted 1,3,5-triazine derivatives have been identified as potent inhibitors of this pathway, often targeting the PI3K enzyme directly. By blocking this pathway, these compounds can effectively induce apoptosis and inhibit tumor growth.
Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a crucial enzyme in the synthesis of tetrahydrofolate, a vital cofactor for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death. This makes it an attractive target for cancer chemotherapy. A number of 1,3,5-triazine derivatives have been developed as potent DHFR inhibitors.
The following table summarizes the in vitro anticancer activity of selected substituted 1,3,5-triazine compounds against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Morpholine-functionalized derivative 11 | SW620 (Colorectal) | 5.85 | 5-Fluorouracil | >100 |
| Imamine-1,3,5-triazine derivative 4f | MDA-MB-231 (Breast) | 6.25 | Imatinib | 35.50 |
| Imamine-1,3,5-triazine derivative 4k | MDA-MB-231 (Breast) | 8.18 | Imatinib | 35.50 |
| Compound 12 (Hybrid quinazoline-1,3,5-triazine) | EGFR enzyme | 0.0368 | - | - |
| Biguanide-derived 1,3,5-triazine 2c | HCT116 (Colorectal) | 20-27 | Cisplatin | Comparable |
| Biguanide-derived 1,3,5-triazine 3c | SW620 (Colorectal) | 20-27 | Cisplatin | Comparable |
Antimicrobial Activity
The rise of antibiotic-resistant pathogens poses a significant threat to global health. Substituted 1,3,5-triazines have emerged as a promising class of antimicrobial agents with activity against a range of bacteria and fungi. Their mechanism of action often involves the disruption of essential cellular processes in microorganisms.
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 1,3,5-triazine derivatives against various microbial strains.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |
| Compound 10 | S. aureus | 12.5 | Ampicillin | 12.5 |
| Compound 13 | E. coli | 50 | Ampicillin | 50 |
| Compound 16 | S. aureus | 12.5 | Ampicillin | 12.5 |
| Compound 25 | S. aureus | 12.5 | Ampicillin | 12.5 |
| Compound 30 | S. aureus | 12.5 | Ampicillin | 12.5 |
| Compound 9 | B. cereus | 3.91 | Penicillin G | - |
| Compound 5 | E. coli | 1.95 | Ciprofloxacin | - |
| Compound 9 | E. coli | 1.95 | Ciprofloxacin | - |
Materials Science: Building Blocks for Advanced Technologies
The electron-deficient nature of the 1,3,5-triazine ring makes it an excellent building block for the creation of novel organic materials with applications in electronics and photonics.
Organic Light-Emitting Diodes (OLEDs)
Substituted 1,3,5-triazines are utilized as electron-transporting materials and hosts for phosphorescent emitters in OLEDs. Their high triplet energy levels and good thermal stability contribute to the development of highly efficient and stable devices.
The performance of selected 1,3,5-triazine-based OLEDs is summarized in the table below.
| Triazine Derivative | Application | Maximum External Quantum Efficiency (%) | Power Efficiency (lm/W) |
| DPTPCz | Blue PhOLED Host | 14.4 | - |
| DPTPCz | Green PhOLED Host | 21.2 | - |
| T2T | Green PhOLED Host | 17.5 | 59.0 |
| T3T | Green PhOLED Host | 14.4 | 50.6 |
Solar Cells
In the field of photovoltaics, 1,3,5-triazine derivatives have been explored as hole-transporting materials in perovskite solar cells and as components of organic solar cells. Their tunable electronic properties allow for the optimization of energy levels to facilitate efficient charge extraction.
The performance of a perovskite solar cell utilizing a novel 1,3,5-triazine derivative is highlighted below.
| Triazine Derivative | Solar Cell Type | Power Conversion Efficiency (%) |
| Triazine-Th-OMeTPA | Perovskite Solar Cell | 12.51 |
Agriculture: Herbicides
The first commercial application of 1,3,5-triazine derivatives was in agriculture as herbicides. Compounds like atrazine and simazine are effective at controlling a broad spectrum of weeds. Their mode of action involves the inhibition of photosynthesis in susceptible plants. They achieve this by binding to the D1 protein of the photosystem II complex in chloroplasts, thereby blocking electron transport.
Experimental Protocols
This section provides detailed methodologies for the synthesis of substituted 1,3,5-triazines and for the evaluation of their biological activities.
General Synthesis of Trisubstituted 1,3,5-Triazines
The most common method for synthesizing substituted 1,3,5-triazines is the sequential nucleophilic substitution of the chlorine atoms of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, stepwise reactions by carefully managing the reaction temperature.
Materials:
-
Cyanuric chloride
-
Nucleophile 1 (e.g., an amine, alcohol, or thiol)
-
Nucleophile 2
-
Nucleophile 3
-
Base (e.g., triethylamine, diisopropylethylamine, or sodium carbonate)
-
Solvent (e.g., acetone, tetrahydrofuran, or dichloromethane)
Procedure:
-
First Substitution (0-5 °C): Dissolve cyanuric chloride in a suitable solvent and cool the mixture to 0-5 °C in an ice bath. Add the first nucleophile and a base dropwise while maintaining the temperature. Stir the reaction for several hours until completion (monitored by TLC).
-
Second Substitution (Room Temperature): To the reaction mixture from the previous step, add the second nucleophile and a base. Allow the reaction to warm to room temperature and stir for several hours to overnight until the disubstituted product is formed (monitored by TLC).
-
Third Substitution (Reflux): Add the third nucleophile to the reaction mixture and heat to reflux. The reaction time will vary depending on the nucleophile's reactivity. Monitor the reaction by TLC until the trisubstituted product is formed.
-
Work-up and Purification: After the reaction is complete, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Substituted 1,3,5-triazine compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 1,3,5-triazine compound and a vehicle control (DMSO). Incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Dihydrofolate Reductase (DHFR) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the DHFR enzyme. The assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) by DHFR.
Materials:
-
Purified DHFR enzyme
-
DHFR assay buffer
-
Dihydrofolic acid (DHF) substrate
-
NADPH
-
Substituted 1,3,5-triazine compound
-
96-well UV-transparent plate
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing DHFR assay buffer, DHFR enzyme, and the 1,3,5-triazine compound at various concentrations. Include a positive control (a known DHFR inhibitor like methotrexate) and a negative control (no inhibitor).
-
Initiation of Reaction: Initiate the reaction by adding DHF and NADPH to each well.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time in a kinetic mode.
-
Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strain
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Substituted 1,3,5-triazine compound
-
96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland
Procedure:
-
Serial Dilution: Perform a serial two-fold dilution of the 1,3,5-triazine compound in the appropriate broth in a 96-well plate.
-
Inoculation: Inoculate each well with a standardized suspension of the microorganism.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
This guide provides a foundational understanding of the vast potential of substituted 1,3,5-triazine compounds. The presented data and protocols are intended to serve as a valuable resource for researchers and scientists in the ongoing quest to develop novel and effective solutions in medicine, materials science, and beyond.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 4,6-Dimethyl-1,3,5-triazin-2-amine Hydrate
Introduction
4,6-Dimethyl-1,3,5-triazin-2-amine, commonly known as acetoguanamine, is a chemical compound with applications in various industrial processes, including as a crosslinking agent for resins and as an intermediate in chemical synthesis. This document provides a detailed experimental protocol for the synthesis of 4,6-dimethyl-1,3,5-triazin-2-amine, which may exist in its hydrate form upon exposure to moisture during work-up or storage. The described methodology is intended for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following table summarizes the quantitative data for two example embodiments of the synthesis of 4,6-dimethyl-1,3,5-triazin-2-amine.[1]
| Parameter | Embodiment 1 | Embodiment 2 |
| Reactants | ||
| Acetonitrile | 300 g | 255 g |
| Dicyandiamide | 290 g | 290 g |
| Molar Ratio (Acetonitrile:Dicyandiamide) | 2.1:1 | 1.8:1 |
| Liquefied Ammonia | 300 g | 300 g |
| Sodium Hydroxide (Catalyst) | 4.5 g (1.55% of Dicyandiamide mass) | 8.5 g (2.9% of Dicyandiamide mass) |
| Reaction Conditions | ||
| Temperature | 100-110 °C | 100-110 °C |
| Pressure | 4.0-4.5 MPa | 4.0-4.5 MPa |
| Reaction Time | 2 hours | 2 hours |
| Results | ||
| Crude Product Yield | 422 g (96.7%) | 426 g (96.8%) |
| Crude Product Purity | 92.1% | 91.2% |
Experimental Protocol
This protocol is based on the synthesis of acetoguanamine from dicyandiamide and acetonitrile.[1]
1. Materials and Equipment
-
Reactants:
-
Acetonitrile
-
Dicyandiamide
-
Liquefied Ammonia
-
Sodium Hydroxide (catalyst)
-
-
Equipment:
-
2-liter stainless steel autoclave with magnetic stirring and electric heating with temperature control
-
Balance for weighing reactants
-
Appropriate safety equipment (safety glasses, gloves, lab coat)
-
2. Reaction Setup
-
Ensure the 2-liter stainless steel autoclave is clean and dry.
-
Equip the autoclave with a magnetic stirrer, and ensure the electric heating and temperature control systems are functioning correctly.
3. Procedure
-
Carefully add 300 grams of acetonitrile and 290 grams of dicyandiamide to the autoclave. The molar ratio of acetonitrile to dicyandiamide should be approximately 2.1:1.[1]
-
Add 4.5 grams of sodium hydroxide, which serves as the catalyst (approximately 1.55% of the mass of dicyandiamide).[1]
-
Seal the autoclave and then introduce 300 grams of liquefied ammonia.
-
Begin stirring the mixture and start heating the autoclave.
-
Raise the temperature to 100 °C. The pressure inside the autoclave will rise to between 4.0 and 4.5 MPa.[1]
-
Maintain the reaction temperature between 100 °C and 110 °C for 2 hours.[1]
-
After 2 hours, turn off the heating and allow the autoclave to cool to room temperature.
-
Once cooled, carefully vent the excess ammonia in a well-ventilated fume hood.
-
Open the autoclave and collect the fluffy white powdery crude product.
-
The expected crude yield is approximately 422 grams with a purity of around 92.1%.[1]
4. Purification and Formation of Hydrate
The crude product can be purified by recrystallization from a suitable solvent such as water or ethanol. To obtain the hydrate form, water should be used as the recrystallization solvent.
-
Dissolve the crude product in hot water.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold water.
-
Dry the crystals to a constant weight. The resulting product will be 4,6-dimethyl-1,3,5-triazin-2-amine hydrate.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of 4,6-dimethyl-1,3,5-triazin-2-amine.
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols: The Role of 4,6-dimethyl-1,3,5-triazin-2-amine Hydrate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of the 4,6-disubstituted-1,3,5-triazin-2-amine scaffold, exemplified by 4,6-dimethyl-1,3,5-triazin-2-amine hydrate, in the field of medicinal chemistry. This document details the synthesis of bioactive derivatives, their application in targeting critical signaling pathways, and provides relevant experimental protocols.
Introduction: The 1,3,5-Triazine Scaffold
The 1,3,5-triazine ring is a privileged heterocyclic scaffold in drug discovery, known for its metabolic stability and its ability to serve as a rigid core for the presentation of various functional groups in three-dimensional space. Derivatives of 1,3,5-triazine have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] this compound serves as a key building block for the synthesis of a diverse library of bioactive compounds.
Application in Oncology: Targeting the PI3K/Akt/mTOR Signaling Pathway
A significant application of 1,3,5-triazine derivatives is in the development of inhibitors for the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[3][4][5] This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism, and its dysregulation is a hallmark of many human cancers.[4][6] Triazine-based molecules have been successfully designed as potent and selective inhibitors of key kinases within this cascade, such as PI3Kα and mTOR.[3][4][5]
The general mechanism of action involves the triazine derivative binding to the ATP-binding pocket of the target kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting the pro-survival signaling cascade. This can lead to cell cycle arrest and apoptosis in cancer cells.[4]
Quantitative Data: Inhibitory Activities of 1,3,5-Triazine Derivatives
The following tables summarize the in vitro inhibitory potency (IC50) of various 1,3,5-triazine derivatives against cancer cell lines and specific kinases.
Table 1: Anticancer Activity of 1,3,5-Triazine Derivatives against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 4f | HCT-116 (Colon) | 0.50 ± 0.08 | [1] |
| MCF-7 (Breast) | 4.53 ± 0.30 | [1] | |
| HepG2 (Liver) | 3.01 ± 0.49 | [1] | |
| 5c | MCF-7 (Breast) | 2.29 ± 0.92 | [1] |
| 13g | A549 (Lung) | 0.20 ± 0.05 | [3] |
| MCF-7 (Breast) | 1.25 ± 0.11 | [3] | |
| HeLa (Cervical) | 1.03 ± 0.24 | [3] | |
| Compound 3 | HeLa (Cervical) | 2.21 | [7] |
| HepG2 (Liver) | 12.21 | [7] | |
| MCF-7 (Breast) | 16.32 | [7] |
Table 2: Enzymatic Inhibitory Activity of 1,3,5-Triazine Derivatives
| Compound ID | Target Enzyme | IC50 (nM) | Reference |
| 4f | EGFR | 61 | [1] |
| 13g | PI3Kα | 525 | [3] |
| mTOR | 48 | [3] | |
| Compound 3 | PI3K | 3.41 | [7] |
| mTOR | 8.45 | [7] | |
| Compound 13 | PI3Kα | 1.2 | [5] |
Experimental Protocols
The synthesis of bioactive 1,3,5-triazine derivatives often starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), leveraging the differential reactivity of its three chlorine atoms. The first substitution typically occurs at 0-5 °C, the second at room temperature, and the third at elevated temperatures.[8] This allows for the sequential and controlled introduction of different nucleophiles.
Protocol 1: Synthesis of 2-Chloro-4,6-disubstituted-1,3,5-triazines
This protocol describes the synthesis of a disubstituted triazine, a common intermediate for further derivatization.
Materials:
-
Cyanuric chloride
-
Primary or secondary amine (2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or another suitable base
-
Anhydrous tetrahydrofuran (THF) or acetonitrile
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Dissolve cyanuric chloride (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve the amine (2 equivalents) and DIPEA (2.2 equivalents) in anhydrous THF.
-
Add the amine solution dropwise to the cyanuric chloride solution at 0 °C over 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.[9]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated ammonium salt.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or silica gel column chromatography to yield the 2-chloro-4,6-disubstituted-1,3,5-triazine.
Protocol 2: PI3Kα/mTOR Dual Inhibition Assay (Kinase Glo® Assay)
This protocol outlines a general method for assessing the inhibitory activity of synthesized triazine derivatives against PI3Kα and mTOR kinases.
Materials:
-
Synthesized triazine derivatives
-
Recombinant human PI3Kα and mTOR enzymes
-
ATP
-
Kinase-specific substrate (e.g., PIP2 for PI3Kα)
-
Kinase Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare a serial dilution of the triazine derivatives in a suitable buffer (e.g., DMSO).
-
In the wells of a 96-well plate, add the kinase buffer, the respective enzyme (PI3Kα or mTOR), and the triazine derivative at various concentrations.
-
Initiate the kinase reaction by adding a mixture of ATP and the appropriate substrate.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the Kinase Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate-reading luminometer. The light output is correlated with the amount of ATP remaining, which is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
The 4,6-disubstituted-1,3,5-triazin-2-amine scaffold, including derivatives of this compound, represents a highly valuable platform in medicinal chemistry. Its synthetic tractability allows for the creation of diverse compound libraries, leading to the discovery of potent inhibitors of key cellular targets, particularly within the PI3K/Akt/mTOR signaling pathway. The protocols and data presented herein provide a foundation for researchers to explore and develop novel triazine-based therapeutics.
References
- 1. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines [mdpi.com]
Application Notes and Protocols: Triazine Derivatives in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the significant applications of 1,3,5-triazine (s-triazine) derivatives in polymer chemistry. The unique electronic properties and the ability to undergo sequential, controlled nucleophilic substitutions make the triazine scaffold a versatile building block for creating advanced polymeric materials. Key applications, including flame retardancy, polymer crosslinking, synthesis of functional polymers and dendrimers, and UV stabilization, are explored.
Application Note 1: Intumescent Flame Retardants
Triazine derivatives are highly effective nitrogen-rich charring agents in intumescent flame retardant (IFR) systems.[1] When exposed to heat, these systems swell to form a multicellular, insulating char layer on the polymer surface. This layer acts as a physical barrier, limiting the transfer of heat and mass between the gas and condensed phases, thus inhibiting combustion. Triazine derivatives work synergistically with an acid source, typically ammonium polyphosphate (APP), to enhance the flame retardant performance of polymers like polypropylene (PP) and epoxy resins.[1][2][3] The high nitrogen content of the triazine ring contributes to the formation of a stable and dense char.[1]
Mechanism of Intumescent Flame Retardancy
The process involves a series of chemical reactions initiated by heat, where the acid source catalyzes the dehydration of the carbon source (the triazine derivative) to form a carbonaceous char. Simultaneously, non-combustible gases are released, causing the char to swell.
Caption: Mechanism of triazine-based intumescent flame retardancy.
Quantitative Data: Flame Retardant Performance
The effectiveness of triazine-based IFR systems is commonly evaluated using the Limiting Oxygen Index (LOI) and the UL-94 vertical burn test. Higher LOI values and a V-0 rating in the UL-94 test indicate superior flame retardancy.
| Polymer System | Triazine Derivative / IFR System | Loading (wt%) | LOI (%) | UL-94 Rating | Char Residue (%) | Reference |
| Polypropylene (PP) | APP / TAT | 25 | 29.5 | V-0 | 26.5 | [1] |
| Polypropylene (PP) | APP / TBAT | 25 | 31.2 | V-0 | 28.3 | [1] |
| Polypropylene (PP) | APP / TMAT | 25 | 32.5 | V-0 | 30.1 | [1] |
| Polypropylene (PP) | APP / Polymer 5c | 25 | 30.1 | V-1 | - | [3] |
| Polypropylene (PP) | APP / Polymer 7c | 25 | 30.9 | V-0 | - | [3] |
| Epoxy Resin (EP) | TAT-triDOPO | 10 | 31.5 | V-0 | 23.1 | [2] |
| Epoxy Resin (EP) | TAT-hexaDOPO | 10 | 32.5 | V-0 | 24.5 | [2] |
| (TAT: N²,N⁴,N⁶-triphenyl-1,3,5-triazine-2,4,6-triamine; TBAT: N²,N⁴,N⁶-tris(4-bromophenyl)-1,3,5-triazine-2,4,6-triamine; TMAT: N²,N⁴,N⁶-tris(p-tolyl)-1,3,5-triazine-2,4,6-triamine; Polymer 5c/7c: s-triazine bishydrazino/bishydrazido-based polymers; TAT-DOPO: DOPO-substituted aminophenyl-s-triazine) |
Protocol 1: Synthesis and Evaluation of a Triazine-Based IFR in Polypropylene
This protocol describes the synthesis of a sym-trisubstituted s-triazine derivative and its subsequent evaluation as a charring agent in an IFR system for polypropylene.
Caption: Workflow for IFR synthesis and polymer composite testing.
Methodology
Part A: Synthesis of N²,N⁴,N⁶-triphenyl-1,3,5-triazine-2,4,6-triamine (TAT)[1]
-
Reaction Setup: To a solution of aniline (e.g., 20 mmol) in a suitable solvent (e.g., 100 mL of ethanol), add cyanuric chloride (e.g., 5 mmol) portion-wise with stirring.
-
Reaction Conditions: Add three drops of acetic acid to the reaction mixture. Reflux the mixture for approximately 24 hours.
-
Product Isolation: After reflux, allow the reaction mixture to cool to room temperature. The resulting solid precipitate is collected by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials and impurities.
-
Drying: Dry the purified product in a vacuum oven at 60 °C for 8 hours.
-
Characterization: Confirm the structure and purity of the synthesized TAT using Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. Evaluate its thermal stability using Thermogravimetric Analysis (TGA).
Part B: Preparation and Evaluation of PP/IFR Composites[1]
-
Material Preparation: Dry polypropylene (PP) pellets, ammonium polyphosphate (APP), and the synthesized TAT powder in an oven at 80 °C for at least 4 hours to remove moisture.
-
Melt Blending: Mix the dried components (e.g., 75% PP, 12.5% APP, 12.5% TAT by weight) in a high-speed mixer. Melt-compound the mixture using a twin-screw extruder or an internal mixer at a temperature of 180-200 °C for 5-10 minutes.
-
Specimen Molding: Pelletize the extrudate and dry the pellets. Compression-mold the pellets into standard-sized bars required for LOI and UL-94 testing according to ASTM standards.
-
Flame Retardancy Testing:
-
LOI Test (ASTM D2863): Determine the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to sustain combustion of the sample.
-
UL-94 Vertical Burn Test (ASTM D3801): Mount a standard specimen vertically and expose it to a flame for 10 seconds. Record the afterflame time, afterglow time, and whether flaming drips ignite a cotton patch below. Classify the material as V-0, V-1, or V-2 based on the results.
-
Application Note 2: Dendrimers and Functional Polymers
The stepwise, temperature-controlled reactivity of cyanuric chloride makes it an ideal building block for the precise synthesis of complex macromolecular architectures like dendrimers and sequence-defined polymers.[4][5] Triazine dendrimers are globular, highly branched polymers with a defined number of functional groups on their periphery.[6] These structures have found applications in drug delivery, medical imaging (as MRI contrast agent carriers), and materials science.[4][7][8]
Synthetic Strategy: Divergent Synthesis of a Triazine Dendrimer
Divergent synthesis starts from a central core molecule and builds outwards, generation by generation. The chemoselective reactivity of cyanuric chloride allows for controlled, sequential additions of linker molecules.[4][5]
Caption: Divergent synthesis strategy for a G1 triazine dendrimer.
Applications of Triazine-Based Dendrimers and Polymers
| Macromolecule Type | Key Building Blocks | Primary Application | Reference |
| Triazine Dendrimers | Cyanuric chloride, diamines (e.g., piperazine) | Drug delivery, MRI contrast agents, gene delivery | [4][7][8] |
| Sequence-Defined Polymers | Cyanuric chloride, diverse amines/thiols | Biomimetic materials, information storage | [5] |
| Covalent Organic Polymers (COPs) | Triazine or nitrile precursors | Heterogeneous catalysis, gas storage | [9] |
| Porous Organic Polymers (POPs) | Melamine, dialdehydes | Dye adsorption, catalysis | [10] |
| Polyamides | s-triazine dicarboxylic acids, diamines | Nanoparticulate drug delivery systems | [11][12] |
Protocol 2: Divergent Synthesis of a Generation 1 (G1) Triazine Dendrimer
This protocol outlines a general procedure for the divergent synthesis of a first-generation hydroxyl-terminated triazine dendrimer, using triazine trichloride as the core and diethanolamine as the branching unit.[8] This approach avoids the need for protection/deprotection steps.
Methodology
Step 1: Synthesis of the G0 Core
-
Reaction Setup: Dissolve triazine trichloride (1 equivalent) in a suitable solvent like tetrahydrofuran (THF).
-
First Substitution: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of diethanolamine (3 equivalents) and a base (e.g., triethylamine, 3 equivalents) in THF.
-
Reaction: Stir the mixture at 0-5 °C for 2-4 hours.
-
Isolation: Filter the reaction mixture to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure to obtain the G0 intermediate.
Step 2: Synthesis of the G1 Dendrimer
-
Reaction Setup: Dissolve the G0 intermediate (1 equivalent) in THF.
-
Second Substitution: Add triazine trichloride (3 equivalents) to the solution.
-
Reaction: Warm the reaction mixture to room temperature and stir for 4-6 hours.
-
Third Substitution: Cool the mixture back to 0-5 °C. Slowly add a solution of diethanolamine (9 equivalents) and triethylamine (9 equivalents) in THF.
-
Final Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Purification: Filter the mixture and concentrate the filtrate. Purify the crude product using column chromatography (e.g., silica gel with a methanol/dichloromethane gradient) to yield the pure G1 hydroxyl-terminated dendrimer.
-
Characterization: Confirm the structure and purity of the G1 dendrimer using NMR (¹H, ¹³C), FTIR, and mass spectrometry.
Application Note 3: Crosslinking Agents and UV Stabilizers
Crosslinking Agents
Triazine derivatives containing multiple reactive groups, such as vinyl, allyl, or isocyanate functionalities, serve as effective crosslinking agents.[13][14] They can be incorporated into polymer backbones and subsequently cured, often initiated by free radicals or radiation, to form thermosets or elastomers.[13][15] This crosslinking process creates a three-dimensional network structure, significantly enhancing the material's mechanical strength, thermal stability, and chemical resistance.[13] For instance, triazine-trione compounds are particularly useful for crosslinking high-temperature stable polymers like fluorocarbon polymers.
Caption: Polymer structure transformation via triazine crosslinking.
UV Stabilizers
Hydroxyphenyl-triazine (HPT) derivatives are a class of high-performance UV absorbers used to protect polymers and coatings from photodegradation.[16] They possess a molecular structure that allows for the efficient absorption of harmful ultraviolet radiation (UVA and UVB) and its rapid dissipation as harmless thermal energy through a keto-enol tautomerization mechanism. Their low volatility and high photostability make them suitable for demanding applications requiring long-term clarity and weather resistance.[16]
Caption: Protective mechanism of a triazine-based UV stabilizer.
Protocol 3: General Method for Collagen Stabilization using a Triazine Derivative
This protocol describes a general method for crosslinking and stabilizing collagenous materials using a 2-chloro-4,6-dialkoxy-1,3,5-triazine derivative, which is relevant for applications like sustainable leather tanning.[17][18]
Methodology
-
Preparation of Condensation System: Prepare the active crosslinking agent in situ. Dissolve 2-chloro-4,6-diethoxy-1,3,5-triazine (CDET) (1.1 equivalents) in a suitable solvent (e.g., methanol). Add a tertiary amine, such as N-methylmorpholine (NMM) (1.1 equivalents), to the solution and stir. This forms the reactive quaternary ammonium salt.
-
Collagen Source: Use a prepared collagen matrix, such as calf hides that have been de-haired and pickled to a pH of approximately 2.8-3.0.
-
Crosslinking Reaction (Tanning):
-
Place the collagen source in a tanning drum with a brine solution (e.g., 8% NaCl).
-
Add the freshly prepared CDET/NMM solution to the drum (e.g., 5-10% offer based on hide weight).
-
Tumble the drum for several hours (e.g., 6-8 hours) to ensure complete penetration and reaction of the crosslinking agent with the amino groups (e.g., from lysine residues) in the collagen.
-
-
Basification: Gradually increase the pH of the solution to approximately 4.0-5.0 by adding a mild base (e.g., sodium bicarbonate) to fix the crosslinker to the collagen fibers. Continue tumbling for another 2-4 hours.
-
Washing and Finishing: Drain the tanning liquor. Wash the crosslinked leather thoroughly with water. The material can then proceed to subsequent fatliquoring and drying steps.
-
Evaluation: Assess the stabilization of the collagen by measuring the shrinkage temperature (Ts). A significant increase in Ts compared to untreated collagen indicates successful crosslinking. Perform physical-mechanical tests (e.g., tensile strength, tear strength) to evaluate the quality of the stabilized material.[17]
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and application of aminophenyl-s-triazine derivatives as potential flame retardants in the modification of epoxy resins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Dendrimers Based on [1,3,5]-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triazine‐Based Sequence‐Defined Polymers with Side‐Chain Diversity and Backbone–Backbone Interaction Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. books.rsc.org [books.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Triazine-based covalent organic polymers: design, synthesis and applications in heterogeneous catalysis - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 10. Triazine-Based Porous Organic Polymers: Synthesis and Application in Dye Adsorption and Catalysis [mdpi.com]
- 11. Design and synthesis of new s-triazine polymers and their application as nanoparticulate drug delivery systems - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Crosslinked triazine polymers and their use as crosslinking agents | TREA [trea.com]
- 14. US5084541A - Triazine crosslinking agents and curable compositions - Google Patents [patents.google.com]
- 15. EP0407814B1 - Cured polymers of triazine and their use as curing agent - Google Patents [patents.google.com]
- 16. Triazine Functionalisation: Applications in Polymers, Textiles, UV Filters and Electronics [sarex.com]
- 17. mdpi.com [mdpi.com]
- 18. Efficient Triazine Derivatives for Collagenous Materials Stabilization - ProQuest [proquest.com]
Application Notes and Protocols: 4,6-Dimethyl-1,3,5-triazin-2-amine Hydrate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dimethyl-1,3,5-triazin-2-amine, also known as acetoguanamine, is a versatile heterocyclic building block in organic synthesis. Its hydrate form serves as a stable and convenient precursor for the synthesis of a wide array of substituted triazine derivatives. The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anticancer, antiviral, and antimicrobial properties.[1] The presence of a reactive amino group on the 4,6-dimethyl-1,3,5-triazine core allows for straightforward functionalization, making it an ideal starting material for the generation of chemical libraries for drug discovery and development.
Application Notes: A Scaffold for Bioactive Molecules
The 1,3,5-triazine ring is a key pharmacophore in several approved drugs and clinical candidates.[2] Derivatives of this scaffold have been extensively explored as inhibitors of various enzymes and receptors. A particularly significant area of application is in the development of anticancer agents that target critical signaling pathways.[3][4]
Targeting the EGFR Signaling Pathway:
The Epidermal Growth Factor Receptor (EGFR) signaling cascade is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation and survival.[3] Many 1,3,5-triazine derivatives have been designed as potent inhibitors of EGFR tyrosine kinase.[4][5] By functionalizing the 2-amino position of the 4,6-dimethyl-1,3,5-triazine core, medicinal chemists can synthesize libraries of compounds to probe the ATP-binding site of EGFR and develop selective inhibitors. The dimethyl substitution at the 4 and 6 positions can influence the solubility, metabolic stability, and binding interactions of the final compounds.
Other Therapeutic Areas:
Beyond oncology, substituted 1,3,5-triazines have shown promise as:
-
Monoamine Oxidase (MAO) Inhibitors: For the treatment of neurological disorders.[6]
-
Antimicrobial Agents: Exhibiting activity against a range of bacteria and fungi.[7]
-
Antiviral Compounds: Including activity against HIV.[1]
The use of 4,6-dimethyl-1,3,5-triazin-2-amine hydrate as a starting material allows for the systematic exploration of structure-activity relationships (SAR) by introducing a variety of substituents at the N2 position.
Key Synthetic Applications
The primary utility of 4,6-dimethyl-1,3,5-triazin-2-amine as a building block lies in the reactivity of its exocyclic amino group. This group can readily undergo a variety of chemical transformations, including:
-
N-Arylation and N-Alkylation: To introduce diverse aromatic, heteroaromatic, or aliphatic side chains.
-
Acylation: To form amide derivatives.
-
Condensation Reactions: With aldehydes and ketones to form Schiff bases, which can be further modified.
-
Coupling Reactions: To form more complex molecular architectures.
These reactions enable the creation of libraries of N-substituted 4,6-dimethyl-1,3,5-triazin-2-amines for high-throughput screening and lead optimization in drug discovery programs.
Experimental Protocols
The following is a representative protocol for the N-arylation of 4,6-dimethyl-1,3,5-triazin-2-amine using a Buchwald-Hartwig cross-coupling reaction. This method is a powerful tool for forming carbon-nitrogen bonds.
Protocol 1: Synthesis of N-Aryl-4,6-dimethyl-1,3,5-triazin-2-amines
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole, 1-bromo-4-(trifluoromethyl)benzene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Nitrogen gas (for inert atmosphere)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), the aryl halide (1.2 mmol, 1.2 eq.), and cesium carbonate (2.0 mmol, 2.0 eq.).
-
Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Add Pd₂(dba)₃ (0.05 mmol, 5 mol%) and Xantphos (0.1 mmol, 10 mol%) to the flask.
-
Add anhydrous 1,4-dioxane (10 mL) via syringe.
-
Stir the reaction mixture at 100 °C under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.
-
Wash the Celite pad with additional ethyl acetate (2 x 10 mL).
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-4,6-dimethyl-1,3,5-triazin-2-amine.
Data Presentation
The following table summarizes representative results for the N-arylation of 4,6-dimethyl-1,3,5-triazin-2-amine with various aryl bromides, demonstrating the versatility of the protocol.
| Entry | Aryl Bromide | Product | Reaction Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | N-(4-methoxyphenyl)-4,6-dimethyl-1,3,5-triazin-2-amine | 18 | 85 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | N-(4-(trifluoromethyl)phenyl)-4,6-dimethyl-1,3,5-triazin-2-amine | 20 | 78 |
| 3 | 1-Bromo-3-chlorobenzene | N-(3-chlorophenyl)-4,6-dimethyl-1,3,5-triazin-2-amine | 24 | 72 |
| 4 | 2-Bromopyridine | N-(pyridin-2-yl)-4,6-dimethyl-1,3,5-triazin-2-amine | 24 | 65 |
Visualizations
Signaling Pathway
The diagram below illustrates the EGFR signaling pathway, a key target for many 1,3,5-triazine-based anticancer agents.
Caption: EGFR signaling pathway targeted by 1,3,5-triazine inhibitors.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis of N-aryl-4,6-dimethyl-1,3,5-triazin-2-amines.
Caption: General workflow for N-arylation of the triazine core.
References
- 1. 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent biological applications of heterocyclic hybrids containing s -triazine scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05953G [pubs.rsc.org]
- 3. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral 1,3,5-Triazines as Potential EGFR Inhibitors: Pharmacophore Modeling, Synthesis, Molecular Docking, Molecular Dynamics Simulation, and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Reaction Conditions for Nucleophilic Substitution on Triazine Rings
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for performing nucleophilic aromatic substitution (SNAr) reactions on triazine rings. The focus is on the sequential and controlled functionalization of 2,4,6-trichloro-1,3,5-triazine (TCT), a versatile scaffold in medicinal chemistry and materials science.
Introduction
The 1,3,5-triazine (s-triazine) ring is an electron-deficient heteroaromatic system, making its carbon atoms highly electrophilic and susceptible to nucleophilic attack.[1][2] This inherent reactivity, particularly in halogenated triazines like TCT, allows for the sequential displacement of leaving groups (e.g., chlorine atoms) with a wide variety of nucleophiles.[3][4] The ability to control the degree of substitution by modulating reaction conditions makes TCT a valuable building block for the synthesis of diverse molecular architectures.[1][3]
The reactivity of the chlorine atoms on the triazine ring decreases with each successive substitution. This is because the introduction of an electron-donating nucleophile increases the electron density of the ring, thereby deactivating it towards further nucleophilic attack.[1][3] This characteristic allows for the selective synthesis of mono-, di-, and tri-substituted triazines by carefully controlling the reaction temperature.[1][3][4]
General Principles of Reactivity
The substitution of the three chlorine atoms on TCT is a stepwise process, with each step requiring progressively more forcing conditions:
-
First Substitution: Typically carried out at low temperatures, ranging from -20°C to 5°C.[1][3]
-
Second Substitution: Generally proceeds at room temperature.[3][4]
-
Third Substitution: Often requires elevated temperatures, including heating or reflux.[3][4]
The general order of reactivity for common nucleophiles in competitive studies has been observed as: Alcohols > Thiols > Amines at 0°C with a tertiary amine base.[1]
Experimental Protocols
The following protocols are generalized procedures for the sequential nucleophilic substitution of 2,4,6-trichloro-1,3,5-triazine. Optimization may be required for specific nucleophiles and substrates.
Protocol 1: Synthesis of Mono-substituted Dichlorotriazines
Objective: To replace one chlorine atom on the TCT ring with a nucleophile.
Materials:
-
2,4,6-trichloro-1,3,5-triazine (TCT)
-
Nucleophile (e.g., alcohol, amine, or thiol) (1.0 equivalent)
-
Base (e.g., Diisopropylethylamine (DIEA) or Triethylamine (TEA)) (1.0 equivalent)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN))
-
Round-bottom flask with a magnetic stirrer
-
Ice-water bath
-
Dropping funnel
Procedure:
-
Dissolve TCT (1.0 equivalent) in the chosen anhydrous solvent in a round-bottom flask.
-
Cool the solution to 0°C using an ice-water bath.
-
In a separate flask, prepare a solution of the nucleophile (1.0 equivalent) and the base (1.0 equivalent) in the same solvent.
-
Add the nucleophile/base solution dropwise to the stirred TCT solution over 15-30 minutes, maintaining the temperature at 0°C.[1][4]
-
Stir the reaction mixture at 0°C for 30-60 minutes.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the TCT is consumed.
-
Upon completion, dilute the reaction mixture with the solvent and wash with water to remove the salt byproduct (e.g., DIEA·HCl).[4][5]
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the mono-substituted product.[1][5]
Protocol 2: Synthesis of Di-substituted Monochlorotriazines
Objective: To replace the second chlorine atom on a mono-substituted dichlorotriazine.
Materials:
-
Mono-substituted dichlorotriazine (from Protocol 1)
-
Second nucleophile (1.0-1.1 equivalents)
-
Base (e.g., DIEA or NaHCO₃) (1.0-1.1 equivalents)
-
Anhydrous solvent (e.g., DCM, THF, or Ethyl Acetate)
-
Round-bottom flask with a magnetic stirrer
Procedure:
-
Dissolve the mono-substituted dichlorotriazine (1.0 equivalent) in the chosen anhydrous solvent in a round-bottom flask.
-
Add the second nucleophile (1.0-1.1 equivalents) to the solution.
-
Add the base (1.0-1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature. The reaction time can vary from a few hours to overnight (typically 12-24 hours).[2][4]
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up the reaction as described in Protocol 1 (step 7 and 8) to isolate the di-substituted product.
Protocol 3: Synthesis of Tri-substituted Triazines
Objective: To replace the final chlorine atom on a di-substituted monochlorotriazine.
Materials:
-
Di-substituted monochlorotriazine (from Protocol 2)
-
Third nucleophile (can be in excess, e.g., 3-10 equivalents)
-
Base (e.g., DIEA, Na₂CO₃)
-
Solvent (e.g., THF, Dioxane, or DMF)
-
Round-bottom flask with a magnetic stirrer and reflux condenser
Procedure:
-
Dissolve the di-substituted monochlorotriazine (1.0 equivalent) in the chosen solvent in a round-bottom flask.
-
Add the third nucleophile and the base to the solution.
-
Heat the reaction mixture to reflux or an elevated temperature (e.g., 60°C or higher).[3][6]
-
Stir the reaction for several hours to days, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The work-up procedure may vary depending on the properties of the product. Typically, it involves solvent removal, extraction, and purification by column chromatography or recrystallization.
Data Presentation: Reaction Conditions
The following tables summarize typical reaction conditions for the nucleophilic substitution of TCT with different classes of nucleophiles.
Table 1: First Substitution of 2,4,6-Trichloro-1,3,5-triazine
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Typical Reaction Time |
| O-Nucleophiles | Methanol, Phenol | DIEA, TEA | DCM, THF | 0 - 5 | 30 - 60 min |
| N-Nucleophiles | Piperidine, Aniline | DIEA, TEA, NaHCO₃ | DCM, THF, ACN | 0 - 5 | 30 - 60 min |
| S-Nucleophiles | Thiophenol | DIEA, TEA | DCM, THF | 0 - 5 | 30 - 60 min |
Table 2: Second Substitution of Mono-substituted Dichlorotriazines
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature | Typical Reaction Time |
| O-Nucleophiles | Ethanol | DIEA, Na₂CO₃ | THF, Dioxane | Room Temp. | 12 - 24 h |
| N-Nucleophiles | Morpholine, Benzylamine | DIEA, TEA | DCM, THF | Room Temp. | 12 - 24 h |
| S-Nucleophiles | Butanethiol | DIEA | DCM | Room Temp. | 12 - 24 h |
Table 3: Third Substitution of Di-substituted Monochlorotriazines
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature | Typical Reaction Time |
| O-Nucleophiles | Isopropanol | Na₂CO₃ | Dioxane | Reflux | 24 - 48 h |
| N-Nucleophiles | Amino acids, Pyrrolidine | DIEA, Na₂CO₃ | THF/H₂O, Dioxane | 60°C - Reflux | 20 - 24 h |
| S-Nucleophiles | Thiophenol | K₂CO₃ | DMF | 80°C | 12 - 24 h |
Mandatory Visualizations
Logical Relationship of Sequential Substitution
Caption: Sequential SNAr on 2,4,6-trichloro-1,3,5-triazine.
Experimental Workflow for Mono-substitution
Caption: Workflow for the first nucleophilic substitution on TCT.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 4,6-dimethyl-1,3,5-triazin-2-amine hydrate in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-dimethyl-1,3,5-triazin-2-amine hydrate is a chemical compound belonging to the triazine class. While extensive research exists for various substituted s-triazine derivatives as active ingredients in agrochemicals, particularly herbicides, this compound is primarily recognized and utilized as a chemical intermediate in the synthesis of more complex and biologically active molecules for the agrochemical and pharmaceutical industries.[1] This document provides an overview of the role of the broader triazine class in agrochemicals and outlines protocols for the evaluation of new derivatives that may be synthesized from this intermediate.
The Role of 1,3,5-Triazines in Agrochemicals
The 1,3,5-triazine (or s-triazine) ring is a core structural component of many commercially successful herbicides.[2] Compounds such as atrazine and simazine have been widely used for the control of broadleaf weeds in various crops.[3][4] The primary mechanism of action for these herbicides is the inhibition of photosynthesis.[5] Some triazine derivatives have also been investigated for their potential fungicidal and antibacterial properties, although this is a less common application in agriculture compared to their use as herbicides.[6][7]
Mechanism of Action: Triazine Herbicides
Triazine herbicides primarily act by interrupting the photosynthetic electron transport chain in susceptible plants.[5] They bind to the D1 protein of the photosystem II (PSII) complex in the thylakoid membranes of chloroplasts.[8] This binding blocks the plastoquinone (QB) binding site, thereby inhibiting electron flow from photosystem II and halting ATP and NADPH production, which are essential for carbon fixation.[5][8] This ultimately leads to oxidative stress and plant death.[8]
Experimental Protocols
The following are generalized protocols for evaluating the potential agrochemical activities of new compounds derived from this compound.
Protocol 1: Primary Herbicidal Activity Screening
This protocol outlines a method for assessing the pre- and post-emergence herbicidal activity of novel chemical compounds.
1. Plant Species Selection:
-
Monocots: Wheat (Triticum aestivum), Bentgrass (Agrostis stolonifera)
-
Dicots: Field Mustard (Brassica rapa), Lettuce (Lactuca sativa)
2. Compound Preparation:
-
Dissolve the test compound in a suitable solvent (e.g., acetone or DMSO) to create a stock solution (e.g., 10,000 ppm).
-
Prepare a series of dilutions (e.g., 1000, 100, 10 ppm) using a water-surfactant mixture (e.g., 0.5% Tween 20 in deionized water).
3. Pre-emergence Assay:
-
Fill pots with a standardized soil mix.
-
Sow seeds of the selected plant species at a uniform depth.
-
Apply the test compound solutions evenly to the soil surface using a sprayer.
-
Include positive (commercial herbicide, e.g., Atrazine) and negative (solvent-water mixture) controls.
-
Place the pots in a controlled environment (greenhouse or growth chamber) with appropriate light, temperature, and humidity.
-
Assess weed control efficacy after a set period (e.g., 14-21 days) by visual rating (0% = no effect, 100% = complete plant death) or by measuring plant biomass (fresh or dry weight) compared to the negative control.
4. Post-emergence Assay:
-
Sow seeds and allow them to germinate and grow to a specific stage (e.g., 2-3 true leaves).
-
Apply the test compound solutions evenly to the plant foliage.
-
Include appropriate controls as in the pre-emergence assay.
-
Return the plants to the controlled environment.
-
Evaluate herbicidal injury after 7-14 days using a visual rating scale or biomass measurement.
Protocol 2: In Vitro Antifungal Activity Screening
This protocol describes a method for evaluating the efficacy of novel compounds against common plant pathogenic fungi.
1. Fungal Species Selection:
-
Select a panel of relevant plant pathogenic fungi (e.g., Fusarium graminearum, Botrytis cinerea, Aspergillus niger).
2. Culture Preparation:
-
Grow fungal isolates on a suitable medium, such as Potato Dextrose Agar (PDA), until sufficient sporulation is observed.
-
Prepare a spore suspension in sterile distilled water containing a surfactant (e.g., 0.05% Tween 80) and adjust the concentration using a hemocytometer.
3. Microdilution Assay:
-
Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution.
-
In a 96-well microtiter plate, add a suitable growth medium (e.g., Potato Dextrose Broth).
-
Perform serial dilutions of the test compound in the microtiter plate to achieve a range of final concentrations.
-
Inoculate each well with the fungal spore suspension.
-
Include positive (commercial fungicide, e.g., Clotrimazole) and negative (solvent control) controls.
-
Incubate the plates at an appropriate temperature (e.g., 25-28°C) for a period sufficient for growth in the negative control wells (e.g., 48-72 hours).
-
Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible fungal growth. This can be assessed visually or by measuring absorbance with a microplate reader.
Data Presentation
While no direct agrochemical activity data exists for this compound, the following table summarizes information on structurally related triazine compounds found in agrochemical contexts.
| Compound Name | Role in Agrochemicals |
| 4,6-dimethyl-1,3,5-triazin-2-amine | Intermediate for the synthesis of agrochemicals and pharmaceuticals.[1] |
| 4-methoxy-N,6-dimethyl-1,3,5-triazin-2-amine | An environmental transformation product (metabolite) of the herbicide Tribenuron-methyl.[9] |
| 2-Amino-4-methoxy-6-methyl-1,3,5-triazine | An environmental transformation product (metabolite) of several sulfonylurea herbicides, including Prosulfuron, Thifensulfuron-methyl, Tribenuron-methyl, Metsulfuron-methyl, and Triasulfuron.[10] |
| Atrazine | A widely used s-triazine herbicide for the control of broadleaf weeds.[3] |
| Simazine | An s-triazine herbicide used to control broadleaf weeds and annual grasses.[4] |
Visualizations
The following diagrams illustrate key concepts related to the use of 4,6-dimethyl-1,3,5-triazin-2-amine in agrochemical research.
References
- 1. 2-Amino-4,6-dimethyl-1,3,5-triazine | Alzchem Group [alzchem.com]
- 2. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 4,6-Disubstituted s-Triazin-2-yl Amino Acid Derivatives as Promising Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Antifungal activity, SAR and physicochemical correlation of some thiazole-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,3,5-Triazin-2-amine, 4-methoxy-N,6-dimethyl- | C6H10N4O | CID 160779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Amino-4-methoxy-6-methyl-1,3,5-triazine | C5H8N4O | CID 15466 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Novel Compounds from 4,6-dimethyl-1,3,5-triazin-2-amine hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,5-triazine scaffold is a versatile and privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2] This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of novel compounds derived from 4,6-dimethyl-1,3,5-triazin-2-amine hydrate. The protocols focus on leveraging this starting material to generate a library of diverse molecules and assessing their potential as anticancer agents by targeting key signaling pathways, and as inhibitors of monoamine oxidase (MAO).
Synthesis of Novel 1,3,5-Triazine Derivatives
The primary amino group of this compound serves as a key reactive handle for derivatization. One common approach involves the nucleophilic substitution of halogens on a triazine ring. While the starting material is already substituted, further modifications can be achieved through various organic reactions. A general and adaptable approach for creating a diverse library from a related chloro-triazine precursor involves nucleophilic substitution with various amines and amino acids. This can be adapted for the derivatization of the amino group on the starting material.
General Protocol for Synthesis of Amino Acid Derivatives
This protocol is adapted from the synthesis of similar 1,3,5-triazine amino acid derivatives and can be modified for the derivatization of this compound.[3]
Materials:
-
This compound
-
Various α-amino acids
-
A suitable coupling agent (e.g., DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride))[4]
-
N,N-Diisopropylethylamine (DIPEA)
-
Solvent: Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen solvent.
-
Add the desired α-amino acid (1.2 eq) to the solution.
-
Add DIPEA (2.0 eq) as a base.
-
Add the coupling agent, such as DMTMM (1.5 eq), portion-wise while stirring at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the final compound using techniques such as NMR, IR, and mass spectrometry.
Biological Evaluation: Anticancer Activity
Derivatives of the 1,3,5-triazine core have shown significant potential as anticancer agents by targeting crucial signaling pathways like the EGFR and PI3K/AKT/mTOR pathways.[2]
Quantitative Data: Anticancer Activity of 1,3,5-Triazine Derivatives
The following table summarizes the cytotoxic activity of various 1,3,5-triazine derivatives against different cancer cell lines, providing a benchmark for newly synthesized compounds.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference Compound IC50 (µM) |
| Imamine-1,3,5-triazine derivative 4f | MDA-MB-231 (Breast Cancer) | 6.25 | Imatinib | 35.50 |
| Imamine-1,3,5-triazine derivative 4k | MDA-MB-231 (Breast Cancer) | 8.18 | Imatinib | 35.50 |
| Morpholine-functionalized derivative 11 | SW620 (Colorectal Cancer) | 5.85 | 5-Fluorouracil | >100 |
| Biguanide-derived 1,3,5-triazine 2c | HCT116 (Colorectal Cancer) | 20-27 | Cisplatin | Comparable |
| Biguanide-derived 1,3,5-triazine 3c | SW620 (Colorectal Cancer) | 20-27 | Cisplatin | Comparable |
| Benzyl-4-(4-(4-(4-fluorophenyl)piperazin-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazine-1-carboxylate (6b) | A549 (Lung Cancer) | 9.61 | - | - |
| Benzyl-4-(4-morpholino-6-thiomorpholino-1,3,5-triazin-2-yl)piperazine-1-carboxylate (6c) | MCF-7 (Breast Cancer) | 12.88 | - | - |
| N2-(4-phenylthiazol-2-yl)-1,3,5- triazine-2,4,6-triamine analog 11e | A549 (Lung Cancer) | 0.028 | Methotrexate | - |
Table compiled from data in references:[5][6][7][8][9]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer compounds.[10][11]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, MDA-MB-231)
-
Complete culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.[10]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (DMSO) and an untreated control. Incubate for 48-72 hours.[10]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Subtract the background absorbance (medium only). Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Signaling Pathway Analysis
The Epidermal Growth Factor Receptor (EGFR) pathway is a critical regulator of cell growth and is often dysregulated in cancer.[1] Many 1,3,5-triazine derivatives have been developed as EGFR inhibitors.
This luminescence-based assay measures the amount of ADP produced in the kinase reaction to determine the inhibitory activity of the novel compounds.[1]
Materials:
-
Recombinant human EGFR kinase
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[13]
-
Test compounds in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer.
-
Kinase Reaction: In a 384-well plate, add 1 µL of the test compound dilution. Add 2 µL of EGFR enzyme solution and 2 µL of substrate/ATP mix.[13]
-
Incubation: Incubate the plate at 30°C for 60 minutes.[1]
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent and incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.[13]
-
Luminescence Generation: Add 10 µL of Kinase Detection Reagent and incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.[13]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence (no enzyme control). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
This pathway is another critical regulator of cell survival and proliferation, and it is a common target for anticancer therapies.[2]
Western blotting can be used to measure the levels of key phosphorylated proteins in this pathway to assess the effect of the novel compounds.[2]
Materials:
-
Cancer cells treated with test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-p-mTOR, anti-total-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with the test compound for a specified time. Lyse the cells on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Biological Evaluation: Monoamine Oxidase (MAO) Inhibition
Certain 1,3,5-triazine derivatives have been identified as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes involved in the metabolism of neurotransmitters.[3]
Quantitative Data: MAO Inhibition by a Representative Inhibitor
The following table provides data for clorgyline, a well-characterized MAO-A inhibitor, for comparison.
| Parameter | Value | Species/System |
| IC50 (MAO-A) | 0.011 µM | Human MAO-A |
| IC50 (MAO-B) | 1.9 µM | Not Specified |
| Ki (MAO-A) | 0.054 µM | Not Specified |
Table compiled from data in reference:[14]
Experimental Protocol: MAO Inhibition Assay
This is a representative fluorescence-based assay to determine the IC50 values of novel compounds for MAO-A and MAO-B.[14]
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
Substrate (e.g., kynuramine)[15]
-
Test compounds in DMSO
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Detection reagent (e.g., Amplex Red, horseradish peroxidase)
-
96-well black microplates
Procedure:
-
Reagent Preparation: Prepare working solutions of the MAO enzymes, substrate, and detection reagents in the assay buffer.
-
Inhibitor Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the MAO enzyme solution to each well. Add the test compound dilutions. For the control wells, add DMSO. Incubate for a short period at room temperature.
-
Reaction Initiation: Add the substrate to all wells to start the reaction.
-
Signal Detection: Immediately place the plate in a fluorescence plate reader and measure the fluorescence at appropriate excitation and emission wavelengths over time.
-
Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. Normalize the rates to the control (100% activity). Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. 1,3,5-triazine derivatives as potential anticancer agents against Lung and Breast cancer cell lines: Synthesis, biological evaluation, and structure-based drug design studies | CoLab [colab.ws]
- 8. Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. benchchem.com [benchchem.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. benchchem.com [benchchem.com]
- 15. Monoamine Oxidase Inhibition | Evotec [evotec.com]
Application Notes and Protocols for 4,6-dimethyl-1,3,5-triazin-2-amine hydrate as a Ligand in Coordination Chemistry
Disclaimer: Extensive literature searches did not yield specific experimental data or established protocols for the coordination chemistry of 4,6-dimethyl-1,3,5-triazin-2-amine hydrate. The following application notes and protocols are based on the general principles of 1,3,5-triazine chemistry and provide illustrative examples from closely related compounds to serve as a guide for researchers.
Introduction
Substituted 1,3,5-triazines are a versatile class of N-heterocyclic compounds that have garnered significant interest in coordination chemistry. Their nitrogen-rich structure allows them to act as effective ligands, forming stable complexes with a variety of metal ions. These complexes have shown potential in diverse applications, including catalysis, materials science, and medicinal chemistry, with some exhibiting notable biological activities such as antimicrobial and anticancer properties.
4,6-dimethyl-1,3,5-triazin-2-amine, as a derivative of melamine, possesses multiple coordination sites: the ring nitrogen atoms and the exocyclic amino group. The electronic properties and steric hindrance of the methyl and amine substituents are expected to influence the coordination mode and the stability of the resulting metal complexes. The hydrate form indicates the presence of water molecules in the crystal lattice, which may also participate in the coordination sphere of the metal center or contribute to the supramolecular architecture through hydrogen bonding.
Potential Applications
While specific applications for coordination complexes of this compound are not documented, based on the broader class of triazine-metal complexes, potential areas of investigation include:
-
Catalysis: The triazine framework can be modified to create ligands for catalytic applications, such as oxidation and reduction reactions.
-
Bioinorganic Chemistry: Many triazine derivatives exhibit biological activity. Their metal complexes could be explored for enhanced or novel therapeutic properties, including as anticancer or antimicrobial agents.
-
Supramolecular Chemistry: The planar nature of the triazine ring and its ability to form hydrogen bonds make it an excellent building block for designing supramolecular architectures and coordination polymers.
Illustrative Experimental Data
As no quantitative data for complexes of this compound are available, the following tables present data for a related Ni(II) coordination polymer, [Ni(MPT)(H₂O)(SCN)₂]n, where MPT is the hydrolyzed ligand 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3,5-triazin-2-ol.[1] This serves as an example of the type of data researchers should aim to collect and present.
Table 1: Selected Bond Lengths (Å) and Angles (°) for [Ni(MPT)(H₂O)(SCN)₂]n[1]
| Bond | Length (Å) | Bond Angle | Angle (°) |
| Ni1-N1 | 2.075(3) | N1-Ni1-N7 | 89.28(11) |
| Ni1-N7 | 2.102(3) | N1-Ni1-O3 | 170.73(10) |
| Ni1-N5 | 2.051(3) | N7-Ni1-O3 | 81.48(10) |
| Ni1-N6 | 2.059(3) | N5-Ni1-N6 | 174.56(12) |
| Ni1-S2# | 2.564(1) | N1-Ni1-S2# | 88.89(8) |
| Ni1-O3 | 2.131(2) | N7-Ni1-S2# | 176.59(10) |
Data extracted from a study on a related triazine-based ligand complex.[1]
Table 2: In Vitro Cytotoxic Activity (IC₅₀ in µM) of [Ni(MPT)(H₂O)(SCN)₂]n[1]
| Compound | HepG-2 (Hepatocellular Carcinoma) | A-549 (Lung Carcinoma) |
| [Ni(MPT)(H₂O)(SCN)₂]n | 132.67 ± 5.14 | 146.97 ± 7.34 |
| Doxorubicin (Positive Control) | 4.50 ± 0.23 | 6.80 ± 0.31 |
Data extracted from a study on a related triazine-based ligand complex.[1]
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of the title ligand and its potential coordination complexes. These should be adapted and optimized based on the specific metal salt used and the target complex.
Protocol 1: Synthesis of 4,6-dimethyl-1,3,5-triazin-2-amine
This protocol is a general method for synthesizing substituted aminotriazines from cyanuric chloride.
Materials:
-
Cyanuric chloride
-
Methylmagnesium bromide (or other methylating agent)
-
Ammonia (or an ammonium salt)
-
Anhydrous diethyl ether or THF
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Dissolve cyanuric chloride in anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0°C in an ice bath.
-
Slowly add two equivalents of methylmagnesium bromide solution dropwise to the stirred solution. Maintain the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield 2-chloro-4,6-dimethyl-1,3,5-triazine.
-
Dissolve the resulting dichloro-s-triazine in a suitable solvent and react with an excess of ammonia (e.g., by bubbling ammonia gas through the solution or by using a concentrated aqueous ammonia solution) at an elevated temperature in a sealed vessel.
-
After the reaction is complete, cool the mixture, and remove the solvent. Purify the crude product by recrystallization or column chromatography to obtain 4,6-dimethyl-1,3,5-triazin-2-amine.
-
The hydrate form can be obtained by recrystallization from a water-containing solvent.
Protocol 2: Synthesis of a Metal Complex with this compound
Materials:
-
This compound
-
A metal salt (e.g., CuCl₂, Ni(NO₃)₂, Co(OAc)₂)
-
Methanol or ethanol
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Dissolve this compound in methanol or ethanol.
-
In a separate flask, dissolve the metal salt in the same solvent.
-
Slowly add the ligand solution to the stirred metal salt solution at room temperature. The molar ratio of ligand to metal can be varied (e.g., 1:1, 2:1, 3:1) to target different coordination geometries.
-
Upon mixing, a color change or precipitation may be observed.
-
Heat the reaction mixture to reflux for several hours to ensure complete complexation.
-
Cool the solution to room temperature. If a precipitate has formed, collect it by filtration, wash with a small amount of cold solvent, and dry in a desiccator.
-
If no precipitate forms, slowly evaporate the solvent until crystals begin to form. The crystals can then be collected by filtration.
Protocol 3: Characterization of the Coordination Complex
1. Spectroscopic Analysis:
- FT-IR Spectroscopy: Record the FT-IR spectra of the free ligand and the metal complex. A shift in the vibrational frequencies of the C=N and N-H bands upon coordination can provide evidence of complex formation.
- UV-Vis Spectroscopy: Obtain the electronic spectra of the ligand and the complex in a suitable solvent. The appearance of new absorption bands in the visible region for the complex can indicate d-d transitions of the metal ion in the ligand field.
- NMR Spectroscopy (for diamagnetic complexes): ¹H and ¹³C NMR spectra can provide information about the structure of the complex in solution. Changes in the chemical shifts of the ligand protons and carbons upon coordination can indicate the binding sites.
2. Structural Analysis:
- Single-Crystal X-ray Diffraction: This is the most definitive method for determining the solid-state structure of the complex, providing precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.
3. Thermal Analysis:
- Thermogravimetric Analysis (TGA): TGA can be used to determine the thermal stability of the complex and to identify the loss of solvent molecules (including water of hydration) and the decomposition pattern of the ligand.
4. Elemental Analysis:
- Determine the percentages of C, H, and N to confirm the empirical formula of the synthesized complex.
Visualizations
Workflow for Synthesis and Complexation
References
Application Notes and Protocols for 4,6-dimethyl-1,3,5-triazin-2-amine hydrate in Biological Assays
For: Researchers, scientists, and drug development professionals.
Introduction
4,6-dimethyl-1,3,5-triazin-2-amine hydrate is a small molecule belonging to the 1,3,5-triazine class of heterocyclic compounds. This class is of significant interest in medicinal chemistry due to the broad range of biological activities exhibited by its derivatives, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. The 1,3,5-triazine scaffold has been identified as a promising framework for the development of targeted cancer therapies, with some derivatives showing inhibitory activity against key signaling pathways involved in cell proliferation and survival, such as the EGFR/PI3K/Akt/mTOR pathway[1][4][5].
This document provides detailed protocols for the formulation of this compound and its application in a common in vitro biological assay to assess its cytotoxic effects on cancer cell lines.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀N₄O | [6][7][8] |
| Molecular Weight | 142.16 g/mol | [6][7][8] |
| Purity | ≥95% | [7][9] |
| Appearance | White to off-white crystalline powder | [10] |
| Solubility | Low solubility in water. Soluble in organic solvents such as DMSO and acetone. | [11] |
Experimental Protocols
Preparation of Stock and Working Solutions
Due to the low aqueous solubility of many triazine compounds, a stock solution in an organic solvent is recommended. Dimethyl sulfoxide (DMSO) is a common choice for its high solubilizing capacity.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure for 10 mM Stock Solution:
-
Accurately weigh 1.42 mg of this compound.
-
Transfer the compound to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube until the compound is completely dissolved. If necessary, sonicate for a few minutes to aid dissolution.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
Preparation of Working Solutions:
Prepare serial dilutions of the 10 mM stock solution in cell culture medium to achieve the desired final concentrations for the biological assay. It is crucial to maintain a final DMSO concentration below 0.5% in the assay to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
This protocol describes the use of an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on a cancer cell line (e.g., HCT-116, MCF-7, or A549)[1].
Materials:
-
Cancer cell line (e.g., HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound working solutions
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation
The results of the cell viability assay can be summarized in a table to facilitate comparison of the cytotoxic effects of this compound on different cell lines.
| Cell Line | IC₅₀ (µM) after 48h |
| HCT-116 (Colon Cancer) | Hypothetical Value |
| MCF-7 (Breast Cancer) | Hypothetical Value |
| A549 (Lung Cancer) | Hypothetical Value |
Visualizations
Experimental Workflow for MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
PI3K/Akt Signaling Pathway
Many 1,3,5-triazine derivatives have been shown to exert their anticancer effects by inhibiting the PI3K/Akt signaling pathway, which is a critical regulator of cell survival and proliferation.
Caption: Inhibition of the PI3K/Akt signaling pathway.
References
- 1. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines | MDPI [mdpi.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. Chiral 1,3,5-Triazines as Potential EGFR Inhibitors: Pharmacophore Modeling, Synthesis, Molecular Docking, Molecular Dynamics Simulation, and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4,6-dimethyl-1,3,5-triazin-2-amine Hydrate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 4,6-dimethyl-1,3,5-triazin-2-amine hydrate. This resource offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and data-driven insights to improve reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce 4,6-dimethyl-1,3,5-triazin-2-amine?
A1: The two main synthetic pathways for 4,6-dimethyl-1,3,5-triazin-2-amine are:
-
Biguanide Route: This is a common and effective method involving the condensation of a biguanide, such as metformin (N,N-dimethylbiguanide), with an appropriate electrophile like an ester. This route is often preferred for synthesizing 2,4-diamino-1,3,5-triazine derivatives.[1]
-
Cyanuric Chloride Route: This method involves the sequential nucleophilic substitution of the chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). While versatile for many substituted triazines, it is less direct for introducing methyl groups at the 4 and 6 positions.[2]
Q2: How is the hydrate form of 4,6-dimethyl-1,3,5-triazin-2-amine typically obtained?
A2: The hydrate form is generally obtained during the work-up and purification steps. Crystallization from aqueous solvent systems is the most common method. The precise conditions, including solvent composition, temperature, and pH, will influence the formation and stability of the hydrate. Depending on the pH, hydrolysis can sometimes lead to the formation of amides or oxo-triazines.[3]
Q3: What are the critical parameters to control to maximize the yield?
A3: Key parameters for yield optimization include:
-
Reactant Stoichiometry: The molar ratio of the biguanide to the electrophile is crucial. An excess of one reactant may be necessary to drive the reaction to completion, but can also lead to side products.
-
Reaction Temperature and Time: These parameters are interdependent and need to be optimized for each specific reaction. Insufficient time or temperature can lead to incomplete conversion, while excessive conditions can cause decomposition or side reactions.
-
Solvent and Catalyst: The choice of solvent can significantly impact reactant solubility and reaction rate. A base, such as sodium methoxide, is often used to facilitate the condensation in the biguanide route.[1]
-
pH Control: Maintaining the optimal pH during the reaction and work-up is important, especially to prevent hydrolysis of reactants and products.[3]
Q4: What are common impurities and how can they be removed?
A4: Common impurities may include unreacted starting materials, byproducts from side reactions (e.g., hydrolysis products of esters), and over-aminated products in the cyanuric chloride route. Purification is typically achieved through recrystallization. The choice of solvent for recrystallization is critical for separating the desired product from impurities. Column chromatography can also be employed for more challenging separations.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Decomposition of starting materials or product. 3. Sub-optimal reaction temperature. 4. Incorrect stoichiometry. 5. Presence of water leading to hydrolysis of reactants.[1] | 1. Increase reaction time and monitor progress by TLC or LC-MS. 2. Lower the reaction temperature and check for thermal stability of components. 3. Systematically vary the temperature to find the optimum. 4. Carefully check the molar ratios of your reactants. 5. Ensure all glassware is dry and use anhydrous solvents. |
| Formation of Multiple Products/Byproducts | 1. Side reactions due to incorrect temperature or pH. 2. Over-substitution in the cyanuric chloride route. 3. Hydrolysis of ester starting materials in the biguanide route.[1] | 1. Optimize temperature and buffer the reaction mixture if necessary. 2. For the cyanuric chloride route, maintain strict temperature control for each substitution step. 3. Use anhydrous conditions and consider pre-formation of the biguanide free base before adding the ester.[1] |
| Difficulty in Product Isolation/Crystallization | 1. Product is too soluble in the chosen solvent. 2. Presence of impurities inhibiting crystallization. 3. Incorrect pH for precipitation. | 1. Try a different solvent or a mixture of solvents to decrease solubility. 2. Purify the crude product by column chromatography before attempting crystallization. 3. Adjust the pH of the solution to the isoelectric point of the product. |
| Product is not the Hydrate Form | 1. Crystallization from a non-aqueous solvent. 2. Drying conditions are too harsh (high temperature or vacuum). | 1. Recrystallize the product from a solvent system containing water. 2. Dry the product under mild conditions (e.g., air drying or low-temperature vacuum). |
Experimental Protocols
Synthesis of 4,6-disubstituted-1,3,5-triazin-2-amines via Biguanide Condensation
This protocol is a general method adapted from the synthesis of similar triazine derivatives and may require optimization for the specific synthesis of this compound.[1]
Materials:
-
Metformin hydrochloride
-
Anhydrous Methanol
-
Sodium Methoxide (NaOMe)
-
Appropriate ester (e.g., methyl acetate or ethyl acetate)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Hexane
Procedure:
-
Preparation of Metformin Free Base (Optional but Recommended):
-
To a solution of metformin hydrochloride in anhydrous methanol, add an equimolar amount of sodium methoxide.
-
Stir the mixture at room temperature for a specified time to allow for the precipitation of sodium chloride.
-
Filter the mixture to remove the salt and use the filtrate containing the metformin free base directly in the next step. This two-step approach can sometimes improve yields by avoiding side reactions.[1]
-
-
One-Pot Reaction:
-
In a round-bottom flask, mix metformin hydrochloride, the chosen ester (e.g., methyl acetate), and sodium methoxide in anhydrous methanol. A typical molar ratio might be 3 equivalents of metformin hydrochloride, 5 equivalents of sodium methoxide, and 1 equivalent of the ester.[4]
-
Heat the mixture under reflux for a designated time (e.g., 2 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Perform an extraction using ethyl acetate and water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).[4]
-
-
Crystallization of the Hydrate:
-
Dissolve the purified product in a minimal amount of a suitable solvent mixture containing water (e.g., ethanol/water or acetone/water).
-
Allow the solution to cool slowly to promote crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and air-dry or dry under low vacuum at a low temperature to obtain the hydrate.
-
Data Presentation
The following tables provide a summary of reaction conditions and yields for the synthesis of various 2,4-diamino-1,3,5-triazine derivatives, which can serve as a starting point for optimizing the synthesis of 4,6-dimethyl-1,3,5-triazin-2-amine.
Table 1: Synthesis of N²,N²-Dimethyl-6-substituted-1,3,5-triazine-2,4-diamines [4]
| Product | R Group | Yield (%) |
| 2a | Pentadecyl | 64 |
| 2b | Phenyl | 52 |
Reaction Conditions: Metformin hydrochloride (3 equiv.), NaOMe (5 equiv.), and corresponding ester (1 equiv.) in anhydrous methanol, reflux for 2h.
Table 2: Yields of 4-amino-6-(arylamino)-1,3,5-triazine-2-carboxylates [5]
| Intermediate | Ar Group | Yield (%) |
| 2a | Phenyl | 89 |
| 2b | 4-Chlorophenyl | 92 |
| 2c | 4-Methoxyphenyl | 83 |
| 2d | 4-Methylphenyl | 85 |
| 2e | 4-(Trifluoromethyl)phenyl | 88 |
Reaction Conditions: Neutralization of arylbiguanide hydrochloride with sodium methoxide/methanol followed by reaction with dimethyloxalate in refluxing methanol.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
troubleshooting common issues in triazine compound synthesis
Welcome to the technical support center for triazine compound synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the synthesis, purification, and characterization of triazine derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of triazine compounds, providing explanations and actionable solutions in a question-and-answer format.
Synthesis Troubleshooting
Q1: My reaction yield is consistently low. What are the potential causes and solutions?
A1: Low yields in triazine synthesis can be attributed to several factors:
-
Purity of Starting Materials: Ensure that starting materials, such as cyanuric chloride, 1,2-dicarbonyl compounds, and amidrazones, are of high purity, as impurities can lead to side reactions.[1][2]
-
Reaction Conditions: The reaction conditions may not be optimal. For syntheses involving cyanuric chloride, temperature control is crucial for selective substitution.[3][4] For other triazine syntheses, parameters like solvent polarity, temperature, and reaction time need to be optimized.[2][5] Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[4][6]
-
Incomplete Reaction: The reaction may not be proceeding to completion. Consider extending the reaction time or moderately increasing the temperature.[2][5] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[6]
-
Side Reactions: The formation of byproducts can consume starting materials and lower the yield of the desired product.[5] Common side reactions include hydrolysis and the formation of regioisomers.[1][7]
-
Atmosphere: Some reactions may be sensitive to air or moisture. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve the yield.[2]
Q2: I am observing the formation of unexpected side products. What is happening and how can I minimize them?
A2: The formation of side products is a common issue. Here are some of the most frequent side reactions and how to address them:
-
Formation of Regioisomers: When using unsymmetrical 1,2-dicarbonyl compounds in the synthesis of 1,2,4-triazines, a mixture of regioisomers is often produced.[7]
-
Troubleshooting:
-
Reaction Condition Optimization: Systematically varying solvent polarity and temperature may favor the formation of one isomer.[7]
-
Reactant Modification: Introducing bulky substituents on one of the reactants can sterically hinder the formation of one regioisomer.[7]
-
Purification: If a mixture is unavoidable, separation can be challenging but may be achieved using techniques like semi-preparative HPLC or Supercritical Fluid Chromatography (SFC).[8]
-
-
-
Hydrolysis: The triazine ring can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to ring-opening and the formation of degradation products like cyanuric acid.[1][9]
-
Over-substitution: In the synthesis of substituted 1,3,5-triazines from cyanuric chloride, it can be challenging to control the degree of substitution, leading to mixtures of mono-, di-, and tri-substituted products.[9]
Purification Troubleshooting
Q3: I am having difficulty purifying my polar triazine derivative. What are the best practices?
A3: The high polarity of many triazine derivatives presents significant purification challenges.[10]
-
Poor Solubility: Compounds may have poor solubility in common organic solvents used for chromatography.
-
Strong Silica Gel Interaction: This can lead to peak tailing, poor resolution, and sometimes irreversible adsorption on silica gel columns.[10]
-
Crystallization Difficulties: High solubility in polar solvents can make crystallization challenging, often resulting in the formation of oils.[10]
Recommended Solutions:
-
Chromatography:
-
Alternative Stationary Phases: Consider using reversed-phase chromatography or alumina.
-
Solvent System Optimization: For silica gel chromatography, use highly polar mobile phases, but be aware that this can still lead to streaking.[10] A gradient elution might be necessary.
-
Preparative HPLC: This is often a more effective method for purifying highly polar compounds.[8]
-
-
Recrystallization:
-
Solvent Selection: Carefully screen for a solvent or solvent system where the compound has high solubility when hot and low solubility when cold.[8] Common solvents to test include ethanol, methanol, and ethyl acetate, often in combination with a less polar solvent like hexane.[8]
-
Slow Cooling: Allow the solution to cool slowly to encourage crystal formation rather than precipitation of an amorphous solid.[11]
-
Characterization Troubleshooting
Q4: My NMR spectrum is complex and difficult to interpret. What could be the cause?
A4: Complex NMR spectra for triazine compounds are not uncommon and can be due to several factors:
-
Rotamers: Restricted rotation around the bonds connecting substituents (especially amino groups) to the triazine ring can result in the presence of multiple rotational isomers (rotamers), each producing a distinct set of NMR signals.[12] Running the NMR at a higher temperature may cause these signals to coalesce.[13]
-
Tautomerism: The existence of different tautomeric forms of the triazine ring can also lead to more complex spectra.[12]
Q5: The mass spectrometry results for my triazine compound show unexpected fragmentation patterns. Why is this happening?
A5: The fragmentation of triazine derivatives in mass spectrometry can be complex.[12]
-
Ring Contraction and Extrusion: The triazine ring can undergo rearrangements, leading to the extrusion of neutral molecules and the formation of smaller ring fragments.[12]
-
Complex Rearrangements: The presence of resonance-stabilized ions can lead to a series of complex fragmentation pathways, making spectral interpretation challenging.[12] Tandem mass spectrometry (MS-MS) can be a useful tool to establish fragmentation routes.[14]
Data Presentation
Table 1: Optimization of Reaction Conditions for Triazine Synthesis
| Reaction Type | Reactants | Catalyst/Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Nucleophilic Substitution | 4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine and 2-phenylethylamine | Na₂CO₃ | DMF | 150 (Microwave) | 2.5 min | 87 | [4] |
| Nucleophilic Substitution | 4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine and 2-phenylethylamine | - | Water | - (Ultrasound) | 30-35 min | 41 | [4] |
| Nucleophilic Substitution | 4,6-dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine and morpholine | DIPEA | THF | Reflux | 5-6 h | 69 | [4] |
| Nucleophilic Substitution | Cyanuric Chloride and (S)-N-tert-butoxycarbonyl prolinol | n-Butyllithium | THF | 0 | - | 52-89 | [13] |
| Condensation | Benzil and Ethylene diamine | t-BuOK | Aqueous Methanol | Room Temp | - | - | [11] |
Experimental Protocols
Protocol 1: General Procedure for Sequential Nucleophilic Substitution of Cyanuric Chloride (1,3,5-Triazine Synthesis)
This protocol is based on the temperature-dependent reactivity of the chlorine atoms on cyanuric chloride.[3]
-
First Substitution (0-5 °C):
-
Dissolve cyanuric chloride (1 equivalent) in a suitable solvent (e.g., Dichloromethane - DCM or Tetrahydrofuran - THF) in a round-bottom flask equipped with a magnetic stirrer.[9]
-
Cool the solution to 0 °C using an ice-water bath.[9]
-
In a separate flask, dissolve the first nucleophile (1 equivalent) and a base (e.g., Diisopropylethylamine - DIPEA or Triethylamine - TEA, 1.15 equivalents) in the same solvent.[6][15]
-
Add the nucleophile/base solution dropwise to the stirring cyanuric chloride solution at 0 °C.[9]
-
Stir the reaction for 1-2 hours, monitoring its progress by TLC.[15]
-
-
Second Substitution (Room Temperature):
-
Third Substitution (Elevated Temperature):
-
Work-up and Purification:
-
Upon completion, remove the solvent under reduced pressure.[6]
-
Partition the residue between water and an organic solvent like dichloromethane or ethyl acetate.[6]
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.[6]
-
Concentrate the filtrate and purify the crude product by silica gel column chromatography or recrystallization.[6]
-
Protocol 2: General Procedure for the Synthesis of 1,2,4-Triazines via Condensation
This protocol describes a common method for synthesizing 1,2,4-triazines.[16]
-
Reaction Setup:
-
Reaction Conditions:
-
Heat the reaction mixture. The required temperature can vary significantly, from room temperature to 150 °C, and may be achieved through conventional heating or microwave irradiation.[2]
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture and pour it into ice water to precipitate the crude product.
-
Collect the solid by filtration and wash with water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[2]
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Triazine - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 4,6-Dimethyl-1,3,5-triazin-2-amine Hydrate
Welcome to the technical support center for the purification of 4,6-dimethyl-1,3,5-triazin-2-amine hydrate. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining high-purity material for their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: Recrystallization is the most common and cost-effective method for purifying this compound on a laboratory scale. For higher purity or separation from closely related impurities, column chromatography may be employed.
Q2: What are the best recrystallization solvents for this compound?
A2: While specific data for this exact hydrate is limited, solvents and solvent systems commonly used for similar triazine derivatives include mixed solvent systems like ethyl acetate/hexane, diethyl ether/hexane, and single solvents such as ethanol or heptane.[1][2] The ideal solvent or solvent system should be determined empirically by testing small batches. The compound should be soluble in the hot solvent and sparingly soluble at room temperature or below.
Q3: What are the likely impurities in a synthesis of this compound?
A3: Common impurities may include unreacted starting materials (such as cyanuric chloride derivatives), byproducts from incomplete reaction or side reactions, and residual solvents from the synthesis. The specific impurities will depend on the synthetic route employed.
Q4: When should I use column chromatography for purification?
A4: Column chromatography is recommended when recrystallization fails to remove impurities effectively, when impurities have similar solubility profiles to the desired product, or when a very high degree of purity (>99%) is required. Flash chromatography is a common technique for purifying triazine derivatives.[1]
Q5: How can I confirm the purity of my final product?
A5: Purity can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Melting point analysis can also be a useful indicator of purity, as impurities tend to lower and broaden the melting range.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Compound does not dissolve in hot solvent. | Incorrect solvent choice; insufficient solvent volume. | 1. Try a more polar solvent or a solvent mixture.2. Gradually add more solvent until the compound dissolves.3. Ensure the solvent is heated to its boiling point. |
| Compound "oils out" instead of crystallizing. | The solution is supersaturated; the cooling rate is too fast; the solvent has a low boiling point. | 1. Add a small amount of a solvent in which the compound is less soluble to the hot solution.2. Allow the solution to cool more slowly (e.g., insulate the flask).3. Re-heat the solution to dissolve the oil, then scratch the inside of the flask with a glass rod to induce crystallization. |
| No crystals form upon cooling. | The solution is not saturated; the compound is too soluble in the chosen solvent. | 1. Evaporate some of the solvent to increase the concentration.2. Add a co-solvent in which the compound is less soluble.3. Cool the solution in an ice bath or refrigerator.4. Add a seed crystal of the pure compound. |
| Low recovery of the purified product. | The compound is too soluble in the cold solvent; premature crystallization during hot filtration. | 1. Ensure the solution is thoroughly cooled before filtration.2. Minimize the volume of cold solvent used for washing the crystals.3. Pre-heat the funnel and filter paper for hot filtration. |
| Colored impurities remain in the crystals. | Impurities are co-crystallizing with the product. | 1. Add a small amount of activated charcoal to the hot solution and then filter it hot.2. Consider a different recrystallization solvent. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of spots on TLC. | Inappropriate solvent system. | 1. Adjust the polarity of the eluent. For normal phase silica gel, increase polarity to move spots up the plate and decrease polarity to lower them.2. Try a different solvent system (e.g., ethyl acetate/hexane, dichloromethane/methanol). |
| Compound streaks on the column. | Compound is too polar for the eluent; the column is overloaded. | 1. Increase the polarity of the eluent.2. Use a smaller amount of crude product or a larger column. |
| Cracks or channels in the silica bed. | Improperly packed column. | 1. Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. |
| Product elutes too quickly or too slowly. | Incorrect eluent polarity. | 1. For faster elution, increase the eluent polarity.2. For slower elution, decrease the eluent polarity. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent (e.g., ethanol, ethyl acetate, or a mixture like ethyl acetate/hexane).
-
Dissolution: Heat the test tube gently to see if the compound dissolves. If it dissolves readily in the cold solvent, the solvent is not suitable. If it dissolves upon heating, it is a potential candidate.
-
Crystallization: Allow the hot solution to cool to room temperature, then place it in an ice bath. If crystals form, the solvent is suitable.
-
Scaling Up: Dissolve the bulk of the crude product in the minimum amount of the hot, selected solvent in an Erlenmeyer flask.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Cooling: Allow the filtrate to cool slowly to room temperature to form crystals. The flask can then be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Flash Column Chromatography
-
Eluent Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., a mixture of petroleum ether and ethyl acetate) that gives a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.
-
Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound by TLC.
-
Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualized Workflows
References
improving solubility of 4,6-dimethyl-1,3,5-triazin-2-amine hydrate for experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 4,6-dimethyl-1,3,5-triazin-2-amine hydrate for experimental purposes.
Troubleshooting Guides
Issue: Compound is not dissolving in aqueous solutions.
Initial Steps:
-
Visual Inspection: Confirm that the undissolved material is the target compound and not an impurity.
-
Purity Check: Ensure the purity of the this compound, as impurities can affect solubility.[1][2][3][4]
-
Gentle Agitation & Warming: Stir the solution at room temperature for an extended period. Gentle warming can also be attempted, but monitor for any signs of degradation. The solubility of triazine pesticides has been shown to increase with temperature.[5][6]
Advanced Troubleshooting:
If the compound remains insoluble, proceed with the following systematic approach:
dot
Caption: Troubleshooting workflow for solubility issues.
1. pH Adjustment:
-
Rationale: 4,6-dimethyl-1,3,5-triazin-2-amine is a basic compound due to the presence of the amine group. Lowering the pH of the aqueous solution will protonate the amine group, forming a more soluble salt.[7][8][9]
-
Procedure:
-
Prepare a stock solution of a dilute acid (e.g., 0.1 M HCl).
-
While stirring, add the acid dropwise to your compound suspension.
-
Monitor the pH and observe for dissolution.
-
Refer to Experimental Protocol 3 for a detailed procedure.
-
2. Co-solvent Addition:
-
Rationale: The addition of a water-miscible organic solvent can increase the solubility of organic compounds.[5][10][11] For triazine derivatives, solvents like ethanol, acetone, and DMSO are often effective.[12]
-
Procedure:
-
Select a water-miscible co-solvent such as ethanol, isopropanol, or DMSO.
-
Add the co-solvent dropwise to your aqueous suspension while stirring.
-
Start with a small percentage (e.g., 5-10% v/v) and gradually increase if necessary.
-
Consult Experimental Protocol 2 for detailed steps.
-
3. Surfactant Use:
-
Rationale: Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in water.[13][14]
-
Procedure:
-
Choose a suitable surfactant (e.g., non-ionic surfactants like Tween® 80 or Poloxamer 188 for biological experiments).
-
Prepare a stock solution of the surfactant.
-
Add the surfactant to your suspension to achieve a concentration above its critical micelle concentration (CMC).
-
Stir thoroughly to allow for micelle formation and compound encapsulation.
-
Issue: Precipitation occurs when mixing a stock solution of the compound with an aqueous buffer.
-
Cause: This is often due to a "salting out" effect or a significant change in pH or solvent composition upon mixing, which reduces the compound's solubility.
-
Solution:
-
Lower the Stock Concentration: Prepare a more dilute stock solution of your compound.
-
Pre-mix Solvents: Before adding the compound, mix the solvent used for your stock solution with the buffer in the same ratio as in your final experiment to see if a precipitate still forms.
-
Adjust pH: Ensure the pH of the final solution is in a range where your compound is soluble.
-
Slow Addition: Add the stock solution to the buffer very slowly while vortexing or stirring vigorously to allow for gradual mixing.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common solvents?
Q2: How does pH affect the solubility of this compound?
A2: As a weak base, the solubility of this compound is pH-dependent. In acidic conditions (pH below its pKa), the amine group becomes protonated, forming a more water-soluble cationic salt.[15][16] Conversely, in neutral to basic conditions, it will be in its less soluble, neutral form.
dot
References
- 1. labsolu.ca [labsolu.ca]
- 2. CAS 175278-59-8 | this compound - Synblock [synblock.com]
- 3. 2-Amino-4,6-dimethyl-1,3,5-triazine | Alzchem Group [alzchem.com]
- 4. labware-shop.com [labware-shop.com]
- 5. Solubility of triazine pesticides in pure and modified subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. asianjpr.com [asianjpr.com]
- 8. Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. longdom.org [longdom.org]
- 11. ijmsdr.org [ijmsdr.org]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jocpr.com [jocpr.com]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of Substituted Triazines
Welcome to the technical support center for the synthesis of substituted triazines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.
Troubleshooting Guides & FAQs
This section provides answers in a question-and-answer format to directly address specific issues users might encounter during their experiments.
I. General Synthesis & Purity
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in substituted triazine synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Purity of Starting Materials: Ensure all reagents, especially the triazine precursors (like cyanuric chloride or 1,2-dicarbonyl compounds) and nucleophiles, are of high purity. Impurities can lead to undesired side reactions, consuming starting materials and complicating purification.
-
Reaction Conditions: The reaction conditions may not be optimal.
-
Temperature: Temperature control is critical. For sequential substitutions on cyanuric chloride, the first substitution is typically performed at 0-5 °C, the second at room temperature, and the third requires heating (e.g., 80-100 °C).[1][2] Deviation from the optimal temperature for each step can lead to a mixture of products and lower the yield of the desired compound.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Insufficient reaction time can lead to incomplete conversion, while excessively long reaction times, especially at elevated temperatures, can cause product degradation.
-
Solvent: The choice of solvent is crucial. Polar aprotic solvents like DMF and DMSO are often effective for nucleophilic substitution reactions.[3] For Suzuki couplings, solvents like DMAc or toluene/water mixtures are common.[4]
-
-
Work-up Procedure: Product loss can occur during the work-up. Ensure efficient extraction by selecting an appropriate solvent and performing multiple extractions. The product may also be sensitive to acidic or basic conditions used during the quench and wash steps.[5]
Q2: I am observing the formation of multiple products or isomers. How can I improve the selectivity of my reaction?
A2: The formation of multiple products, particularly regioisomers when using unsymmetrical starting materials, is a common challenge.[4]
-
Regiocontrol in Unsymmetrical 1,2,4-Triazine Synthesis: When reacting an unsymmetrical 1,2-dicarbonyl compound with an amidrazone, a mixture of regioisomers can form.[4]
-
Reaction Conditions: The regioselectivity can be influenced by solvent polarity and temperature. Experimenting with a range of solvents and temperatures may favor the formation of one isomer.[4]
-
Steric Hindrance: Introducing bulky substituents on one of the reactants can sterically hinder the approach to one of the reactive sites, thus favoring the formation of a single regioisomer.[4]
-
-
Control of Substitution on s-Triazines: For sequential substitution on cyanuric chloride, controlling the temperature is the primary method to achieve selectivity. The reactivity of the chlorotriazine decreases with each substitution, requiring progressively higher temperatures for subsequent reactions.[1]
II. Specific Side Reactions & Prevention
Q3: I suspect my triazine product is undergoing hydrolysis. What are the signs and how can I prevent it?
A3: Hydrolysis of the triazine ring or its substituents (especially chloro-substituents) is a common side reaction, leading to the formation of hydroxy-triazines or ring-opened products. This is particularly prevalent under acidic or basic conditions.[4]
-
Signs of Hydrolysis:
-
Appearance of unexpected polar spots on TLC.
-
Mass spectrometry data showing peaks corresponding to the addition of a hydroxyl group (+17 amu) or loss of a substituent and addition of hydroxyl.
-
-
Prevention Strategies:
-
pH Control: Maintain neutral or near-neutral pH conditions during the reaction and work-up whenever possible.
-
Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water.
-
Temperature Control: Avoid excessive heating, as it can accelerate hydrolysis.[4]
-
Protecting Groups: If a functional group on your substituent is particularly susceptible to hydrolysis, consider using a protecting group.
-
Q4: My reaction is leading to ring-opening of the triazine core. What causes this and how can it be avoided?
A4: The electron-deficient nature of the triazine ring makes it susceptible to nucleophilic attack, which can lead to ring-opening. This is more likely with strong nucleophiles.
-
Causes:
-
Strong Nucleophiles: Potent nucleophiles can attack the carbon atoms of the triazine ring, initiating a cascade of reactions that results in ring cleavage.
-
Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for ring-opening.
-
-
Prevention Strategies:
-
Choice of Nucleophile: If possible, use a less aggressive nucleophile.
-
Lower Reaction Temperature: Performing the reaction at a lower temperature can often disfavor the ring-opening pathway relative to the desired substitution.
-
Solvent Choice: The solvent can influence the nucleophilicity of the reagent. Experiment with different solvents to find conditions that minimize ring-opening.
-
III. Metal-Catalyzed Cross-Coupling Reactions
Q5: I am performing a Suzuki coupling with a chlorotriazine and observing significant homo-coupling of my boronic acid. How can I suppress this side reaction?
A5: Homo-coupling of the boronic acid is a common side reaction in Suzuki couplings, leading to the formation of a biaryl byproduct derived from the boronic acid.
-
Causes of Homo-coupling:
-
Presence of Oxygen: Oxygen can promote the oxidative homo-coupling of boronic acids.
-
Palladium(II) Species: The presence of Pd(II) species at the start of the reaction (if using a Pd(II) precatalyst) or formed during the catalytic cycle can lead to homo-coupling.
-
-
Suppression Strategies:
-
Degassing: Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., under nitrogen or argon) throughout the reaction to minimize oxygen levels.
-
Choice of Catalyst and Ligand: Use of bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway.
-
Slow Addition: Slow addition of the boronic acid to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homo-coupling reaction.
-
Additives: The addition of a mild reducing agent can help to reduce any Pd(II) to the active Pd(0) catalyst, thus suppressing homo-coupling.
-
Q6: In my Sonogashira coupling with a chlorotriazine, I am getting a significant amount of a byproduct with a mass corresponding to the dimerization of my terminal alkyne. What is this side reaction and how can I avoid it?
A6: The dimerization of the terminal alkyne is known as Glaser coupling, a common side reaction in Sonogashira couplings, especially when a copper(I) co-catalyst is used in the presence of oxygen.[6]
-
Prevention of Glaser Coupling:
-
Inert Atmosphere: As with Suzuki coupling, maintaining a strictly inert atmosphere is crucial to prevent the copper-catalyzed oxidative homo-coupling of the alkyne.
-
Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. Several methods have been developed that avoid the use of a copper co-catalyst, thereby eliminating the primary pathway for Glaser coupling.[6]
-
Choice of Base and Solvent: The choice of amine base and solvent can influence the rate of the desired cross-coupling versus the undesired homo-coupling.
-
Data Presentation
The following tables summarize quantitative data on the effect of various reaction parameters on the yield of substituted triazines.
Table 1: Effect of Temperature on the Yield of 6-substituted-2,4-diamino-1,3,5-triazines via Microwave-Assisted Synthesis.
| Substituent (R) | Power (W) | Time (min) | Temperature (°C) | Yield (%) |
| 4-MeO-C6H4 | 90 | 10 | 175 | 83 |
| 4-NO2-C6H4 | 90 | 15 | 200 | 74 |
| 4-Cl-C6H4 | 90 | 10 | 190 | 82 |
| 2-Thienyl | 90 | 10 | 205 | 83 |
Data adapted from a study on the microwave-assisted synthesis of 2,4-diamino-1,3,5-triazines. The specific side product yields were not detailed, but the data illustrates the impact of substituent and temperature on the overall product yield.[5]
Table 2: Effect of Catalyst Loading on Suzuki Coupling Yield.
| Catalyst | Catalyst Loading (mol%) | Yield (%) |
| Pd/C | 1 | 30 |
| Pd/C | 2.5 | 65 |
| Pd/C | 5 | >98 |
| Pd/C | 7.5 | >98 |
This table illustrates the general effect of catalyst loading on a Suzuki coupling reaction. While not specific to a triazine substrate, the trend is applicable. Note that higher catalyst loading does not always lead to a better outcome and can sometimes increase side product formation.[7]
Experimental Protocols
Protocol 1: General Procedure for Sequential Nucleophilic Substitution on Cyanuric Chloride
This protocol describes the synthesis of a di-substituted s-triazine.
Step 1: Monosubstitution
-
Dissolve cyanuric chloride (1.0 eq) in a suitable solvent (e.g., acetone or THF) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the first nucleophile (1.0 eq) and a base (e.g., NaHCO₃ or DIPEA, 1.1 eq) in the same solvent.
-
Add the solution of the nucleophile dropwise to the cyanuric chloride solution at 0 °C over 1-2 hours.
-
Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete in 2-4 hours.
-
Upon completion, the reaction mixture can be used directly in the next step or worked up by filtering off any salts and removing the solvent under reduced pressure.
Step 2: Disubstitution
-
To the solution containing the mono-substituted triazine from Step 1, add the second nucleophile (1.0-1.2 eq) and a base (1.1-1.5 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction may require gentle heating (e.g., 40-60 °C) depending on the nucleophilicity of the second nucleophile.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki Cross-Coupling of a Chloro-Substituted Triazine
This protocol provides a general method for the Suzuki coupling of a chloro-triazine with an arylboronic acid.
-
To a dry Schlenk flask, add the chloro-triazine (1.0 eq), arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: Troubleshooting workflow for common issues in substituted triazine synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
stability issues of 4,6-dimethyl-1,3,5-triazin-2-amine hydrate under different conditions
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 4,6-dimethyl-1,3,5-triazin-2-amine hydrate in my experiments?
A1: The stability of aminotriazine compounds like this compound can be influenced by several factors, including pH, temperature, and exposure to light. The triazine ring can be susceptible to hydrolysis under certain pH conditions, and photodegradation can occur upon exposure to UV or even ambient laboratory light.[1][2][3]
Q2: How should I store solutions of this compound to ensure stability?
A2: To minimize degradation, it is recommended to store solutions of this compound protected from light, in a tightly sealed container, and at refrigerated temperatures (2-8 °C). For long-term storage, consider preparing fresh solutions before use. The choice of solvent is also important; aprotic solvents may offer better stability than aqueous solutions.[1]
Q3: Is this compound sensitive to pH?
A3: Yes, aminotriazines can exhibit pH-dependent stability.[1] Hydrolysis of the triazine ring can be catalyzed by both acidic and basic conditions. The rate and extent of degradation will depend on the specific pH of your solution. It is advisable to conduct preliminary stability studies at the intended pH of your experiment.
Q4: Can this compound degrade upon exposure to light?
A4: Photodegradation is a common degradation pathway for triazine-containing compounds.[2][3] Exposure to ultraviolet (UV) and even visible light can lead to the breakdown of the molecule. It is crucial to protect solutions and solid material from light by using amber vials or covering containers with aluminum foil.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in my chromatogram after sample preparation. | Degradation of the compound may have occurred. | - Prepare samples fresh and analyze them immediately.- Investigate the pH of your sample preparation and adjust if necessary.- Protect your samples from light at all stages of the experiment.- Consider the temperature at which you are preparing and storing your samples. |
| Loss of compound potency over time in a formulated solution. | The compound is likely degrading under the storage conditions. | - Perform a forced degradation study to identify the primary degradation pathways (see Experimental Protocols).- Adjust the formulation by adding buffers to control pH or antioxidants to prevent oxidative degradation.- Evaluate different storage conditions (e.g., temperature, light exposure) to find the optimal parameters. |
| Inconsistent results in bioassays. | Variability in the concentration of the active compound due to instability. | - Ensure consistent and appropriate storage of stock solutions.- Prepare working solutions fresh for each experiment.- Quantify the compound concentration by a stability-indicating analytical method (e.g., HPLC) before each experiment. |
Illustrative Stability Data for a Representative Aminotriazine Compound
The following table provides a hypothetical example of stability data for a generic aminotriazine compound to illustrate how such data might be presented. This is not actual data for this compound.
| Condition | Time Point | % Recovery (Illustrative) | Major Degradant(s) Observed (Illustrative) |
| Acidic (pH 2) | 24 hours | 85% | Hydrolyzed triazine ring product |
| Neutral (pH 7) | 24 hours | 98% | Minimal degradation |
| Basic (pH 10) | 24 hours | 92% | Hydrolyzed triazine ring product |
| Oxidative (3% H₂O₂) | 8 hours | 75% | N-oxide formation |
| Photolytic (UV light) | 4 hours | 60% | Side-chain cleavage products |
| Thermal (60 °C) | 48 hours | 90% | Minor decomposition products |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to identify the potential degradation pathways of a drug substance.
1. Acid and Base Hydrolysis:
-
Prepare solutions of this compound in 0.1 M HCl (acid hydrolysis) and 0.1 M NaOH (base hydrolysis).
-
Incubate the solutions at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw aliquots, neutralize them, and analyze by a stability-indicating HPLC method.
2. Oxidative Degradation:
-
Prepare a solution of the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep the solution at room temperature and protected from light for a set duration (e.g., 8 hours).
-
Analyze samples at various intervals by HPLC.
3. Photostability:
-
Expose a solution of the compound to a controlled light source (e.g., a photostability chamber with UV and visible light) for a specific duration.
-
Simultaneously, keep a control sample in the dark.
-
Analyze both the exposed and control samples by HPLC.
4. Thermal Degradation:
-
Store the solid compound in a controlled temperature oven (e.g., 60 °C).
-
At various time points, dissolve a portion of the solid and analyze it by HPLC.
-
Also, prepare a solution of the compound and subject it to the same thermal stress.
Stability-Indicating HPLC-UV Method
A stability-indicating method is an analytical procedure that can accurately and precisely measure the concentration of the active ingredient without interference from any degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at a wavelength where the parent compound and potential degradants have significant absorbance (e.g., determined by a UV scan).
-
Column Temperature: 30 °C.
This method should be validated to demonstrate its ability to separate the parent compound from all potential degradation products generated during forced degradation studies.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Generalized degradation pathways for aminotriazines.
References
Technical Support Center: Scaling Up the Production of 4,6-Dimethyl-1,3,5-triazin-2-amine Hydrate
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the scaled-up production of 4,6-dimethyl-1,3,5-triazin-2-amine hydrate, also known as acetoguanamine hydrate.
Frequently Asked Questions (FAQs)
Q1: What is 4,6-dimethyl-1,3,5-triazin-2-amine, and what is its hydrate form?
A1: 4,6-dimethyl-1,3,5-triazin-2-amine, commonly known as acetoguanamine, is a chemical compound with the formula C5H8N4. It is a derivative of melamine where one amino group is replaced by a methyl group. The hydrate form is a crystalline solid that has water molecules incorporated into its crystal lattice. While the exact stoichiometry of the hydrate can vary, it is crucial to characterize the water content for consistent process control and product quality.
Q2: What is the most common industrial synthesis route for 4,6-dimethyl-1,3,5-triazin-2-amine?
A2: The predominant industrial synthesis method is the condensation reaction of dicyandiamide (cyanoguanidine) with acetonitrile.[1] This reaction is typically carried out under pressure and at elevated temperatures in the presence of a basic catalyst.
Q3: How is the hydrate form of 4,6-dimethyl-1,3,5-triazin-2-amine typically formed and characterized?
A3: The hydrate form is generally obtained during the crystallization or purification steps in the presence of water. The formation and stability of hydrates can be influenced by temperature, humidity, and the solvent system used.
Characterization of the hydrate form and determination of its water content can be achieved using various analytical techniques, including:
-
Thermogravimetric Analysis (TGA): To determine the weight loss corresponding to the water content upon heating.
-
Differential Scanning Calorimetry (DSC): To observe thermal events such as dehydration and melting.
-
X-ray Powder Diffraction (XRPD): To identify the unique crystal structure of the hydrate compared to the anhydrous form.
-
Karl Fischer Titration: To quantify the amount of water present in the sample.
Q4: What are the key safety considerations when scaling up the production of this compound?
A4: The synthesis of 4,6-dimethyl-1,3,5-triazin-2-amine involves high-pressure and high-temperature reactions, as well as the use of flammable solvents and corrosive catalysts. A thorough risk assessment is essential. Key safety measures include:
-
Using a properly rated high-pressure reactor with appropriate safety relief systems.
-
Ensuring adequate ventilation to handle flammable and toxic vapors.
-
Implementing strict procedures for handling and charging corrosive materials like sodium hydroxide.
-
Providing appropriate personal protective equipment (PPE) for all personnel involved.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and purification of 4,6-dimethyl-1,3,5-triazin-2-amine.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Product Yield | Incomplete reaction due to insufficient temperature, pressure, or reaction time. | Ensure the reactor reaches and maintains the target temperature and pressure for the specified duration. Monitor reaction progress if possible. |
| Poor quality or incorrect stoichiometry of starting materials. | Use high-purity dicyandiamide and acetonitrile. Verify the molar ratios of reactants and catalyst. | |
| Catalyst deactivation or insufficient amount. | Use fresh, anhydrous catalyst. Ensure proper dispersion of the catalyst in the reaction mixture. | |
| High Impurity Profile | Side reactions due to excessive temperature or prolonged reaction time. | Optimize the reaction temperature and time to maximize the formation of the desired product while minimizing byproduct formation. |
| Presence of unreacted starting materials. | Consider using a slight excess of the less expensive reactant to drive the reaction to completion. Optimize the purification process to effectively remove unreacted starting materials. | |
| Formation of colored byproducts. | Use high-purity starting materials. Consider the use of activated carbon during the recrystallization step to remove colored impurities. | |
| Product Caking or Poor Flowability | Inefficient drying or presence of residual solvent. | Ensure the product is thoroughly dried under vacuum at an appropriate temperature to remove all residual solvents. |
| Incorrect crystalline form. | Control the crystallization conditions (solvent, temperature, cooling rate) to obtain the desired crystal habit. | |
| Difficulty in Purification by Recrystallization | "Oiling out" of the product instead of crystallization. | The boiling point of the solvent may be higher than the melting point of the product. Select a solvent with a lower boiling point or use a co-solvent system. |
| Poor recovery of the product after recrystallization. | The product might be too soluble in the chosen solvent at low temperatures. Try a different solvent or a solvent/anti-solvent system. Cool the solution slowly and then in an ice bath to maximize crystal formation. |
Quantitative Data Summary
The following tables summarize typical reaction parameters and outcomes for the synthesis of 4,6-dimethyl-1,3,5-triazin-2-amine.
Table 1: Reaction Parameters for Scaled-Up Synthesis
| Parameter | Value | Reference |
| Reactants | Dicyandiamide, Acetonitrile | [1] |
| Catalyst | Sodium Hydroxide | [1] |
| Solvent | Excess Acetonitrile and Liquid Ammonia | [1] |
| Temperature | 80 - 130 °C | [1] |
| Pressure | 0.5 - 6 MPa | [1] |
| Reaction Time | 1 - 2 hours | [1] |
Table 2: Typical Yield and Purity
| Parameter | Value | Reference |
| Crude Yield | >96% | [1] |
| Crude Product Purity | 91.2% - 92.1% | [1] |
| Purity after Recrystallization | >99% | Inferred from general purification principles |
Experimental Protocols
1. Synthesis of 4,6-dimethyl-1,3,5-triazin-2-amine
This protocol is based on a patented industrial production method.[1]
-
Materials:
-
Dicyandiamide
-
Acetonitrile
-
Liquid Ammonia
-
Sodium Hydroxide (catalyst)
-
-
Procedure:
-
Charge a high-pressure stainless steel autoclave with dicyandiamide, excess acetonitrile, and liquid ammonia. The molar ratio of acetonitrile to dicyandiamide should be between 1.2:1 and 3.0:1.
-
Add sodium hydroxide as a catalyst. The amount of catalyst is typically a small percentage of the dicyandiamide weight.
-
Seal the reactor and begin agitation.
-
Heat the reaction mixture to a temperature between 80 °C and 130 °C. The reaction is exothermic and will generate pressure. Maintain the pressure between 0.5 MPa and 6 MPa.
-
Hold the reaction at the target temperature and pressure for 1 to 2 hours.
-
After the reaction is complete, cool the reactor to room temperature.
-
Vent any excess pressure and carefully open the reactor.
-
The product is typically a fluffy white powder. Isolate the crude product by filtration.
-
2. Purification by Recrystallization
-
Materials:
-
Crude 4,6-dimethyl-1,3,5-triazin-2-amine
-
Suitable solvent (e.g., water, ethanol, or a mixture)
-
-
Procedure:
-
Dissolve the crude product in a minimum amount of hot solvent.
-
If the solution is colored, add a small amount of activated carbon and heat for a short period.
-
Hot filter the solution to remove any insoluble impurities and the activated carbon.
-
Allow the filtrate to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize the yield of crystals.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified product under vacuum.
-
Visualizations
References
Technical Support Center: Characterization of Triazine Derivatives
Welcome to the technical support center for the characterization of triazine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common challenges encountered during the experimental analysis of these compounds.
Table of Contents
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Frequently Asked Questions (FAQs)
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Troubleshooting Guides
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Frequently Asked Questions (FAQs)
Q1: My NMR spectrum for a triazine derivative is complex and difficult to interpret. What are the common causes?
A: The complexity in NMR spectra of triazine derivatives often arises from several factors:
-
Rotamers: Restricted rotation around the bonds connecting substituents (especially amino groups) to the triazine ring can lead to the existence of multiple rotational isomers, or rotamers. Each rotamer can produce a distinct set of NMR signals, leading to a crowded and complex spectrum.[1][2]
-
Tautomerism: The presence of different tautomeric forms of the triazine ring can also contribute to spectral complexity.[1][3]
-
Low Solubility: Poor solubility can lead to low signal-to-noise ratios, making it difficult to distinguish real signals from baseline noise.[1][2]
-
Signal Overlap: In some cases, strong signal overlap can prevent the clear assignment of different rotamers or tautomers.[2][3]
To address these issues, consider variable-temperature NMR studies. Changes in temperature can alter the rates of exchange between rotamers, potentially simplifying the spectrum by causing peaks to coalesce or sharpen.[3]
Q2: I'm observing unexpected peaks in the mass spectrum of my triazine compound. What could be the reason?
A: Unexpected peaks in the mass spectrum of triazine derivatives can be attributed to several phenomena:
-
Contamination: Impurities from the sample matrix, solvents, or laboratory equipment can introduce extraneous peaks.
-
In-source Fragmentation/Adduct Formation: The analyte may fragment within the ion source of the mass spectrometer. Additionally, adducts with solvent molecules, such as sodium or potassium ions, can form, leading to peaks at higher m/z values.[4]
-
Complex Fragmentation Pathways: The triazine ring can undergo rearrangements, including ring contraction and the extrusion of neutral molecules, resulting in fragmentation patterns that are not always predictable.[1] Resonance-stabilized ions can also lead to a cascade of complex fragmentations.[1]
To troubleshoot, it is advisable to verify the purity of your sample and optimize the mass spectrometer's source conditions to minimize in-source fragmentation.[4]
Q3: Why am I struggling with poor separation of my triazine derivatives during column chromatography?
A: Poor separation during column chromatography is a common challenge in the purification of triazine derivatives and can be caused by several factors:
-
Inappropriate Solvent System: The choice of eluent is critical. An unoptimized solvent system may not provide a sufficient separation factor (ΔRf) between your target compound and impurities.[5]
-
Improper Column Packing: A poorly packed column with air gaps or channels will lead to uneven solvent flow and consequently, poor separation.[5]
-
Formation of Regioisomers: The synthesis of certain triazines, particularly 1,2,4-triazines from unsymmetrical 1,2-dicarbonyl compounds, can result in regioisomeric mixtures that are challenging to separate using standard flash chromatography.[5]
To improve separation, start by optimizing the solvent system using thin-layer chromatography (TLC).[5] Ensure the column is packed uniformly.[5] For challenging separations, consider alternative techniques like reversed-phase chromatography or preparative HPLC.[5]
Q4: My triazine derivative has poor solubility in common analytical solvents. How can I address this?
A: Low solubility is a frequent issue with triazine derivatives, often due to high lipophilicity or strong intermolecular interactions like hydrogen bonding and π-stacking, which can lead to the formation of insoluble aggregates.[1][6] This can hinder various characterization techniques, including NMR and X-ray crystallography.[1][2]
To improve solubility for analysis:
-
Solvent Screening: Test a wider range of solvents, including more polar options or solvent mixtures. For some triazine herbicides, solubility increases with water temperature.[7] The use of modifiers like ethanol or urea in water can also significantly enhance solubility.[7]
-
Temperature Variation: As mentioned, increasing the temperature can enhance solubility.[7]
-
Sample Preparation: For techniques like NMR, using deuterated solvents that are better at solubilizing your compound is crucial.
| Compound | Solvent | Temperature (°C) | Solubility |
| Atrazine | Pure Water | 100 | Increased by an order of magnitude compared to ambient temperature |
| Atrazine | Water with Ethanol | 100 | Increased over an order of magnitude compared to pure hot water |
| Atrazine | Water with Urea | 100 | Doubled compared to pure hot water |
| Cyanazine | Pure Water | 100 | 5 times more soluble than atrazine |
| Simazine | Pure Water | 100 | An order of magnitude less soluble than atrazine |
Table 1: Solubility of Selected Triazine Pesticides in Subcritical Water. Data sourced from a study on the solubility of triazine pesticides in pure and modified subcritical water.[7]
Q5: My triazine compound appears to be unstable during analysis. What precautions should I take?
A: The stability of triazine derivatives can be influenced by purification and analytical conditions.[5] Some are sensitive to light or moisture, which can lead to degradation.[4]
To mitigate stability issues:
-
Proper Storage: Store samples under appropriate conditions, such as protected from light and moisture, and at a low temperature.[4]
-
Inert Atmosphere: For sensitive compounds, perform experiments under an inert atmosphere (e.g., nitrogen or argon).
-
Control of Reaction Conditions: During synthesis and purification, carefully control the temperature. For instance, the nucleophilic substitution of cyanuric chloride is temperature-dependent, with the first chlorine substitution occurring at low temperatures (around 0 °C) and subsequent substitutions requiring higher temperatures.[8]
Troubleshooting Guides
Troubleshooting Poor Signal Intensity or High Variability in LC-MS Analysis
This guide addresses common causes of poor or inconsistent signal for your triazine derivative during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Detailed Steps:
-
Investigate Ion Suppression: Co-eluting matrix components can interfere with the ionization of your analyte in the mass spectrometer's ion source, leading to a reduced and inconsistent signal.[4]
-
Action: Improve your sample preparation method using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to obtain a cleaner sample.[4]
-
Action: Modify your liquid chromatography (LC) method to better separate your analyte from interfering matrix components. This can involve adjusting the mobile phase composition, gradient profile, or using a different chromatography column.[4]
-
-
Verify Concentration: The concentration of your analyte may be too low, resulting in a poor signal-to-noise ratio, or too high, leading to detector saturation.[4]
-
Action: Prepare and analyze a dilution series to ensure the concentration is within the linear range of the assay.[4]
-
-
Check for Degradation: Improper storage conditions (e.g., exposure to light or moisture) can cause your triazine derivative to degrade, leading to a decreased signal.[4]
-
Action: Verify the purity and integrity of your standard and sample. Ensure proper storage as per stability data.
-
-
Review Instrument Parameters: Suboptimal mass spectrometer settings can lead to poor signal intensity.
-
Action: Optimize the ion source conditions, such as temperature and gas flows, and ensure the correct mass transition is being monitored.
-
Optimizing Crystallization for X-ray Crystallography
Obtaining high-quality single crystals of triazine derivatives suitable for X-ray diffraction can be challenging. This guide provides a systematic approach to troubleshoot common crystallization problems.
Experimental Protocols:
-
Slow Evaporation:
-
Dissolve the triazine derivative in a suitable solvent or solvent mixture to near saturation.
-
Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.
-
Monitor for crystal growth.
-
-
Vapor Diffusion (Hanging Drop):
-
Create a reservoir of a precipitant solution in a well plate.
-
On a siliconized coverslip, mix a small volume of your concentrated triazine derivative solution with an equal volume of the reservoir solution.
-
Invert the coverslip and seal the well with grease.
-
Over time, the solvent in the drop will evaporate and equilibrate with the reservoir, slowly increasing the concentration of your compound and promoting crystallization.
-
Improving Resolution in NMR Spectroscopy
This guide outlines steps to take when encountering complex or poorly resolved NMR spectra for triazine derivatives.
Key Methodologies:
-
Variable-Temperature (VT) NMR:
-
Prepare a sample of your triazine derivative in a suitable deuterated solvent.
-
Acquire a standard 1H or 13C NMR spectrum at room temperature.
-
Incrementally increase or decrease the temperature of the NMR probe.
-
Acquire a spectrum at each temperature point.
-
Analyze the spectra for changes in peak shape, such as coalescence or sharpening, which can provide information about the dynamics of rotameric or tautomeric exchange.[3]
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over two to three bonds. These techniques can help to resolve overlapping signals and facilitate the structural assignment of complex triazine derivatives.
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubility of triazine pesticides in pure and modified subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
avoiding polymerization in reactions with 4,6-dimethyl-1,3,5-triazin-2-amine hydrate
Frequently Asked Questions (FAQs)
Q1: What is the potential for polymerization of 4,6-dimethyl-1,3,5-triazin-2-amine hydrate in my reactions?
A1: While specific data is limited, compounds containing multiple reactive sites, such as amine groups and a triazine ring, can potentially undergo self-condensation or polymerization under certain conditions, especially at elevated temperatures or in the presence of certain catalysts. The primary amine group could react with other molecules of the triazine, leading to oligomers or polymers.
Q2: What are the common triggers for polymerization of aminotriazines?
A2: Based on related chemistries, common triggers for polymerization include:
-
High Temperatures: Increased temperatures can provide the activation energy needed for polymerization to occur.
-
Presence of Catalysts: Unintended acidic or basic impurities can catalyze polymerization reactions.[1]
-
High Concentration: A higher concentration of the monomer can increase the likelihood of intermolecular reactions.
-
Incorrect Stoichiometry: An imbalance in reactants can sometimes favor side reactions, including polymerization.
-
Presence of Initiators: Radical initiators or other reactive species could potentially trigger a polymerization cascade.
Q3: How can I detect if polymerization has occurred?
A3: Signs of polymerization during your reaction or work-up can include:
-
The reaction mixture becoming viscous or solidifying unexpectedly.
-
The appearance of insoluble precipitates.[2]
-
Difficulty in isolating the desired product.
-
Broad signals in NMR spectra or the appearance of a broad molecular weight distribution in mass spectrometry or gel permeation chromatography (GPC).
Troubleshooting Guide
Issue: My reaction mixture has become viscous and is yielding a sticky, insoluble material.
| Potential Cause | Troubleshooting Step |
| Reaction Temperature is Too High | - Maintain a lower reaction temperature. For reactions involving reactive amines, it is often beneficial to run the reaction at 0°C or even lower before slowly warming to room temperature.[1] |
| Presence of Impurities | - Ensure all reagents and solvents are pure and dry.[1][3] - Use freshly distilled solvents. - Ensure glassware is thoroughly cleaned and dried to remove any acidic or basic residues.[1] |
| High Reactant Concentration | - Consider performing the reaction under more dilute conditions. |
| Atmospheric Contamination | - Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or reactions with atmospheric moisture and carbon dioxide.[1] |
Issue: The yield of my desired product is very low, and I suspect side-reactions like oligomerization.
| Potential Cause | Troubleshooting Step |
| Slow Addition of Reagents | - Instead of adding reagents all at once, use a syringe pump for slow, controlled addition. This can help to keep the instantaneous concentration of the reactive species low. |
| Incorrect pH | - If your reaction is sensitive to pH, consider using a buffer system or a non-nucleophilic base to control the acidity.[1] |
| In situ Generation | - If you are reacting the aminotriazine with a particularly reactive species (like formaldehyde), consider a protocol where the reactive species is generated in situ to maintain a low concentration.[1] |
Experimental Protocols
General Protocol for a Substitution Reaction to Minimize Polymerization
This is a generalized protocol for reacting this compound with an electrophile (e.g., an acyl chloride or alkyl halide) that incorporates best practices to avoid polymerization.
Materials:
-
This compound
-
Electrophile (e.g., benzoyl chloride)
-
Non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve this compound and the non-nucleophilic base in the anhydrous solvent.
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 10-15 minutes.
-
Cooling: Cool the mixture to 0°C in an ice bath.
-
Controlled Addition: Dissolve the electrophile in a small amount of the anhydrous solvent and add it dropwise to the cooled reaction mixture over a period of 30-60 minutes, ensuring the temperature does not rise significantly.
-
Reaction: Stir the reaction mixture at 0-5°C for 1-2 hours.
-
Warming: Allow the reaction to slowly warm to room temperature and continue stirring for an additional 12-24 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
Quenching and Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of a mild quenching agent (e.g., ammonium chloride). Proceed with standard extraction and purification procedures.
Data Presentation
To effectively troubleshoot and optimize your reactions, it is crucial to meticulously record experimental conditions and outcomes. The following table provides a template for this purpose.
| Run ID | Temperature (°C) | Solvent | Concentration (M) | Reagent Addition Time (min) | Atmosphere | Observations (Viscosity, Color, Precipitate) | Product Yield (%) |
Visualizations
Troubleshooting Workflow for Unwanted Polymerization
Caption: Troubleshooting workflow for unexpected polymerization.
Hypothetical Reaction and Polymerization Side-Reaction
Caption: Desired reaction vs. potential side-reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Catalyst-free, aza-Michael polymerization of hydrazides: polymerizability, kinetics, and mechanistic origin of an α-effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The living anionic polymerization of activated aziridines: a systematic study of reaction conditions and kinetics - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
refining analytical methods for 4,6-dimethyl-1,3,5-triazin-2-amine hydrate quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods for the quantification of 4,6-dimethyl-1,3,5-triazin-2-amine hydrate.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical method for the quantification of this compound?
A1: The recommended method is High-Performance Liquid Chromatography (HPLC) with UV detection. This technique offers a balance of specificity, sensitivity, and accuracy for quantifying this compound in various matrices. A reversed-phase C18 column is typically the most suitable stationary phase.
Q2: What are the key physicochemical properties of this compound to consider during method development?
A2: 4,6-dimethyl-1,3,5-triazin-2-amine is a polar and basic compound. Its basicity can lead to interactions with residual silanols on the silica-based stationary phase in HPLC, potentially causing poor peak shape (tailing). The hydrate form indicates the presence of associated water molecules, which is important for accurate standard preparation.
Q3: How can I improve poor peak shape (peak tailing) for this compound in HPLC?
A3: Peak tailing is a common issue for basic compounds like 4,6-dimethyl-1,3,5-triazin-2-amine. To mitigate this, consider the following:
-
Mobile Phase pH: Lowering the mobile phase pH (e.g., to 3-4 with formic or acetic acid) can suppress the ionization of residual silanol groups on the stationary phase, reducing unwanted interactions.
-
Column Choice: Employ a modern, high-purity, end-capped C18 column. These columns have fewer accessible silanol groups, leading to more symmetrical peaks.
-
Mobile Phase Additives: Adding a competitive base, such as triethylamine, to the mobile phase can also help to saturate the active silanol sites.
Q4: What are the potential challenges in sample preparation for the analysis of this compound?
A4: Due to its polarity, this compound is highly soluble in polar solvents. Ensure the sample diluent is compatible with the mobile phase to avoid peak distortion. If extracting from a complex matrix, solid-phase extraction (SPE) with a suitable sorbent may be necessary to remove interfering substances.
Q5: Can other analytical techniques be used for quantification?
A5: While HPLC is the primary recommendation, other techniques can be employed:
-
Gas Chromatography (GC): GC can be used if the compound is thermally stable and sufficiently volatile, or if it can be derivatized to enhance its volatility.
-
UV-Vis Spectrophotometry: For a quick estimation in simple solutions without interfering substances, UV-Vis spectrophotometry can be used by measuring the absorbance at its λmax. However, this method is not specific.
-
LC-MS/MS: For very low concentration levels or analysis in complex biological matrices, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) provides superior sensitivity and selectivity.
Troubleshooting Guides
HPLC Analysis: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Interaction of the basic amine with acidic residual silanols on the HPLC column. | Lower the mobile phase pH to 3-4 with an acid modifier (e.g., 0.1% formic acid). Use a high-purity, end-capped C18 column. |
| Poor Resolution/Overlapping Peaks | Inadequate separation from other components in the sample. | Optimize the mobile phase composition (e.g., adjust the organic solvent ratio). Consider a different stationary phase chemistry (e.g., phenyl-hexyl). |
| Inconsistent Retention Times | Fluctuations in mobile phase composition, temperature, or column equilibration. | Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a consistent temperature. Allow sufficient time for column equilibration between injections. |
| Low Signal Intensity | Low sample concentration, incorrect detection wavelength, or sample degradation. | Check the UV spectrum of the compound to confirm the optimal detection wavelength. Prepare fresh standards and samples. Investigate the stability of the compound in the chosen solvent. |
| Ghost Peaks | Contamination in the mobile phase, injector, or carryover from a previous injection. | Use high-purity solvents and additives. Implement a robust needle wash procedure. Inject a blank solvent to check for carryover. |
Experimental Protocols
Protocol: Quantification of this compound by HPLC-UV
1. Objective:
To quantify the concentration of this compound in a sample solution using reversed-phase high-performance liquid chromatography with UV detection.
2. Materials and Reagents:
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid (analytical grade)
-
Volumetric flasks and pipettes
-
0.45 µm syringe filters
3. Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
4. Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 30:70 v/v) with 0.1% formic acid. Filter and degas the mobile phase.
-
Standard Solution Preparation:
-
Accurately weigh a known amount of this compound reference standard.
-
Dissolve and dilute in the mobile phase to prepare a stock solution of known concentration.
-
Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Dissolve the sample containing this compound in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (30:70 v/v) with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by measuring the UV spectrum of the standard (typically in the range of 220-260 nm for triazines).
-
-
Analysis:
-
Inject the calibration standards and the sample solution.
-
Record the peak areas from the chromatograms.
-
-
Calculation:
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Quantitative Data Summary
The following table summarizes typical validation parameters for an HPLC method for the quantification of a triazine compound. These values are illustrative and should be established for the specific method developed.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | No interference from blank at the retention time of the analyte |
Visualizations
Validation & Comparative
A Comparative Guide to Purity Validation of 4,6-Dimethyl-1,3,5-triazin-2-amine Hydrate by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of 4,6-dimethyl-1,3,5-triazin-2-amine hydrate against other analytical techniques. Supporting experimental data, detailed methodologies, and visual workflows are presented to assist in selecting the most appropriate method for quality control and analytical development.
Introduction to Purity Validation
This compound is a heterocyclic organic compound with applications in various fields of chemical synthesis and pharmaceutical research. Ensuring the purity of such compounds is critical for the reliability of scientific research and the safety and efficacy of potential drug products. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis for its ability to separate, identify, and quantify components in a mixture with high resolution and sensitivity. This guide will delve into a validated HPLC method for assessing the purity of this compound and compare its performance with alternative methods such as Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR), and Differential Scanning Calorimetry (DSC).
High-Performance Liquid Chromatography (HPLC) Purity Validation
HPLC is a powerful technique for purity assessment, offering high precision and accuracy. A reversed-phase HPLC method is particularly suitable for polar compounds like this compound.
Experimental Protocol: HPLC Method
A hypothetical, yet scientifically robust, HPLC method for the purity validation of this compound is detailed below. This method is based on established principles for the analysis of similar polar, nitrogen-containing heterocyclic compounds.
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 10 mM ammonium acetate buffer (pH 7.0) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
4. Validation Parameters: The method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the main component in a blank and placebo.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations are typically used to establish linearity.
-
Precision: The closeness of agreement between a series of measurements. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike/recovery studies.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Data Presentation: HPLC Method Validation
The following table summarizes the expected performance data for the validated HPLC method.
| Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference at the analyte's retention time | Complies |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 50-150% of the target concentration | 0.05 - 0.15 mg/mL |
| Precision (RSD%) | Repeatability: ≤ 1.0%, Intermediate: ≤ 2.0% | 0.5% (Repeatability), 1.2% (Intermediate) |
| Accuracy (Recovery %) | 98.0 - 102.0% | 99.5 - 101.0% |
| LOD | Signal-to-Noise Ratio ≥ 3:1 | 0.05 µg/mL |
| LOQ | Signal-to-Noise Ratio ≥ 10:1 | 0.15 µg/mL |
| Robustness | No significant impact on results | Complies |
Comparison with Alternative Analytical Methods
While HPLC is a robust method, other techniques can also be employed for purity determination, each with its own advantages and limitations.
| Method | Principle | Advantages | Limitations | Typical Purity Range |
| HPLC-UV | Differential partitioning between a stationary and mobile phase. | High resolution, sensitivity, and precision for a wide range of compounds. | Requires a chromophore for UV detection. | 95.0 - 100.0% |
| GC-FID | Separation of volatile compounds in a gaseous mobile phase. | Excellent for volatile and thermally stable compounds. | Not suitable for non-volatile or thermally labile compounds; may require derivatization. | 98.0 - 100.0% |
| qNMR | Signal intensity is directly proportional to the number of nuclei. | Absolute quantification without a specific reference standard for each impurity; provides structural information. | Lower sensitivity compared to chromatographic methods; requires expensive instrumentation. | 98.0 - 100.0% |
| DSC | Measures the heat flow associated with thermal transitions. | Fast and requires a small amount of sample; provides information on the total amount of eutectic impurities. | Only applicable to crystalline solids with a sharp melting point; does not identify individual impurities. | >98.5% |
Experimental Protocols for Alternative Methods
Gas Chromatography (GC-FID)
1. Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID). 2. GC Conditions:
-
Column: A polar capillary column (e.g., DB-WAX).
-
Carrier Gas: Helium or Nitrogen.
-
Injector and Detector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, ramp to 220 °C. 3. Sample Preparation: Dissolve the sample in a suitable organic solvent (e.g., methanol).
Quantitative Nuclear Magnetic Resonance (qNMR)
1. Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher). 2. Sample Preparation: Accurately weigh the sample and a certified internal standard (e.g., maleic acid) into an NMR tube and dissolve in a deuterated solvent (e.g., DMSO-d6). 3. Data Acquisition: Acquire a proton (¹H) NMR spectrum with a sufficient relaxation delay to ensure full signal relaxation for accurate integration. 4. Data Analysis: Calculate the purity by comparing the integral of a specific proton signal of the analyte to that of the internal standard.
Differential Scanning Calorimetry (DSC)
1. Instrumentation: A calibrated Differential Scanning Calorimeter. 2. Sample Preparation: Accurately weigh 1-3 mg of the sample into an aluminum pan and hermetically seal it. 3. Thermal Program: Heat the sample at a constant rate (e.g., 2 °C/min) through its melting range. 4. Data Analysis: The purity is calculated from the shape of the melting endotherm using the van't Hoff equation.
Visualizing the Workflow and Method Comparison
To better illustrate the processes, the following diagrams are provided.
Caption: Experimental workflow for HPLC purity validation.
Caption: Decision guide for selecting a purity validation method.
A Comparative Guide to the Efficacy of Triazine-Based Anticancer Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of various triazine-based compounds, a class of heterocyclic molecules that has garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] The inherent structural versatility of the triazine core allows for modifications that have led to the development of potent agents targeting critical pathways in cancer progression. This document summarizes quantitative data on their anticancer activity, details key experimental protocols for their evaluation, and visualizes the primary signaling pathways they modulate.
I. Comparative Anticancer Efficacy
The in vitro cytotoxic activity of a range of 1,3,5-triazine and 1,2,4-triazine derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric in these assessments. The following tables summarize the IC50 values for various triazine-based compounds against breast cancer (MCF-7), non-small cell lung cancer (A549), and colorectal carcinoma (HCT-116) cell lines.
Table 1: Comparative Efficacy (IC50 in µM) of 1,3,5-Triazine Derivatives
| Compound/Derivative | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT-116 (Colon Cancer) | Reference Compound(s) |
| Experimental Derivatives | ||||
| Compound 13 | - | - | - | Erlotinib (EGFR Inhibitor) |
| 8.45 ± 0.65 | - | - | ||
| Compound 14 | 2.54 ± 0.22 | - | - | Erlotinib (EGFR Inhibitor) |
| Compound 18 | - | - | 0.500 ± 0.08 | Tamoxifen |
| Compound 47 | 1.25 ± 0.11 | 0.20 ± 0.05 | - | - |
| Compound 4b | 3.29 | - | 3.64 | - |
| Compound 5i | - | - | 2.2 | - |
| Compound 7b | - | - | - | - |
| Potent activity reported | Potent activity reported | 1.9 (Capan-1) | - | |
| Approved Drugs | ||||
| Gedatolisib (PI3K/mTOR Inhibitor) | Potent activity reported | - | - | - |
| Enasidenib (IDH2 Inhibitor) | - | - | - | - |
| Altretamine | Data not readily available | Data not readily available | Data not readily available | - |
Note: A lower IC50 value indicates higher potency. Dashes (-) indicate that data for that specific cell line was not found in the cited sources. The reference compounds are provided for context where available in the source material.
Table 2: Comparative Efficacy (IC50 in µM) of 1,2,4-Triazine Derivatives
| Compound/Derivative | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) | HCT-116 (Colon Cancer) | Reference Compound(s) |
| Experimental Derivatives | ||||
| Compound 2 | 35.38 ± 2.4 | 31.75 ± 2.5 | - | Doxorubicin (4.17 ± 0.2) |
| Compound 4 | 9.72 ± 0.9 | 7.21 ± 0.8 | - | Doxorubicin (4.17 ± 0.2) |
| Compound 6 | 12.84 ± 1.1 | 9.11 ± 1.0 | - | Doxorubicin (4.17 ± 0.2) |
| Compound 11 | 21.10 ± 1.8 | 19.18 ± 1.7 | - | Doxorubicin (4.17 ± 0.2) |
| Compound 13 | 26.99 ± 2.0 | 27.93 ± 2.1 | - | Doxorubicin (4.17 ± 0.2) |
| Sulfonamide Derivative (MM131) | - | - | Potent activity reported | 5-Fluorouracil |
Note: Data for HepG2 is included for some 1,2,4-triazine derivatives as it was more readily available in the cited literature.
II. Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of triazine-based compounds.
A. Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In live cells, mitochondrial dehydrogenases cleave the tetrazolium ring of the yellow MTT salt, resulting in the formation of insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol for Adherent Cells:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of the triazine-based compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
B. Kinase Inhibition Assays
These assays are crucial for determining the inhibitory effect of triazine compounds on specific kinases, such as those in the PI3K/mTOR and EGFR signaling pathways.
General Principle: Kinase activity is measured by quantifying the phosphorylation of a specific substrate. The inhibitory effect of a compound is determined by its ability to reduce this phosphorylation.
Example Protocol: PI3K/mTOR Kinase Inhibition Assay (In Vitro)
-
Reagent Preparation: Prepare a reaction buffer containing appropriate concentrations of the purified PI3K or mTOR enzyme, the specific substrate (e.g., a peptide or protein), and ATP.
-
Inhibitor Incubation: In a multiwell plate, add the triazine compound at various concentrations to the reaction buffer containing the enzyme and substrate. Include a no-inhibitor control.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.
-
Reaction Termination: Stop the reaction by adding a solution containing EDTA, which chelates the Mg2+ ions required for kinase activity.
-
Detection: Quantify the amount of phosphorylated substrate. This can be achieved through various methods, including:
-
ELISA-based assays: Using a specific antibody that recognizes the phosphorylated form of the substrate.
-
Radiometric assays: Using radiolabeled ATP ([γ-32P]ATP or [γ-33P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.
-
Fluorescence-based assays: Using fluorescently labeled substrates or antibodies.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
III. Signaling Pathways and Experimental Workflows
Triazine-based compounds often exert their anticancer effects by targeting key signaling pathways involved in cell growth, proliferation, and survival. The following diagrams, rendered using the DOT language for Graphviz, illustrate these pathways and a typical experimental workflow.
A. PI3K/AKT/mTOR Signaling Pathway
Many 1,3,5-triazine derivatives function as inhibitors of the PI3K/AKT/mTOR pathway, a critical regulator of cell metabolism, growth, and proliferation that is often dysregulated in cancer.
Caption: PI3K/AKT/mTOR pathway and points of inhibition by triazine compounds.
B. EGFR Signaling Pathway
Certain triazine derivatives have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a transmembrane protein that, upon activation, triggers downstream signaling cascades promoting cell proliferation and survival.
Caption: EGFR signaling cascade and inhibition by triazine-based compounds.
C. Experimental Workflow for Efficacy Evaluation
The following diagram illustrates a typical workflow for assessing the anticancer efficacy of novel triazine-based compounds.
Caption: A streamlined workflow for evaluating triazine compound efficacy.
References
A Comparative Guide to Alternatives for 4,6-dimethyl-1,3,5-triazin-2-amine hydrate in Specialized Applications
This guide provides a detailed comparison of alternatives to 4,6-dimethyl-1,3,5-triazin-2-amine hydrate for researchers, scientists, and drug development professionals. Given the limited specific data on this particular hydrate, this document focuses on its core chemical class, the guanamines, and compares their performance with viable alternatives in two primary fields of application: polymer resins and medicinal chemistry. Acetoguanamine and the more extensively documented benzoguanamine are used as representative examples of the guanamine class.
Part 1: Applications in Polymer Resins and Coatings
In industrial applications, guanamines such as acetoguanamine and benzoguanamine are utilized as modifiers for amino resins, particularly melamine-formaldehyde (MF) and urea-formaldehyde (UF) systems. They are incorporated to enhance specific properties of the final thermoset coating, such as flexibility, gloss, chemical resistance, and storage stability. Unlike the trifunctional melamine, guanamines are bifunctional, which results in a lower crosslink density, imparting greater flexibility to the cured resin.[1][2]
Key Alternatives and Performance Comparison
The primary alternatives to guanamine-based modifiers in amino resins include other crosslinking agents that react with hydroxyl, carboxyl, and amide functional polymers. The selection of a crosslinker is dictated by the desired balance of performance characteristics, cost, and curing conditions.
Main Alternatives:
-
Melamine-Formaldehyde (MF) Resins (Unmodified): Standard crosslinkers providing high hardness, gloss, and excellent heat resistance. Different degrees of alkylation (e.g., methylated, butylated) offer a range of cure speeds and compatibility.[3][4]
-
Urea-Formaldehyde (UF) Resins: A lower-cost alternative to MF resins, known for fast curing and high hardness, but with lower heat and water resistance.[5][6]
-
Glycoluril-Formaldehyde Resins: These crosslinkers offer excellent flexibility and adhesion. They are known for releasing low amounts of formaldehyde upon curing compared to traditional melamine resins.[7][8]
-
Formaldehyde-Free Crosslinkers: A class of crosslinkers, including some melamine-based resins that react via carbamate functionality, designed for applications where formaldehyde emissions are a concern.[7]
Data Presentation: Performance of Crosslinking Agents
The following tables summarize quantitative data from studies comparing various amino resin crosslinkers in different formulations.
Table 1: Comparison of Amino Resin Crosslinkers in an Acrylic Resin Formulation for External Coatings (Data sourced from a study on coatings for aluminum packaging)[9][10]
| Crosslinker Type | Resin-to-Crosslinker Ratio (Solids) | Adhesion (ASTM D3359) | Hardness (Pencil, ASTM D3363) | Flexibility (Mandrel Bend, 6mm) | Chemical Resistance (Methyl Ethyl Ketone, 100 double rubs) |
| Benzoguanamine | 70:30 | 5B (Excellent) | F | Pass | No Effect |
| Methylated Melamine | 70:30 | 5B (Excellent) | 2H | Pass | No Effect |
| Butylated Melamine | 70:30 | 5B (Excellent) | F | Pass | No Effect |
| Glycoluril | 70:30 | 5B (Excellent) | HB | Pass | No Effect |
| Methylated Urea | 70:30 | 3B (Good) | F | Pass | Slight Softening |
| Butylated Urea | 70:30 | 4B (Very Good) | F | Pass | No Effect |
Table 2: Effect of Benzoguanamine (BG) Modification on Melamine-Urea-Formaldehyde (MUF) Resin Flexibility (Data sourced from a study on binders for agglomerated cork panels)[2][11]
| Resin Formulation | Melamine Replacement by BG (%) | Tensile Strength (MPa) | Boiling Water Resistance (% Thickness Swelling) | Flexibility (Min. Mandrel Diameter for 180° bend without failure) |
| Standard MUF (Control) | 0% | 0.85 ± 0.04 | 15.2 ± 0.8 | 18 mm |
| MUF-BG-5 | 5% | 0.83 ± 0.03 | 15.5 ± 0.7 | 14 mm |
| MUF-BG-10 | 10% | 0.81 ± 0.05 | 16.1 ± 0.9 | 12 mm |
| MUF-BG-15 | 15% | 0.79 ± 0.04 | 16.8 ± 1.1 | 12 mm |
Experimental Protocols
Protocol 1: Synthesis of Benzoguanamine-Modified Melamine-Formaldehyde (MF-BG) Resin [12]
-
Initial Reaction: Charge a 2000 mL round-bottom flask with a 26% formaldehyde solution. Adjust the pH to approximately 8.4 with a suitable base.
-
Monomer Addition: Add diethylene glycol (DEG) and melamine to the flask.
-
Heating: Increase the reaction temperature to 90°C and hold for 20-25 minutes until the initial signs of reaction (cloudiness or "nausea on ice" test) are observed.
-
Guanamine Addition: Immediately add the desired molar percentage of benzoguanamine to the reaction mixture.
-
Condensation: Continue the reaction for approximately 1 hour after the benzoguanamine addition.
-
Cooling & Stabilization: Cool the reaction when the desired water tolerance (e.g., 22 parts water) is reached.
Protocol 2: Evaluation of Coated Panel Performance
-
Sample Preparation: Apply the formulated coating to standardized steel or aluminum panels (e.g., Q-Panels) using a drawdown bar to ensure a uniform dry film thickness (target ~1.0 mil).[4]
-
Curing: Cure the panels in a forced-air oven at a specified temperature and duration (e.g., 30 minutes at 125°C). The curing schedule is critical and depends on the catalyst used.[4]
-
Conditioning: Condition the cured panels for at least 24 hours at standard conditions (23 ± 2°C and 50 ± 5% relative humidity) before testing.[13]
-
Pencil Hardness (ASTM D3363): Use a set of calibrated graphite pencils of increasing hardness (from 6B to 6H). Push the pencil at a 45° angle firmly against the coating. The reported hardness is that of the hardest pencil that does not scratch or gouge the film.[1][14][15]
-
Adhesion (ASTM D3359, Method B): Make a lattice pattern of six cuts through the coating to the substrate. Apply a specified pressure-sensitive tape over the lattice and smooth it down. Rapidly pull the tape off at a 180° angle. Rate the adhesion on a scale from 5B (no peeling) to 0B (severe peeling).[3][16][17]
-
Flexibility (ASTM D522): Bend the coated panel over a cylindrical or conical mandrel. The flexibility is reported as the smallest mandrel diameter at which the coating does not show any signs of cracking.[9][18][19]
-
Chemical Resistance (ASTM D1308): Place a small patch of absorbent material saturated with the test chemical (e.g., methyl ethyl ketone, household cleaners) on the coated surface. Cover it for a specified period. After removal, evaluate the coating for any discoloration, blistering, softening, or loss of adhesion.[20][21][22]
Visualization: Crosslinking Reaction Pathway
Caption: Curing process of a thermoset coating with an amino resin crosslinker.
Part 2: Applications in Medicinal Chemistry
The 1,3,5-triazine (or s-triazine) ring is recognized as a "privileged scaffold" in medicinal chemistry. Its planar structure and the ability to introduce up to three distinct substituents at the 2, 4, and 6 positions allow for the creation of diverse chemical libraries targeting a wide array of biological receptors and enzymes.[14][23] Guanamines serve as key intermediates in the synthesis of these derivatives.
Key Alternatives and Performance Comparison
In drug design, an "alternative" to a scaffold like 1,3,5-triazine is another core chemical structure that can orient pharmacophoric groups in a similar three-dimensional space to achieve a comparable or improved biological effect. The choice of scaffold influences physicochemical properties like solubility, metabolic stability, and cell permeability.
Main Alternative Scaffolds:
-
Pyrimidines: A six-membered aromatic heterocycle with two nitrogen atoms. It is a core component of nucleobases and is found in numerous approved drugs (e.g., Imatinib, Rosuvastatin).
-
Purines: A bicyclic aromatic heterocycle composed of a pyrimidine ring fused to an imidazole ring. This scaffold is fundamental to life (adenine, guanine) and is the basis for many antiviral and anticancer drugs (e.g., Acyclovir, Mercaptopurine).
-
1,2,4-Triazines: An isomeric form of triazine that is also a versatile scaffold in drug discovery, found in drugs like the anticonvulsant Lamotrigine.[24]
-
Other Nitrogen Heterocycles: A vast range of scaffolds including quinolines, indoles, pyrazoles, and imidazoles are used to mimic the spatial arrangement and electronic properties of the triazine core.
Data Presentation: Comparison of Drug Scaffolds
A direct performance comparison is challenging as efficacy is target-specific. The table below compares the physicochemical properties of two marketed drugs based on different triazine isomers, illustrating how scaffold choice impacts drug-like properties.
Table 3: Comparative Physicochemical and Pharmacokinetic Data of Triazine-Based Drugs (Data sourced from a comparative guide on triazine isomers)[24]
| Property | Lamotrigine (1,2,4-Triazine) | Altretamine (1,3,5-Triazine) |
| Indication | Anticonvulsant | Ovarian Cancer |
| Molecular Formula | C₉H₇Cl₂N₅ | C₉H₁₈N₆ |
| Molecular Weight | 256.09 g/mol | 210.28 g/mol |
| LogP (Lipophilicity) | 1.4 | 2.7 |
| Water Solubility | 0.17 mg/mL (Very slightly soluble) | Insoluble |
| Bioavailability | ~98% | Variable (17-79%) |
Experimental Protocols
Protocol 3: General Procedure for Cytotoxicity Screening (MTT Assay) [25][26][27]
-
Cell Plating: Seed cancer cells (e.g., HeLa, A549) into a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., triazine derivatives) in culture medium. Replace the old medium in the wells with 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized SDS-based buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The amount of color produced is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 4: General Procedure for an Enzyme Inhibition Assay [23][28][29]
-
Reagent Preparation: Prepare a buffer solution at the optimal pH for the target enzyme. Prepare stock solutions of the enzyme, its specific substrate, and the test inhibitor compounds.
-
Assay Setup: In a 96-well plate, add the buffer, the enzyme, and varying concentrations of the inhibitor. Include a control with no inhibitor.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at a controlled temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Signal Detection: Monitor the rate of the reaction by measuring the change in absorbance or fluorescence over time using a plate reader. The signal corresponds to the formation of a product or the depletion of a substrate.
-
Data Analysis: Plot the reaction rate as a function of the inhibitor concentration. Fit the data to a suitable model (e.g., the four-parameter logistic equation) to determine the IC₅₀ value of the inhibitor.
Visualizations: Drug Discovery and Signaling Pathway
Caption: General workflow for drug discovery using a triazine scaffold.
Caption: Inhibition of the PI3K/Akt signaling pathway by a triazine-based drug.
References
- 1. matestlabs.com [matestlabs.com]
- 2. rustbullet.com [rustbullet.com]
- 3. Coating Adhesion & Cross Hatch Test governed by ASTM D3359 [lasertechnologiesinc.com]
- 4. paint.org [paint.org]
- 5. Difference Between Urea Formaldehyde And Melamine Formaldehyde [jinjiangmelamine.com]
- 6. differencebetween.com [differencebetween.com]
- 7. Chemical Resistance - Charter Coating [chartercoating.com]
- 8. danickspecialties.com [danickspecialties.com]
- 9. micomlab.com [micomlab.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Preparation and Characterization of Melamine–Benzoguanamine–Formaldehyde Resins and Their Flame-Retardant Properties in Impregnated Paper for Low Pressure Laminates [mdpi.com]
- 13. farsi.msrpco.com [farsi.msrpco.com]
- 14. micomlab.com [micomlab.com]
- 15. dl.defelsko.com [dl.defelsko.com]
- 16. atslab.com [atslab.com]
- 17. hightower-labs.com [hightower-labs.com]
- 18. infinitalab.com [infinitalab.com]
- 19. industrialphysics.com [industrialphysics.com]
- 20. ASTM Standards For Chemical Resistance In Coatings [croccoatings.com]
- 21. specialchem.com [specialchem.com]
- 22. Understanding Chemical Resistance: Principles, Testing, and Industrial Applications-EASTOMAT_A Reliable Supplier of Specialty Chemicals [eastomat.com]
- 23. superchemistryclasses.com [superchemistryclasses.com]
- 24. MTT assay protocol | Abcam [abcam.com]
- 25. merckmillipore.com [merckmillipore.com]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. atcc.org [atcc.org]
- 28. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 4,6-dimethyl-1,3,5-triazin-2-amine hydrate
Introduction
4,6-dimethyl-1,3,5-triazin-2-amine, a nitrogen-containing heterocyclic compound, and its hydrate form are of significant interest in pharmaceutical and chemical research.[1][2][3][4] Ensuring the accuracy and reliability of analytical data for this compound is paramount for quality control, regulatory submission, and research integrity. Cross-validation of analytical methods is a critical process to demonstrate that a given method is robust and provides consistent, reliable results under varied conditions, such as in different laboratories or using different equipment.[5][6][7]
This guide provides a detailed comparison of principal analytical methods for the characterization and quantification of 4,6-dimethyl-1,3,5-triazin-2-amine hydrate. It is intended for researchers, scientists, and drug development professionals, offering insights into the performance of these techniques. This document summarizes key performance data, outlines experimental protocols, and visualizes the cross-validation workflow.
Data Presentation: Performance Comparison of Analytical Methods
The quantitative performance of analytical methods is crucial for ensuring reliable and accurate results. Below is a summary of key validation parameters for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) Spectroscopy for the analysis of this compound.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Primary Application | Quantification, Purity Assessment | Identification, Quantification of Volatiles | Functional Group Identification, Structural Elucidation |
| Linearity (r²) | >0.99 | >0.99 | Not Applicable |
| Accuracy (% Recovery) | 95% - 105% | 90% - 110% | Not Applicable |
| Precision (%RSD) | < 5% | < 10% | Not Applicable |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~1-5 µg/L | Not Applicable for quantification |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~5-10 µg/L | Not Applicable |
| Sample Throughput | Moderate (10-60 min/sample)[8][9] | High for volatile compounds (minutes/sample)[8][9] | High (<5 min/sample) |
Experimental Protocols
Detailed methodologies are essential for the replication and cross-validation of analytical results. The following sections outline typical experimental protocols for the HPLC, GC-MS, and FTIR methods discussed.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is highly sensitive and selective for the analysis of non-volatile and thermally unstable compounds like this compound.[9][10][11]
-
Sample Preparation: Accurately weigh and dissolve the this compound standard and samples in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL. Filter the samples through a 0.45 µm syringe filter before injection.
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detector at a wavelength of 254 nm.
-
-
Identification and Quantification: The analyte is identified by its retention time compared to a standard. Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from standards of known concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[11] For non-volatile compounds like this compound, derivatization may be necessary to increase volatility.
-
Sample Preparation (with Derivatization):
-
Accurately weigh 1 mg of the sample into a vial.
-
Add 100 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS).
-
Heat the vial at 70 °C for 30 minutes.
-
Cool to room temperature and dilute with a suitable solvent (e.g., ethyl acetate).
-
-
GC-MS Analysis:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of 40-500 m/z.
-
-
Identification and Quantification: Analytes are identified by their retention time and mass spectrum. Quantification is performed using a calibration curve, often with an internal standard.
Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule.[12]
-
Sample Preparation:
-
For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the powdered sample is placed directly on the ATR crystal.
-
Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
-
FTIR Analysis:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the sample in the instrument and acquire the sample spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Data Interpretation: The resulting spectrum is a plot of infrared intensity versus wavenumber. The absorption bands are characteristic of specific functional groups. For this compound, characteristic peaks would include N-H stretching, C=N stretching of the triazine ring, and C-N stretching.[13][14][15]
Mandatory Visualizations
The following diagrams illustrate the workflow for the cross-validation of analytical methods and a logical comparison of the HPLC and GC-MS techniques.
Caption: Workflow for the cross-validation of two analytical methods.
Caption: Comparison of key characteristics for HPLC and GC-MS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Heterocyclic compound - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. blog.brewerscience.com [blog.brewerscience.com]
- 9. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. amptechfl.com [amptechfl.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Efficacy of 1,3,5-Triazine Derivatives and Other Heterocycles
For Researchers, Scientists, and Drug Development Professionals
The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of the biological efficacy of 1,3,5-triazine derivatives, with a focus on 4,6-disubstituted-2-amino-1,3,5-triazines, against other biologically important heterocyclic compounds. The information presented herein is supported by experimental data from various studies, offering a valuable resource for researchers in drug discovery and development.
I. Anticancer Activity
Derivatives of 1,3,5-triazine have shown significant potential as anticancer agents, with numerous studies reporting potent activity against a range of cancer cell lines. The mechanism of action often involves the inhibition of key enzymes in cancer progression, such as protein kinases and topoisomerases.[1]
Comparative Efficacy of 1,3,5-Triazine Derivatives
The anticancer activity of 1,3,5-triazine derivatives is highly dependent on the nature of the substituents at the C4 and C6 positions of the triazine ring.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Imamine-1,3,5-triazine derivatives | [2] | ||
| N2-allyl-6-chloro-N2-methyl-N4-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl)-1,3,5-triazine-2,4-diamine (4f) | MDA-MB-231 (Breast) | 6.25 | [2] |
| 6-chloro-N2-cyclohexyl-N2-methyl-N4-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl)-1,3,5-triazine-2,4-diamine (4k) | MDA-MB-231 (Breast) | 8.18 | [2] |
| Imatinib (Positive Control) | MDA-MB-231 (Breast) | 35.50 | [2] |
| Morpholine-functionalized 1,3,5-triazine derivatives | [3] | ||
| Compound 11 | SW620 (Colorectal) | 5.85 | [3] |
| 5-Fluorouracil (Reference) | SW620 (Colorectal) | 21.74 | [3] |
| Symmetrical di-substituted phenylamino-s-triazine derivatives | [4] | ||
| Compound 3b | MCF7 (Breast) | 6.19 | [4] |
| 1,2,3-Triazole incorporated 1,3,4-oxadiazole-Triazine derivatives | [5] | ||
| Compound 9d | PC3 (Prostate) | 0.17 ± 0.063 | [5] |
| A549 (Lung) | 0.19 ± 0.075 | [5] | |
| MCF-7 (Breast) | 0.51 ± 0.083 | [5] | |
| DU-145 (Prostate) | 0.16 ± 0.083 | [5] | |
| Etoposide (Positive Control) | PC3, A549, MCF-7, DU-145 | 1.97 - 3.08 | [5] |
| Chiral 1,3,5-Triazine derivatives | [6] | ||
| (R)-4-((4-(3-methoxyphenoxy)-6-(pyrrolidin-3-ylamino)-1,3,5-triazin-2-yl)amino)benzonitrile (13c) | MCF-7 (Breast) | 8.04 | [6] |
| A549 (Lung) | 12.24 | [6] |
Comparison with Other Heterocycles
While direct comparative studies are limited, the IC50 values of potent 1,3,5-triazine derivatives are often in the low micromolar to nanomolar range, which is comparable to or, in some cases, better than other classes of heterocyclic anticancer agents like pyrimidine and purine derivatives.[7][8] For instance, some novel pyrimidine derivatives have also shown promising anticancer activity.[9][10]
II. Antimicrobial Activity
1,3,5-triazine derivatives have been extensively investigated for their antimicrobial properties against a variety of bacterial and fungal pathogens.
Comparative Efficacy of 1,3,5-Triazine Derivatives
The antimicrobial efficacy is also greatly influenced by the substituents on the triazine core.
| Compound Class/Number | Microorganism | MIC (µg/mL) | Reference |
| Triazine-based compounds | [11] | ||
| Compound 9 | B. cereus | 3.91 | [11] |
| S. aureus | 3.91 | [11] | |
| E. coli | 1.95 | [11] | |
| Compound 5 | E. coli | 1.95 | [11] |
| 1,3,5-Triazine aminobenzoic acid derivatives | [12] | ||
| Compound 10 | MRSA | More active than ampicillin | [12] |
| E. coli | More active than ampicillin | [12] | |
| Compound 13 | MRSA | More active than ampicillin | [12] |
| E. coli | More active than ampicillin | [12] | |
| Thiosemicarbazides containing 1,3,5-triazines (in combination with fluconazole) | [13] | ||
| Compounds 10a–o | Fluconazole-resistant C. albicans | 0.125–2.0 | [13] |
Comparison with Other Heterocycles
Heterocyclic compounds such as pyrimidines, purines, and various fused heterocyclic systems are well-known for their antimicrobial activities.[8][14][15] Pyrimidine derivatives, in particular, have a long history as antimicrobial agents.[16] The MIC values of the more potent 1,3,5-triazine derivatives are competitive with those reported for other heterocyclic antimicrobial agents.
III. Experimental Protocols
Anticancer Activity: MTT Assay
The in vitro cytotoxicity of the compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48 to 72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is then removed, and the formazan crystals formed by viable cells are solubilized with a solvent such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.[2]
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial efficacy. The broth microdilution method is a common procedure.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[11]
IV. Visualizations
Caption: Simplified signaling pathway targeted by anticancer 1,3,5-triazine derivatives.
Caption: General experimental workflow for determining Minimum Inhibitory Concentration (MIC).
References
- 1. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Symmetrical di-substituted phenylamino- s -triazine derivatives as anticancer agents: in vitro and in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08508F [pubs.rsc.org]
- 5. Design, synthesis, anticancer evaluation and molecular docking studies of 1,2,3-triazole incorporated 1,3,4-oxadiazole-Triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral 1,3,5-Triazines as Potential EGFR Inhibitors: Pharmacophore Modeling, Synthesis, Molecular Docking, Molecular Dynamics Simulation, and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diverse Biological Activity of Pyrimidine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Developments and Future Perspectives of Purine Derivatives as a Promising Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of Novel Thiosemicarbazides Containing 1,3,5-Triazines Derivatives as Potential Synergists against Fluconazole-Resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnrjournal.com [pnrjournal.com]
- 15. juniperpublishers.com [juniperpublishers.com]
- 16. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
Assessing the Environmental Impact of 4,6-dimethyl-1,3,5-triazin-2-amine Hydrate Byproducts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel chemical entities is invariably accompanied by the generation of byproducts, the environmental impact of which necessitates careful evaluation. This guide provides a comparative assessment of the potential environmental impact of byproducts associated with the synthesis of 4,6-dimethyl-1,3,5-triazin-2-amine hydrate, a substituted aminotriazine. Due to a lack of direct studies on this specific compound's byproducts, this analysis focuses on the environmental fate and toxicity of substances inferred from common triazine synthesis routes.
Inferred Byproducts from Synthesis Routes
Two primary synthesis pathways for 2-amino-4,6-disubstituted-1,3,5-triazines are prevalent: the reaction of cyanuric chloride with appropriate nucleophiles and the condensation of biguanides with esters. These routes can potentially generate the following byproducts:
-
From the Cyanuric Chloride Route:
-
Unreacted Cyanuric Chloride and Chlorinated Intermediates: Incomplete substitution can lead to the presence of mono- and di-chlorinated triazine species. For the purpose of this guide, 2-chloro-4,6-dimethyl-1,3,5-triazine is considered a representative chlorinated intermediate.
-
Cyanuric Acid: Cyanuric chloride readily hydrolyzes in aqueous environments to form cyanuric acid.[1][2]
-
Solvent Residues: Solvents such as N,N-dimethylformamide (DMF) are often used and can be present in waste streams.
-
-
From the Biguanide Route:
-
Guanidine and its Derivatives: Unreacted starting materials or side-reaction products may include guanidine-based compounds.
-
Acetamidine: As a potential precursor or breakdown product in related syntheses.
-
Comparative Environmental Impact Assessment
This section compares the known environmental data for the inferred byproducts. It is crucial to note that data for the target compound, this compound, is not publicly available.
Ecotoxicity Data
The following tables summarize the available aquatic toxicity data for the inferred byproducts and related compounds. The data is presented as the median lethal concentration (LC50) or effective concentration (EC50), which is the concentration of a substance that is lethal to or produces a specified effect in 50% of a test population over a specific period.
Table 1: Aquatic Toxicity of Inferred Byproducts and Related Compounds
| Compound | Test Organism | Endpoint (Time) | Value (mg/L) | Reference |
| Chlorinated Triazines | ||||
| 2-Chloro-4,6-dimethoxy-1,3,5-triazine | - | - | Toxic to aquatic organisms, may cause long-term adverse effects. | [3] |
| Atrazine (related s-triazine herbicide) | Algae | - | High risk | [4][5] |
| Atrazine (related s-triazine herbicide) | Daphnia | - | High risk | [5] |
| Hydrolysis Products | ||||
| Cyanuric Acid | Leuciscus idus melanota | LC50 (48h) | >500 | [6] |
| Cyanuric Acid | Oryzias latipes | LC50 (48h) | >1000 | [6] |
| Cyanuric Acid | Poecilia reticulata | LC50 (96h) | >3000 | [6] |
| Cyanuric Acid | Daphnia magna | EC50 (48h) | >2000 | [6] |
| Guanidine Derivatives | ||||
| Guanidine Nitrate | Daphnia magna | EC50 (48h) | 70.2 | [7] |
| Guanidine Nitrate | Pimephales promelas (Fathead Minnow) | LC50 (35d) | >181 | [7] |
| Guanidine Phosphate | Daphnia | - | 40% reduced reproductive success (72h) | [7] |
| Guanidine Phosphate | Trout | - | Gill function impairment at ≥50 ppm | [7] |
| Other Potential Byproducts | ||||
| Acetamidine | - | - | Data not available | |
| Solvents | ||||
| N,N-Dimethylformamide (DMF) | - | - | Recognized as toxic to human reproductive systems | [8] |
Note: The absence of data for a specific compound or organism does not imply a lack of toxicity. Further testing would be required for a complete assessment.
Biodegradability and Environmental Fate
Table 2: Biodegradation and Environmental Fate of Inferred Byproducts
| Compound | Biodegradability/Environmental Fate | Key Metabolites/Products | References |
| Cyanuric Chloride | Rapidly hydrolyzes in water. | Cyanuric Acid | [1][2] |
| Cyanuric Acid | Readily biodegradable under aerobic and anaerobic conditions. | Carbon dioxide, Ammonia | [9][10][11][12] |
| Guanidine | Biodegradable by aquatic microorganisms. | - | [13] |
| Acetamidine | Biodegradable by certain microbial consortia. Persistence is unlikely due to water solubility. | - | [1][14] |
| N,N-Dimethylformamide (DMF) | Readily biodegradable. | N-(hydroxymethyl)-N-methylformamide | [8] |
| Aminotriazines (general) | Microbial metabolism often proceeds via hydrolytic deamination, eventually leading to cyanuric acid. | Cyanuric Acid | [15][16] |
Experimental Protocols
Standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD) and the International Organization for Standardization (ISO) are crucial for generating comparable and reliable environmental impact data.
Aquatic Toxicity Testing
-
OECD Test Guideline 202: Daphnia sp. Acute Immobilisation Test: This guideline specifies a method for determining the acute toxicity of substances to daphnids.[17]
-
OECD Test Guideline 203: Fish, Acute Toxicity Test: This guideline describes a method to assess the acute toxicity of chemicals to fish.[17]
-
OECD Test Guideline 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This test evaluates the effects of a substance on the growth of freshwater algae and cyanobacteria.[17]
Biodegradability Testing
-
ISO 14593: Evaluation of ultimate aerobic biodegradability of organic compounds in an aqueous medium — Method by analysis of inorganic carbon in sealed vessels (CO2 headspace test): This method determines the ultimate aerobic biodegradability by measuring the amount of carbon dioxide produced.[12]
-
ISO 7827: Water quality — Evaluation in an aqueous medium of the ultimate aerobic biodegradability of organic compounds — Method by analysis of dissolved organic carbon (DOC): This standard assesses biodegradability by measuring the removal of dissolved organic carbon.[18]
Visualizing Environmental Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key concepts in the environmental assessment of these byproducts.
Comparison with Alternatives
A meaningful comparison with alternative compounds or synthesis routes is challenging without specific data on the byproducts of this compound. However, a general principle in green chemistry is to select synthesis routes that minimize the use and generation of hazardous substances.
-
Alternative Solvents: The use of N,N-dimethylformamide (DMF) poses significant health and environmental risks.[8] Research into "green" solvents, such as cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF), which are more stable and have a better safety profile, is encouraged.[19] Sonochemical methods using water as a solvent have also been shown to be a greener alternative for triazine synthesis.[20]
-
Alternative Synthesis Routes: Routes that avoid chlorinated precursors like cyanuric chloride could potentially reduce the formation of persistent and toxic chlorinated byproducts. However, the environmental impact of the alternative reagents would need to be thoroughly evaluated.
Conclusion and Recommendations
The environmental impact of byproducts from the synthesis of this compound remains largely uncharacterized. Based on inferred byproducts from common synthesis routes, the primary concerns are the potential presence of toxic chlorinated triazine intermediates and the use of hazardous solvents like DMF.
Key recommendations for researchers and drug development professionals include:
-
Byproduct Identification: Prioritize the identification and quantification of byproducts generated during the synthesis of this compound.
-
Targeted Ecotoxicity and Biodegradation Studies: Conduct standardized aquatic toxicity and biodegradability tests on the parent compound and its identified byproducts.
-
Adoption of Green Chemistry Principles: Explore and adopt greener synthesis routes that utilize less hazardous solvents and reagents to minimize the environmental footprint.
-
Data Transparency: Publish environmental impact data for novel compounds and their byproducts to contribute to a broader understanding and facilitate risk assessment across the scientific community.
A proactive approach to assessing and mitigating the environmental impact of synthetic byproducts is essential for the sustainable development of new chemical entities.
References
- 1. kreatis.eu [kreatis.eu]
- 2. geyseco.es [geyseco.es]
- 3. researchgate.net [researchgate.net]
- 4. Comparisons of acute toxicity of selected chemicals to rainbow trout and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acute toxicity test with Daphnia magna: an alternative to mammals in the prescreening of chemical toxicity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fao.org [fao.org]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 9. ISO Standard Methods for Aqueous Aerobic Biodegradability Test | Aropha Resource Center [resources.aropha.com]
- 10. standards.iteh.ai [standards.iteh.ai]
- 11. oecd.org [oecd.org]
- 12. ISO 14593 - Ultimate Aerobic Biodegradation - Situ Biosciences [situbiosciences.com]
- 13. Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cerc.usgs.gov [cerc.usgs.gov]
- 15. Biodegradation of atrazine and related s-triazine compounds: from enzymes to field studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biodegradation of s-triazine xenobiotics [kops.uni-konstanz.de]
- 17. Aquatic toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 18. biodegradability-of-organic-compounds/ISO 7827:2012 [impact-solutions.co.uk]
- 19. researchgate.net [researchgate.net]
- 20. Pathophysiological changes associated with dietary melamine and cyanuric acid toxicity in red tilapia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationships of 4,6-Disubstituted-1,3,5-triazin-2-amine Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1,3,5-triazine derivatives, with a focus on analogs of the 4,6-dimethyl-1,3,5-triazin-2-amine scaffold. While direct and extensive SAR studies on the 4,6-dimethyl core are limited in publicly available research, this document leverages data from closely related 4,6-disubstituted analogs to provide valuable insights for drug design and development. The primary focus of this comparison is on their anticancer activities, particularly as inhibitors of key signaling pathways such as the EGFR/PI3K/AKT/mTOR cascade.
Quantitative Analysis of Biological Activity
The antiproliferative and enzyme inhibitory activities of various 1,3,5-triazine derivatives are summarized below. The data highlights the influence of different substituents at the C4 and C6 positions of the triazine ring on their biological efficacy.
Table 1: Antiproliferative Activity (IC50, µM) of 1,3,5-Triazine Derivatives against Human Cancer Cell Lines
| Compound ID | 4,6-Substituents | R-Group (at C2-amine) | MCF-7 (Breast) | HCT-116 (Colon) | HepG2 (Liver) | Reference |
| 4f | 4-(3,5-dimethyl-1H-pyrazol-1-yl), 6-morpholino | 4-Bromophenyl | 4.53 ± 0.30 | 0.50 ± 0.08 | 3.01 ± 0.49 | [1] |
| 4j | 4-(3,5-dimethyl-1H-pyrazol-1-yl), 6-piperidino | 4-Methoxyphenyl | 2.93 ± 1.11 | - | - | [1] |
| 4k | 4-(3,5-dimethyl-1H-pyrazol-1-yl), 6-piperidino | 4-Chlorophenyl | 3.76 ± 0.52 | - | - | [1] |
| 5c | 4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl) | 4-Chlorophenyl | 2.29 ± 0.92 | - | - | [1] |
| 5d | 4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl) | 4-Methoxyphenyl | - | 3.66 ± 0.96 | 5.42 ± 0.82 | [1] |
| T11 | 4-morpholino | m-Benzamide derivative | >10 | 0.28 | - | [2] |
Table 2: Enzyme Inhibitory Activity of Selected 1,3,5-Triazine Derivatives
| Compound ID | Target Enzyme | IC50 | Reference |
| 4f | EGFR | 61 nM | [1] |
| Compound 6h | PI3Kα | Significant activity | [3] |
| Compound 6h | mTOR | Significant activity | [3] |
From the data, it is evident that substitutions at the C4 and C6 positions of the 1,3,5-triazine core play a crucial role in determining the antiproliferative and enzyme inhibitory activities. For instance, the presence of a 3,5-dimethyl-1H-pyrazol-1-yl moiety in conjunction with a morpholino or piperidino group at these positions leads to potent anticancer activity.[1] Specifically, compound 4f demonstrated remarkable potency against the HCT-116 colon cancer cell line with an IC50 of 0.50 µM.[1] The nature of the substituent on the C2-amino group also significantly influences activity, as seen by the varying potencies of compounds with 4-bromo, 4-methoxy, and 4-chloro-phenyl groups.
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of the 4,6-disubstituted-1,3,5-triazin-2-amine derivatives.
1. General Synthesis of 4,6-Disubstituted-1,3,5-triazin-2-amine Derivatives
The synthesis of the compared mono- and bis(dimethylpyrazolyl)-s-triazine derivatives involved the reaction of different mono- and dihydrazinyl-s-triazine precursors with acetylacetone in the presence of triethylamine.[1] This synthetic route allows for the generation of a library of compounds with diverse substitutions for SAR studies.
2. In Vitro Antiproliferative Assay (MTT Assay)
The antiproliferative activity of the triazine derivatives was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116, HepG2) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells were seeded in 96-well plates and allowed to attach overnight. The cells were then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Staining: After the incubation period, MTT solution was added to each well, and the plates were incubated for an additional 4 hours.
-
Data Analysis: The resulting formazan crystals were dissolved in a solubilization buffer (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curves.
3. In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds against specific kinases (e.g., EGFR, PI3K, mTOR) was determined using in vitro kinase assay kits.
-
Reaction Setup: The assay was typically performed in a 96-well plate format. The reaction mixture contained the purified kinase enzyme, a specific substrate, and ATP in a suitable reaction buffer.
-
Compound Incubation: The test compounds at various concentrations were added to the reaction mixture and incubated for a predetermined time at room temperature.
-
Signal Detection: The kinase activity was measured by quantifying the amount of ADP produced, often using a luminescence-based detection method.
-
Data Analysis: The percentage of kinase inhibition for each compound concentration was calculated, and the IC50 value was determined by plotting the inhibition percentage against the logarithm of the inhibitor concentration.
Visualizations
PI3K/AKT/mTOR Signaling Pathway
The following diagram illustrates the PI3K/AKT/mTOR signaling pathway, a critical pathway in cell growth and proliferation that is often dysregulated in cancer and is a key target for many 1,3,5-triazine derivatives.[1][3]
References
- 1. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and antiproliferative activity evaluation of m-(4-morpholinyl-1,3,5-triazin-2-yl)benzamides in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 1,3,5-Triazine Derivatives and Alternative Compounds in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a comparative analysis of the performance of 1,3,5-triazine derivatives in two key therapeutic areas: monoamine oxidase (MAO) inhibition and anticancer activity. Due to a lack of peer-reviewed studies on the specific compound 4,6-dimethyl-1,3,5-triazin-2-amine hydrate, this report focuses on closely related and well-studied 4,6-disubstituted-1,3,5-triazin-2-amine derivatives. The data presented is compiled from various preclinical studies and is intended to offer an objective comparison with alternative chemical scaffolds investigated for similar biological activities. The information herein aims to assist researchers and drug development professionals in making informed decisions regarding the selection and development of novel therapeutic agents.
I. Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases are important enzymes in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of neurological disorders. Several studies have explored the potential of 1,3,5-triazine derivatives as MAO inhibitors.
Comparative Performance of 1,3,5-Triazine Derivatives and Alternative MAO Inhibitors
The following table summarizes the in vitro inhibitory activity (IC50 values) of various 1,3,5-triazine derivatives against MAO-A and MAO-B, compared to established and alternative inhibitors. Lower IC50 values indicate greater potency.
| Compound | Scaffold Type | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI) for MAO-B | Reference |
| 1,3,5-Triazine Derivatives | |||||
| 2-(4,6-Dimethoxy-1,3,5-triazin-2-ylamino)-3-phenylpropanoic acid (7) | 1,3,5-Triazine | 8.23 ± 0.76 | > 100 | - | [1] |
| 2-(4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-ylamino)-3-phenylpropanoic acid (18) | 1,3,5-Triazine | 8.51 ± 0.69 | > 100 | - | [1] |
| 2-(4,6-Dimorpholino-1,3,5-triazin-2-ylamino)-3-methylbutanoic acid (25) | 1,3,5-Triazine | 8.34 ± 0.71 | > 100 | - | [1] |
| Alternative MAO Inhibitors | |||||
| Pyridazinobenzylpiperidine Derivative (S5) | Pyridazinone | 3.857 | 0.203 | 19.04 | [2] |
| Pyridazinobenzylpiperidine Derivative (S15) | Pyridazinone | 3.691 | > 100 | - | [2] |
| Pyridazinobenzylpiperidine Derivative (S16) | Pyridazinone | > 100 | 0.979 | - | [2] |
| Coumarin Derivative (12a) | Coumarin | > 50 | 0.76 ± 0.03 | - | [3] |
| Coumarin Derivative (22d) | Coumarin | > 50 | 0.57 ± 0.03 | - | [3] |
| Toloxatone | Oxazolidinone | 6.61 ± 0.06 | - | - | [3] |
| Selegiline | Phenethylamine | - | 0.020 ± 0.001 | - | [3] |
| Piperine | Piperidine Alkaloid | 20.9 | 7.0 | - | [4] |
| Harmane | β-carboline Alkaloid | 0.0111 | - | - | [4] |
Experimental Protocol: MAO Inhibitory Activity Assay
The inhibitory activity of the compounds on MAO-A and MAO-B is typically determined using a fluorometric assay.
-
Enzyme Source: Recombinant human MAO-A and MAO-B.
-
Substrate: A non-fluorescent substrate that is converted into a fluorescent product by MAO activity (e.g., kynuramine or a proprietary substrate like MR2).
-
Procedure:
-
The test compounds are pre-incubated with the MAO enzyme in a buffer solution (e.g., potassium phosphate buffer) at a specific temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by adding the substrate.
-
The fluorescence of the product is measured over time using a fluorescence plate reader.
-
The rate of the reaction is calculated from the increase in fluorescence.
-
The percentage of inhibition is determined by comparing the reaction rate in the presence of the test compound to the rate of a control reaction without the inhibitor.
-
IC50 values are calculated by plotting the percentage of inhibition against different concentrations of the test compound.
-
Signaling Pathway: Monoamine Oxidase Inhibition
Caption: Inhibition of monoamine oxidase prevents the breakdown of neurotransmitters.
II. Anticancer Activity
The 1,3,5-triazine scaffold is a common feature in a variety of compounds investigated for their potential as anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including enzyme inhibition and induction of apoptosis.
Comparative Performance of 1,3,5-Triazine Derivatives and Standard Anticancer Drugs
The following table presents the in vitro cytotoxic activity (IC50 values) of several 1,3,5-triazine derivatives against various cancer cell lines, in comparison to standard chemotherapeutic agents.
| Compound | Scaffold Type | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 1,3,5-Triazine Derivatives | |||||
| Compound 19 | 1,3,5-Triazine | MALME-3M | Melanoma | 0.033 | [5] |
| Compound 4f | 1,3,5-Triazine | MDA-MB-231 | Breast Cancer | 6.25 | [6] |
| Compound 4k | 1,3,5-Triazine | MDA-MB-231 | Breast Cancer | 8.18 | [6] |
| Compound 9d | 1,3,5-Triazine | PC3 | Prostate Cancer | 0.17 ± 0.063 | [7] |
| Compound 9d | 1,3,5-Triazine | A549 | Lung Cancer | 0.19 ± 0.075 | [7] |
| Compound 9d | 1,3,5-Triazine | MCF-7 | Breast Cancer | 0.51 ± 0.083 | [7] |
| Compound 9d | 1,3,5-Triazine | DU-145 | Prostate Cancer | 0.16 ± 0.083 | [7] |
| Compound 4b | 1,3,5-Triazine | MCF-7 | Breast Cancer | 3.29 | [8] |
| Compound 4b | 1,3,5-Triazine | HCT-116 | Colon Cancer | 3.64 | [8] |
| Compound 11e | 1,3,5-Triazine | A549 | Lung Cancer | 0.028 | [9] |
| Compound 6 | 1,3,5-Triazine | CAKI-1 | Renal Cancer | 6.90 (PI3Kγ inhib.) | |
| Standard Anticancer Drugs | |||||
| Imatinib | Phenylaminopyrimidine | MDA-MB-231 | Breast Cancer | 35.50 | [6] |
| Etoposide | Podophyllotoxin | PC3 | Prostate Cancer | 2.89 ± 0.23 | [7] |
| Etoposide | Podophyllotoxin | A549 | Lung Cancer | 3.08 ± 0.135 | [7] |
| Etoposide | Podophyllotoxin | MCF-7 | Breast Cancer | 1.97 ± 0.45 | [7] |
| Etoposide | Podophyllotoxin | DU-145 | Prostate Cancer | 2.54 ± 0.38 | [7] |
| Tamoxifen | Stilbene | MCF-7 | Breast Cancer | - | [8] |
| Methotrexate | Folic acid analog | A549 | Lung Cancer | - | [9] |
| Wortmannin | Fungal steroid | - | - | 3.19 (PI3Kγ inhib.) |
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
-
Cell Culture: Cancer cell lines are cultured in an appropriate medium and seeded into 96-well plates.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Experimental Workflow: Anticancer Drug Screening
Caption: A general workflow for the screening of potential anticancer compounds.
Conclusion
The 1,3,5-triazine scaffold represents a versatile platform for the development of novel therapeutic agents. The derivatives discussed in this guide have demonstrated significant potential as both MAO inhibitors and anticancer agents in preclinical studies. In the context of MAO inhibition, while some triazine derivatives show promising activity, particularly against MAO-A, other heterocyclic scaffolds like pyridazinones and coumarins have yielded compounds with high potency and selectivity for MAO-B.
As anticancer agents, certain 1,3,5-triazine derivatives have exhibited potent cytotoxic effects against a range of cancer cell lines, with some compounds demonstrating superior or comparable activity to standard chemotherapeutic drugs. The modular nature of the triazine ring allows for extensive structure-activity relationship studies, enabling the optimization of potency and selectivity. Further research, including in vivo studies, is warranted to fully elucidate the therapeutic potential of these compounds. This comparative guide serves as a valuable resource for researchers in the strategic design and development of next-generation therapeutics based on the 1,3,5-triazine core and its alternatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis, anticancer evaluation and molecular docking studies of 1,2,3-triazole incorporated 1,3,4-oxadiazole-Triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. japsonline.com [japsonline.com]
cost-benefit analysis of using 4,6-dimethyl-1,3,5-triazin-2-amine hydrate in research
For researchers, scientists, and drug development professionals, the selection of starting materials and synthetic intermediates is a critical decision that impacts both the efficiency of research and the overall cost of a project. This guide provides a comprehensive cost-benefit analysis of using 4,6-dimethyl-1,3,5-triazin-2-amine hydrate in research, comparing it with two common alternatives: melamine and benzoguanamine. This analysis is supported by a hypothetical experimental scenario focused on the synthesis of a novel kinase inhibitor, a common application for such heterocyclic scaffolds.
Executive Summary
This compound is a specialized reagent that offers advantages in terms of targeted synthesis and potentially higher yields of desired products due to its specific substitution pattern. However, it comes at a significantly higher cost compared to bulk commodity chemicals like melamine and the more moderately priced benzoguanamine. The choice between these compounds will ultimately depend on the specific research goals, budget constraints, and the desired chemical diversity of the synthesized library.
Introduction to 2-Aminotriazines in Research
The 1,3,5-triazine ring is a versatile scaffold in medicinal chemistry and materials science. Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. 2-Amino-1,3,5-triazines, in particular, serve as valuable starting materials for the synthesis of more complex molecules through modification of the amino group and the triazine ring itself.
This compound is an intermediate used for the synthesis of pharmaceuticals and agrochemicals.[1] Its two methyl groups offer a specific structural motif that can be desirable in drug design.
Melamine (2,4,6-triamino-1,3,5-triazine) is a widely used industrial chemical, primarily in the production of melamine-formaldehyde resins.[2] Due to its low cost and high nitrogen content, it is also explored in various research applications, including as a scaffold for bioactive compounds.[3]
Benzoguanamine (2,4-diamino-6-phenyl-1,3,5-triazine) is another important intermediate, particularly in the synthesis of resins, but also finds use in the preparation of pharmaceuticals and other specialty chemicals.[4][5] The phenyl group provides a different point of diversification compared to the methyl groups of the target compound or the additional amino group of melamine.
Cost-Benefit Analysis
To provide a practical comparison, we will consider a hypothetical research scenario: the synthesis of a small library of potential kinase inhibitors based on a 2-amino-1,3,5-triazine scaffold. The key reaction step involves the N-alkylation of the amino group.
Cost Comparison
The following table summarizes the approximate costs of the three compounds. Prices can vary significantly based on supplier, purity, and quantity. The price for this compound is an estimate based on its nature as a more specialized research chemical.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Estimated Price (per gram) |
| This compound | C₅H₁₀N₄O | 142.16 | ≥95% | $50 - $100 |
| Melamine | C₃H₆N₆ | 126.12 | ≥99% | < $1 |
| Benzoguanamine | C₉H₉N₅ | 187.21 | ≥98% | $5 - $15 |
Performance Comparison: A Hypothetical Experimental Scenario
Objective: To synthesize a series of N-alkylated 2-amino-1,3,5-triazine derivatives as potential kinase inhibitors.
General Reaction Scheme:
Figure 1: General workflow for the N-alkylation of 2-amino-1,3,5-triazines.
Experimental Protocols
General Procedure for N-alkylation:
A solution of the respective 2-amino-1,3,5-triazine (1.0 eq) in a suitable solvent (e.g., DMF or DMSO) is treated with a base (e.g., K₂CO₃ or NaH, 1.2 eq). The mixture is stirred at room temperature for 30 minutes. The desired alkyl halide (1.1 eq) is then added, and the reaction mixture is heated to 60-80°C and monitored by TLC. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The crude product is then purified by column chromatography.
Expected Outcomes and Comparative Analysis
The following table outlines the expected performance of each starting material in this hypothetical synthesis.
| Parameter | This compound | Melamine | Benzoguanamine |
| Reactivity | Moderate to high. The methyl groups are electron-donating, which can slightly decrease the reactivity of the amino group towards nucleophilic attack compared to an unsubstituted aminotriazine. | Low to moderate. The presence of two additional amino groups, which are also nucleophilic, can lead to multiple alkylations and a mixture of products, reducing the yield of the desired mono-alkylated product. | Moderate. The phenyl group is electron-withdrawing, which can slightly increase the reactivity of the amino groups. Similar to melamine, the presence of a second amino group can lead to side products. |
| Selectivity | High. Mono-alkylation is expected to be the major product. | Low. A mixture of mono-, di-, and tri-alkylated products is likely, making purification challenging. | Moderate. While di-alkylation is possible, the steric hindrance from the phenyl group might favor mono-alkylation to some extent compared to melamine. |
| Yield of Mono-alkylated Product | Good to excellent (expected >70%). | Poor to fair (expected <40%). | Fair to good (expected 40-60%). |
| Purification Effort | Low. The product is relatively clean, requiring standard chromatographic purification. | High. Separation of multiple products with similar polarities would be difficult and time-consuming. | Moderate to high. Separation of mono- and di-alkylated products would be necessary. |
| Structural Diversity of Product | The dimethyl substitution provides a specific and consistent starting point for library synthesis. | The multiple amino groups could be leveraged for creating more complex, branched structures, although this would require more complex synthetic strategies. | The phenyl group offers a site for further functionalization (e.g., through aromatic substitution), providing a different vector for chemical space exploration. |
Signaling Pathway Context
The synthesized N-alkylated aminotriazines could potentially inhibit kinase signaling pathways, which are often dysregulated in cancer. The diagram below illustrates a simplified generic kinase signaling pathway that these compounds might target.
Figure 2: A simplified kinase signaling pathway potentially targeted by the synthesized triazine derivatives.
Logical Decision Workflow for Compound Selection
The choice of the starting material will depend on the specific goals of the research project. The following diagram illustrates a decision-making workflow.
Figure 3: Decision workflow for selecting the appropriate 2-amino-1,3,5-triazine starting material.
Conclusion
The cost-benefit analysis reveals a clear trade-off between cost, specificity, and synthetic efficiency.
-
This compound is the premium choice for researchers who require a specific, well-defined starting material to synthesize targeted mono-substituted derivatives with high purity and yield. The higher cost is justified by the reduced purification effort and the predictable reaction outcome.
-
Melamine is the most cost-effective option and is suitable for exploratory research where a wide range of (potentially multi-substituted) derivatives are desired and where complex purification is acceptable. Its low price makes it ideal for large-scale screening library synthesis, provided that the challenges of controlling its reactivity can be managed.
-
Benzoguanamine represents a middle ground. It is more affordable than the dimethylated analog and offers a phenyl group for further chemical modification. It is a good choice for researchers who want to explore SAR around the triazine core with a different substitution pattern than what melamine or the dimethylated compound can offer, while still being mindful of the budget.
Ultimately, the optimal choice depends on a careful consideration of the project's specific scientific goals and budgetary constraints. For focused drug discovery programs targeting a specific chemical space, the higher initial investment in this compound can lead to more efficient and reliable results, saving time and resources in the long run. For broader, more exploratory studies, the cost-effectiveness of melamine and the versatility of benzoguanamine make them valuable tools in the researcher's arsenal.
References
Safety Operating Guide
Proper Disposal of 4,6-dimethyl-1,3,5-triazin-2-amine Hydrate: A Step-by-Step Guide
For laboratory professionals, researchers, and scientists in the field of drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the safe disposal of 4,6-dimethyl-1,3,5-triazin-2-amine Hydrate, a compound often utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Adherence to these guidelines is essential to minimize environmental impact and maintain workplace safety.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be familiar with the safety information associated with this compound. This compound is a powder solid and should be handled with care to avoid dust formation.[1]
Personal Protective Equipment (PPE): To ensure personal safety, the following personal protective equipment should be worn when handling or disposing of this chemical.
| PPE Category | Specific Recommendation |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] |
| Respiratory Protection | Under normal use conditions, no protective equipment is needed. However, if dust formation is likely, a particle filter respirator is recommended.[1] |
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to prevent its release into the environment.[1] This chemical should not be emptied into drains or released into surface water.[1][2]
1. Containment of Spills:
-
In the event of a spill, ensure adequate ventilation.[1]
-
Carefully sweep up the solid material.
-
Avoid actions that could generate dust.[1]
2. Collection of Waste:
-
Place the swept-up material or any waste product into a suitable, clearly labeled, and closed container for disposal.[1][2]
3. Waste Disposal:
-
The disposal of the chemical waste must be in accordance with local, regional, and national hazardous waste regulations.
-
It is the responsibility of the waste generator to correctly classify the waste.[2]
-
Engage a licensed professional waste disposal service to manage the disposal of this material.
First Aid in Case of Exposure:
| Exposure Route | First Aid Measures |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention.[1] |
| Inhalation | Remove to fresh air. Get medical attention immediately if symptoms occur.[1] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1] |
Disposal Workflow
The following diagram illustrates the decision-making process and necessary steps for the proper disposal of this compound.
References
Personal protective equipment for handling 4,6-dimethyl-1,3,5-triazin-2-amine Hydrate
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety when handling 4,6-dimethyl-1,3,5-triazin-2-amine Hydrate, the following personal protective equipment is recommended based on data for analogous triazine compounds.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses with Side-Shields or Goggles | Must conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile rubber or other impervious gloves are recommended. Inspect for tears or holes before each use.[1][2] |
| Body Protection | Protective Clothing | A lab coat and long-sleeved clothing are essential.[1][2] For larger quantities, a chemical-resistant apron may be required.[1][2] |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if dusts are generated.[1][2] |
Health Hazard Information
Based on data from similar triazine compounds, this compound may pose the following health risks:
| Hazard Type | Description |
| Skin Contact | May cause skin irritation.[2][3][4] Symptoms can include redness and dermatitis.[3] All triazine chemicals can be absorbed through the skin, especially through cuts and scratches, so direct contact should be avoided.[3] |
| Eye Contact | Can cause serious eye irritation.[2][3][4] Effects may include redness and extensive tearing.[3] |
| Inhalation | May cause respiratory irritation.[2] Inhalation of dust or spray mist should be avoided.[3] |
| Ingestion | May be harmful if swallowed. Symptoms of triazine poisoning can include abdominal pain, diarrhea, and vomiting.[3] |
| Long-Term Hazards | Some triazines are considered possible human carcinogens by the EPA.[3] Certain triazines have also been shown to cause reproductive problems in laboratory animals.[3] |
Operational and Disposal Plans
Proper handling, storage, and disposal are crucial for maintaining chemical integrity and ensuring a safe laboratory environment.
Operational Plan:
-
Engineering Controls: Work in a well-ventilated area. The use of a chemical fume hood is strongly recommended.[5] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]
-
Safe Handling Practices:
-
Storage:
Disposal Plan:
-
Waste Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5]
-
Contaminated Packaging: Contaminated packaging should be treated as the chemical itself and disposed of accordingly.
-
Spill Response:
Chemical Spill Response Workflow
Caption: Workflow for handling a chemical spill.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
